molecular formula C10H14N2O B1596689 2-(methylamino)-N-(4-methylphenyl)acetamide CAS No. 64642-17-7

2-(methylamino)-N-(4-methylphenyl)acetamide

Cat. No.: B1596689
CAS No.: 64642-17-7
M. Wt: 178.23 g/mol
InChI Key: ZBYCJXKBBVZZOF-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methylamino)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYCJXKBBVZZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368407
Record name 2-(methylamino)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64642-17-7
Record name 2-(methylamino)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectral Characterization of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted spectral data for 2-(methylamino)-N-(4-methylphenyl)acetamide, a molecule of interest in chemical synthesis and drug development. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals in the structural elucidation and analytical characterization of novel small molecules.

The core of this guide is built on the foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the underlying principles that govern the interaction between the molecule and the analytical probe, present a detailed methodology for data acquisition, and offer a comprehensive interpretation of the predicted spectral features. This document is structured to not only present data but to explain the causality behind the spectral patterns, thereby providing a self-validating system for analysis.

Molecular Structure and Overview

This compound possesses a secondary amide linkage, a secondary amine, and a p-substituted aromatic ring. These functional groups give rise to a unique and predictable spectroscopic fingerprint that is essential for its unambiguous identification.

Caption: Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are crucial for structural assignment.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data. The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is often preferred for amides as it slows down the exchange of N-H protons with any residual water, allowing for their clearer observation.[1][2]

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.8Singlet (broad)1HAmide N-H
~7.5Doublet2HAromatic C-H (ortho to NH)
~7.1Doublet2HAromatic C-H (ortho to CH₃)
~3.2Singlet2H-CH₂-
~2.4Singlet (broad)1HAmine N-H
~2.3Singlet3HN-CH₃
~2.2Singlet3HAr-CH₃
Experimental Protocol: ¹H NMR Acquisition

The integrity of NMR data relies on a meticulous experimental setup. The following protocol ensures high-quality, reproducible results.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is paramount; DMSO-d₆ is particularly useful for observing exchangeable protons like those on nitrogen.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (7.1-7.5 ppm): The p-disubstituted benzene ring is expected to show a characteristic AA'BB' system, which often simplifies to two apparent doublets.[4][5] The protons ortho to the electron-withdrawing amide group will be deshielded and appear further downfield (~7.5 ppm) compared to the protons ortho to the electron-donating methyl group (~7.1 ppm).[6]

  • Amide N-H (~9.8 ppm): The amide proton is significantly deshielded due to the anisotropic effect of the carbonyl group and resonance delocalization. It typically appears as a broad singlet.[1]

  • Methylene Protons (-CH₂-) (~3.2 ppm): These protons are adjacent to both a carbonyl group and a secondary amine, placing them in the 3-4 ppm range. They are expected to be a singlet as there are no adjacent protons to couple with, though broadening is possible due to the proximity of the nitrogen atom.

  • Amine N-H (~2.4 ppm): The secondary amine proton is less deshielded than the amide proton and will likely be a broad singlet due to quadrupole broadening from the nitrogen and potential chemical exchange.

  • Methyl Protons (2.2-2.3 ppm): The two methyl groups are in distinct chemical environments. The N-methyl group (~2.3 ppm) is slightly more deshielded than the aromatic methyl group (~2.2 ppm) due to the proximity of the electronegative nitrogen atom. Both are expected to be sharp singlets.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
Predicted Chemical Shift (ppm)Assignment
~170C=O (Amide Carbonyl)
~138Aromatic C-N
~133Aromatic C-CH₃
~129Aromatic C-H (ortho to CH₃)
~120Aromatic C-H (ortho to NH)
~55-CH₂-
~35N-CH₃
~21Ar-CH₃
Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Sequence: A standard ¹³C acquisition sequence with broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Spectral Width: A wider spectral width (e.g., 0-220 ppm) is required.

  • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary to achieve a good signal-to-noise ratio.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.[7]

  • Aromatic Carbons (120-138 ppm): The six aromatic carbons are chemically distinct. The quaternary carbons attached to the nitrogen and the methyl group are identifiable, with the C-N appearing further downfield.[5][6] The protonated aromatic carbons will appear in the 120-130 ppm range.

  • Aliphatic Carbons (21-55 ppm): The methylene carbon (-CH₂-) is expected around 55 ppm due to its proximity to two nitrogen atoms. The N-methyl carbon (~35 ppm) and the aromatic methyl carbon (~21 ppm) are in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3300MediumN-H Stretch (Secondary Amide)
~3250Medium, sharpN-H Stretch (Secondary Amine)
~3030MediumC-H Stretch (Aromatic)
~2950MediumC-H Stretch (Aliphatic)
~1660StrongC=O Stretch (Amide I Band)
~1540StrongN-H Bend (Amide II Band)
~1410MediumC-N Stretch
~820StrongC-H Out-of-plane Bend (p-disubstituted)
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation.[8][9]

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.[10]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is essential for achieving a good quality spectrum.[11]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Interpretation of the Predicted IR Spectrum
  • N-H Stretching Region (3200-3350 cm⁻¹): Two distinct N-H stretching bands are expected. The secondary amide N-H stretch typically appears around 3300 cm⁻¹ as a medium-intensity band.[12][13] The secondary amine N-H stretch may appear as a sharper band in a similar region.

  • C=O Stretching (Amide I, ~1660 cm⁻¹): This is one of the most characteristic and intense absorptions in the spectrum, corresponding to the carbonyl stretch of the secondary amide.[14][15]

  • N-H Bending (Amide II, ~1540 cm⁻¹): This strong band arises from a combination of N-H in-plane bending and C-N stretching. The presence of both strong Amide I and Amide II bands is a hallmark of a secondary amide.[12][16]

  • Aromatic Region: Aromatic C-H stretches appear just above 3000 cm⁻¹.[4] A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending characteristic of a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecular structure.

Predicted Mass Spectrum (Electron Ionization)
m/z (mass-to-charge ratio)Predicted Fragment StructureFragmentation Pathway
178[C₁₀H₁₄N₂O]⁺Molecular Ion (M⁺)
121[CH₃C₆H₄NHCO]⁺Cleavage of the CH₂-CO bond
106[CH₃C₆H₄N]⁺Loss of CO from the m/z 121 fragment
58[CH₂=NCH₃]⁺α-cleavage at the secondary amine
44[CH₃NH=CH₂]⁺α-cleavage at the secondary amine
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[17][18]

  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for volatile compounds, which separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[19] This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

G Sample (GC) Sample (GC) Ion Source (70 eV) Ion Source (70 eV) Sample (GC)->Ion Source (70 eV) Mass Analyzer Mass Analyzer Ion Source (70 eV)->Mass Analyzer Fragmentation Fragmentation Ion Source (70 eV)->Fragmentation Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Fragmentation->Mass Analyzer

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₁₄N₂O, giving it a molecular weight of 178.23 g/mol .

  • Molecular Ion (m/z 178): The presence of a peak at m/z 178 would confirm the molecular weight. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.

  • Key Fragmentation Pathways: Amides and amines exhibit characteristic fragmentation patterns.[20][21]

    • Amide Bond Cleavage: A common fragmentation for aromatic amides is the cleavage of the bond between the carbonyl group and the methylene group, which would lead to a resonance-stabilized acylium ion at m/z 121.[22][23] Subsequent loss of a neutral carbon monoxide (CO) molecule would yield a fragment at m/z 106.

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the secondary amine is a highly favorable pathway. This would result in the formation of a stable iminium cation at m/z 44 ([CH₃NH=CH₂]⁺).

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and self-validating framework for the structural confirmation of this compound. The predicted spectra reveal a unique fingerprint: the characteristic AA'BB' pattern in the ¹H NMR, the strong Amide I and II bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, including a molecular ion at m/z 178 and key fragments at m/z 121 and 44. This guide serves as a robust template for researchers, providing both the expected data and the underlying scientific principles for its interpretation and experimental acquisition.

References

An In-depth Technical Guide to the Solubility Profile of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(methylamino)-N-(4-methylphenyl)acetamide (CAS No. 64642-17-7), a compound of interest for researchers and drug development professionals. Due to the limited availability of direct experimental data in public literature, this document serves as a procedural whitepaper, outlining the requisite theoretical principles and detailed experimental protocols necessary to generate a complete and robust solubility profile. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical sciences, ensuring a scientifically rigorous approach to preformulation studies.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in drug development.[1] For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2] Therefore, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and intestinal permeability, providing a framework to predict their in vivo performance.[3][4] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[3] Characterizing the solubility of a new chemical entity like this compound is the first step in determining its BCS class and guiding subsequent formulation strategies.[5][6]

This guide will detail the necessary steps to fully characterize the solubility of this compound, from foundational property prediction to the execution of equilibrium, pH-dependent, and kinetic solubility assays.

Compound Overview and Foundational Properties

A thorough understanding of the molecule's basic physicochemical properties is essential before embarking on experimental solubility studies.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionSource / Method
IUPAC Name 2-(methylamino)-N-(p-tolyl)acetamide-
CAS Number 64642-17-7Vendor Data
Molecular Formula C₁₀H₁₄N₂OVendor Data
Molecular Weight 178.23 g/mol Vendor Data
Chemical Structure Chemical Structure of this compound-
Predicted pKa (Basic) ~8.5 - 9.5In silico prediction[7][8]
Predicted logP ~1.5 - 2.5In silico prediction[9][10]

Note: Predicted values for pKa and logP are derived from computational models and require experimental verification. These predictions suggest the compound is a weak base with moderate lipophilicity. The presence of a secondary amine (methylamino group) is the likely site of protonation, making its solubility highly dependent on pH.

Theoretical Framework: Thermodynamics and pH Influence

Thermodynamics of Solubility

The process of dissolving a crystalline solid into a solvent can be understood through a thermodynamic cycle involving two key energy changes:

  • Lattice Energy (ΔH_sublimation): The energy required to break the bonds holding the molecules together in the crystal lattice. This is an endothermic process.[11]

  • Solvation Energy (ΔH_solvation): The energy released when the individual molecules interact with solvent molecules. This is an exothermic process.[11]

The overall enthalpy of solution (ΔH_solution) determines how solubility changes with temperature. Most solids have a positive enthalpy of solution, meaning their solubility increases with temperature.[12]

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like this compound, which is a weak base, its solubility is profoundly influenced by the pH of the aqueous medium. The relationship between pH, the compound's pKa, and its ionization state is described by the Henderson-Hasselbalch equation.[13][14]

For a weak base (B), the equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation is expressed as: pH = pKa + log ( [B] / [BH⁺] )

Where:

  • [B] is the concentration of the neutral, un-ionized base.

  • [BH⁺] is the concentration of the protonated, ionized conjugate acid.

The total aqueous solubility (S_T) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. At pH values below the pKa, the compound will be predominantly in its protonated (ionized) form, which is generally much more soluble in water.[15][16] Accurately determining the pKa and the intrinsic solubility (S₀) is therefore critical for predicting the solubility across the physiological pH range of the gastrointestinal tract.[15]

Experimental Protocols for Solubility Determination

A comprehensive solubility profile requires multiple experimental approaches. The following protocols are based on industry-standard and regulatory-accepted methodologies.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true thermodynamic solubility of a compound.[17][18] It is based on achieving a saturated solution in equilibrium with an excess of the solid drug. The protocol described is aligned with the principles of the OECD Guideline 105.[19][20][21]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature at equilibrium.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a clear glass vial containing a known volume (e.g., 5 mL) of the test solvent (e.g., pH 7.4 phosphate-buffered saline). An excess is confirmed by the visible presence of undissolved solid.[22]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C. Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[23]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.[24]

  • Quantification: Dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[23]

  • Verification: After the experiment, the pH of the suspension should be re-measured to ensure it has not shifted. The remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic or phase transformation has occurred during the experiment.[12]

pH-Solubility Profile

Objective: To determine the equilibrium solubility of the compound across a range of pH values relevant to the human gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

Protocol:

  • Follow the Equilibrium Solubility (Shake-Flask Method) protocol as described in Section 4.1.

  • Perform the experiment in parallel using a series of aqueous buffers representing different physiological conditions. Standard buffers include:

    • pH 1.2 (Simulated Gastric Fluid, without enzymes)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid, without enzymes)

  • Plot the resulting solubility (in mg/mL or log M) against the final measured pH of each buffer system to generate the pH-solubility profile.

Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility is often measured in early drug discovery to quickly assess compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.[25][26] This value is often higher than the thermodynamic solubility but is useful for ranking compounds.[27][28]

Objective: To rapidly determine the apparent solubility of a compound under non-equilibrium conditions.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of pH 7.4 PBS).

  • Incubation: Mix the plate and incubate at room temperature for a short period (e.g., 1-2 hours).[25]

  • Detection: Measure the amount of precipitated material. This is commonly done using:

    • Nephelometry: Measures light scattering caused by insoluble particles.[26]

    • Turbidimetry: Measures the reduction in light transmission due to precipitates.[28]

  • Quantification: The solubility limit is determined by identifying the concentration at which a significant increase in turbidity or light scattering is observed compared to controls.

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for quantifying the concentration of dissolved API in solubility studies.[29][30]

Table 2: Example HPLC-UV Method Parameters

ParameterRecommended Starting ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmReversed-phase chromatography is suitable for moderately polar compounds.[30]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape for basic compounds and sufficient elution strength.
Gradient 10-90% B over 10 minutesAn initial gradient run helps to determine the optimal elution conditions quickly.[31]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at λmax (e.g., 254 nm)Wavelength should be set at the maximum absorbance for optimal sensitivity.[30]
Standard Curve 0.1 µg/mL to 100 µg/mLA calibration curve with at least 5 points should be prepared to ensure accurate quantification across a wide range of concentrations.

Data Presentation and Visualization

Organizing the generated data into clear tables and diagrams is crucial for interpretation and reporting.

Table 3: Template for Reporting Solubility Data

Solvent / Buffer SystempH (Final)Temperature (°C)Solubility (mg/mL)Solubility (M)Method
Water-25Experimental ValueCalculated ValueShake-Flask
0.1 N HCl (pH 1.2)Measured Value37Experimental ValueCalculated ValueShake-Flask
Acetate Buffer (pH 4.5)Measured Value37Experimental ValueCalculated ValueShake-Flask
Phosphate Buffer (pH 6.8)Measured Value37Experimental ValueCalculated ValueShake-Flask
Phosphate Buffer (pH 7.4)Measured Value37Experimental ValueCalculated ValueShake-Flask
Propylene Glycol-25Experimental ValueCalculated ValueShake-Flask
Ethanol-25Experimental ValueCalculated ValueShake-Flask
PBS (pH 7.4)Measured Value25Experimental ValueCalculated ValueKinetic
Visualizations

Diagram 1: Overall Workflow for Solubility Profile Characterization

G cluster_prep 1. Preparation & Prediction cluster_exp 2. Experimental Determination cluster_analysis 3. Analysis & Reporting start Compound Synthesis & Purification predict In Silico Prediction (pKa, logP) start->predict thermo Thermodynamic Solubility (Shake-Flask) predict->thermo kinetic Kinetic Solubility (Nephelometry) predict->kinetic ph_sol pH-Solubility Profile (pH 1.2, 4.5, 6.8) thermo->ph_sol org_sol Organic Solvent Solubility thermo->org_sol quant Quantification (HPLC-UV) thermo->quant ph_sol->quant kinetic->quant org_sol->quant report Data Compilation & Reporting quant->report bcs BCS Classification Assessment report->bcs

Caption: A comprehensive workflow for determining the solubility profile of a new chemical entity.

Diagram 2: Relationship between pH, pKa, and Ionization for a Weak Base

G cluster_ph_scale pH Scale cluster_species Dominant Molecular Species low_ph Low pH (pH < pKa) pka_point pH = pKa ionized Ionized Form (BH⁺) HIGHLY SOLUBLE low_ph->ionized high_ph High pH (pH > pKa) equal [BH⁺] = [B] 50% Ionized pka_point->equal neutral Neutral Form (B) POORLY SOLUBLE high_ph->neutral

Caption: Ionization state and resulting solubility of a weak base as a function of pH.

Conclusion

Characterizing the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. This guide provides the necessary theoretical background and detailed, actionable protocols for a comprehensive investigation. By systematically determining its equilibrium, pH-dependent, and kinetic solubility, researchers can classify the compound within the BCS framework, anticipate potential bioavailability challenges, and make informed decisions to guide formulation development. Adherence to these scientifically-grounded methodologies will ensure the generation of reliable and reproducible data crucial for advancing a drug candidate through the development pipeline.

References

An In-depth Technical Guide to 2-(Methylamino)-N-(4-methylphenyl)acetamide: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical compound 2-(methylamino)-N-(4-methylphenyl)acetamide, including its synthesis, physicochemical properties, and historical context within the landscape of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound, often encountered as its hydrochloride salt, is a substituted N-aryl acetamide. Its core structure consists of a p-toluidine moiety linked via an amide bond to a methylamino-substituted acetyl group.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 64642-17-7[1][2]
Molecular Formula C₁₀H₁₄N₂O (Base)[1]
C₁₀H₁₅ClN₂O (HCl Salt)[2]
Molecular Weight 178.23 g/mol (Base)[1]
214.70 g/mol (HCl Salt)[2]
IUPAC Name This compoundN/A

Discovery and Historical Context: A Derivative of a Prominent Structural Class

While a specific "discovery" event for this compound is not prominently documented in scientific literature, its existence and synthesis can be understood within the broader historical context of research into N-aryl acetamides. This class of compounds has been a cornerstone in the development of pharmaceuticals for over a century.

The journey began with acetanilide, a simple N-phenylacetamide, which was one of the first synthetic analgesics and antipyretics to emerge from the coal-tar industry in the late 19th century[3]. This sparked extensive research into structurally related molecules, including derivatives of p-toluidine (4-methylaniline), to explore their therapeutic potential and to modulate their efficacy and safety profiles. The addition of various functional groups to the acetamide scaffold has been a common strategy in medicinal chemistry to alter a compound's pharmacokinetic and pharmacodynamic properties. The introduction of an amino group, such as the methylamino group in the title compound, can significantly impact its polarity, basicity, and potential for biological interactions.

The synthesis of this compound hydrochloride was reported in a 2011 article in Chemical Biology & Drug Design, suggesting its use in the context of creating libraries of novel compounds for biological screening[4]. This is a common practice in modern drug discovery, where derivatives of known bioactive scaffolds are synthesized to explore structure-activity relationships (SAR).

Discovery_Context cluster_History Historical Development Coal_Tar_Industry Coal-Tar Industry (Late 19th Century) Acetanilide Acetanilide (First Synthetic Analgesics) Coal_Tar_Industry->Acetanilide Source of starting materials N_Aryl_Acetamides Broad Research into N-Aryl Acetamides Acetanilide->N_Aryl_Acetamides Prototypical compound SAR_Studies Structure-Activity Relationship (SAR) Studies N_Aryl_Acetamides->SAR_Studies Exploration of derivatives Target_Compound 2-(methylamino)-N- (4-methylphenyl)acetamide SAR_Studies->Target_Compound Logical outcome of chemical space exploration Synthesis_Workflow cluster_Step1 Step 1: Acylation cluster_Step2 Step 2: Nucleophilic Substitution p_toluidine p-Toluidine intermediate 2-chloro-N-(4-methylphenyl)acetamide p_toluidine->intermediate Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate final_product This compound intermediate->final_product Nucleophilic Substitution methylamine Methylamine methylamine->final_product

References

An In-Depth Technical Guide to 2-(methylamino)-N-(4-methylphenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylamino)-N-(4-methylphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. This document details the compound's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its potential therapeutic applications based on the activities of structurally related compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction

This compound, also known as 2-(methylamino)-N-(p-tolyl)acetamide, belongs to the class of N-acyl-alpha-amino amides. The core structure, featuring an acetamide linkage, is a common motif in a variety of pharmacologically active compounds. Derivatives of acetamide have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and antioxidant properties. The structural features of this compound, specifically the methylamino group and the 4-methylphenyl (p-tolyl) moiety, suggest its potential for further investigation as a lead compound in drug discovery programs. This guide aims to provide a thorough understanding of this compound, from its basic chemical identity to its potential role in therapeutic development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its synthesis, handling, and formulation.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2-(methylamino)-N-(p-tolyl)acetamideN/A
CAS Number 64642-17-7[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of similar acetamide derivatives.[2]

Synthesis Workflow

Synthesis_Workflow reagent1 2-chloro-N-(4-methylphenyl)acetamide reaction Nucleophilic Substitution reagent1->reaction reagent2 Methylamine (solution) reagent2->reaction product This compound reaction->product

Caption: Synthetic route for this compound.

Experimental Protocol

Materials:

  • 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq)

  • Methylamine (40% solution in water, 2.0-3.0 eq)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq) in ethanol.

  • Addition of Methylamine: To the stirred solution, add methylamine solution (2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methylene protons of the acetamide backbone, and the methyl protons of the methylamino and tolyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications in Drug Development

While specific studies on this compound are limited, the broader class of acetamide derivatives has shown significant promise in medicinal chemistry.

  • Analgesic and Anti-inflammatory Activity: Many acetamide derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[3]

  • Antioxidant Properties: The core structure of some acetamides has been associated with antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[4]

  • Antimicrobial and Antifungal Agents: Certain N-substituted acetamides have demonstrated efficacy against various bacterial and fungal strains.[5]

The structural motifs present in this compound make it a compelling candidate for screening in these and other therapeutic areas. Further research is warranted to fully elucidate its pharmacological profile.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a practical synthesis protocol, and potential applications. The information presented herein is intended to facilitate further research and development of this and related compounds as potential therapeutic agents. The straightforward synthesis and the promising pharmacological profile of the acetamide scaffold suggest that this compound is a valuable molecule for further investigation in the field of drug discovery.

References

A Technical Guide to the Thermochemical Profile of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The acquisition of precise thermochemical data is a cornerstone of modern drug development, underpinning critical decisions in safety assessment, process chemistry, and formulation design. This guide provides a comprehensive framework for establishing the thermochemical profile of the novel compound 2-(methylamino)-N-(4-methylphenyl)acetamide. In the absence of published experimental data for this specific molecule, this document outlines the authoritative experimental protocols and high-accuracy computational methodologies required to generate this essential information. It is intended for researchers, chemists, and drug development professionals engaged in the physical characterization of new chemical entities. The guide details step-by-step procedures for bomb calorimetry, differential scanning calorimetry, and state-of-the-art ab initio computational modeling, ensuring a robust and verifiable approach to data generation.

Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development

The molecule this compound is a substituted acetamide with potential applications in pharmaceutical development. The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, the thermochemical profile—encompassing properties such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°)—is paramount.

This data governs the compound's intrinsic stability, dictates its behavior in different polymorphic forms, influences solubility, and is crucial for the safe scale-up of its synthesis.[1] For instance, a highly exothermic enthalpy of formation can signal potential hazards in manufacturing, while heat capacity and phase transition data are essential for developing stable, bioavailable formulations.[2]

This technical guide provides a dual-track pathway for determining the complete thermochemical profile of this compound, leveraging both gold-standard experimental techniques and high-accuracy computational chemistry.

Table 1: Physical and Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Chemical Structure Chemical Structure of this compound
CAS Number Not readily available in public databases.

(Note: The chemical structure image is a representation based on the IUPAC name.)

Part 1: Experimental Determination of Thermochemical Properties

The experimental approach provides tangible, real-world data on the bulk material. The following protocols are designed to be self-validating through rigorous calibration and systematic procedures.

Standard Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is the most critical thermochemical parameter, representing the net energy change when a compound is formed from its constituent elements in their standard states.[3] For organic compounds, it is determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°) through oxygen bomb calorimetry and then applying Hess's Law.

Principle of the Method: A precisely weighed sample of the compound is completely combusted in a sealed, high-pressure vessel (the "bomb") filled with pure oxygen. This bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a measurable temperature rise. The heat capacity of the entire calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[4][5]

  • System Calibration:

    • Press approximately 1 g of standard benzoic acid into a pellet and weigh it to ±0.1 mg.[6]

    • Measure a 10 cm length of fuse wire (e.g., nickel-chromium) and attach it to the bomb's electrodes, ensuring it is in firm contact with the benzoic acid pellet.

    • Place 1 mL of deionized water into the bomb to ensure saturation of the internal atmosphere, which is necessary for the complete conversion of nitrogen to nitric acid.[4]

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.[7]

    • Submerge the bomb in the calorimeter bucket containing a precisely measured volume (e.g., 2.000 L) of water.[8]

    • Allow the system to reach thermal equilibrium while stirring, then record the initial temperature for several minutes.

    • Ignite the sample and record the temperature at regular intervals until a stable maximum temperature is reached and begins to cool.

    • After depressurizing the bomb, collect the interior washings and titrate with a standard NaOH solution to quantify the amount of nitric acid formed—a necessary correction for nitrogen-containing compounds.[5]

    • Calculate the heat capacity of the calorimeter (C_cal) using the known energy of combustion of benzoic acid and the corrected temperature change.

  • Sample Analysis:

    • Repeat the entire procedure using a pellet of this compound (typically 0.5-0.8 g).

    • Perform at least three replicate experiments to ensure reproducibility.

  • Calculation of ΔfH°:

    • Use the C_cal value and the corrected temperature rise to calculate the total heat evolved (q_v) for the sample combustion.

    • Correct for the combustion of the fuse wire and the formation of nitric acid to find the standard internal energy of combustion (ΔcU°).

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn_gRT, where Δn_g is the change in moles of gas in the combustion reaction.

    • Finally, apply Hess's Law using the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of the compound.[3]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring a material's heat capacity (Cp) as a function of temperature.[9] It also precisely determines the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions, which are critical for understanding polymorphism.

Principle of the Method: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[9] The heat capacity is determined by comparing the heat flow signal from the sample to that of a known standard, typically sapphire (α-Al₂O₃), under identical conditions. The ASTM E1269 standard provides a robust methodology for this measurement.[10][11]

  • Baseline Run:

    • Place an empty, hermetically sealed aluminum pan and lid in the sample position of the DSC cell and an identical empty pan and lid in the reference position.

    • Equilibrate the cell at the starting temperature (e.g., -50 °C).

    • Heat the cell at a constant rate (e.g., 20 °C/min) to the final temperature (e.g., 250 °C). Record the heat flow signal. This is the baseline curve.[10]

  • Standard Run:

    • Place a precisely weighed sapphire standard (15-25 mg) in the sample pan used in the baseline run.

    • Subject the standard to the exact same temperature program as the baseline run. Record the heat flow signal.

  • Sample Run:

    • Replace the sapphire standard with a precisely weighed sample of this compound (5-10 mg) in the same sample pan.

    • Subject the sample to the identical temperature program. Record the heat flow signal.

  • Data Analysis:

    • The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = Cp(std) * (D_sample - D_baseline) / (D_std - D_baseline) * m_std / m_sample Where: D is the vertical displacement (heat flow) of the respective curve from the zero-heat-flow line, and m is the mass.[12]

    • Integrate the area of any observed peaks (e.g., melting endotherm) to determine the enthalpy of that phase transition (ΔH_fus).

Part 2: Computational Prediction of Thermochemical Properties

When experimental data is unavailable or to provide theoretical validation, high-accuracy ab initio computational methods serve as a powerful predictive tool. Composite methods, such as the Gaussian-4 (G4) theory, are designed to deliver "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values) for thermochemical data.[13][14]

Principle of the Method: G4 theory systematically combines a sequence of electronic structure calculations at different levels of theory and with different basis sets.[14][15] This approach aims to approximate the result of a very high-level calculation with a very large basis set through a series of additive corrections, including corrections for basis set deficiencies, higher-order electron correlation, and zero-point vibrational energy (ZPVE).[15] The final energy is used in an atomization scheme to calculate the standard enthalpy of formation.

  • Geometry Optimization and Frequency Analysis:

    • The initial step is to find the lowest-energy three-dimensional structure of the molecule.

    • This is achieved using Density Functional Theory (DFT), specifically with the B3LYP functional and the 6-31G(2df,p) basis set, as prescribed by G4 theory.[15]

    • A subsequent frequency calculation is performed at the same level of theory. This is a critical self-validation step:

      • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

      • Data Generation: This calculation provides the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to enthalpy and entropy, which are essential for calculating thermochemical properties at a standard temperature (e.g., 298.15 K).[16][17]

  • High-Level Single-Point Energy Calculations:

    • Using the optimized geometry, a series of increasingly accurate single-point energy calculations are performed as defined by the G4 protocol. This includes calculations at the CCSD(T) and MP4 levels of theory with various basis sets.[15]

  • Energy Combination and Correction:

    • The energies from the various calculations are combined in a specific formula that includes an extrapolation to the Hartree-Fock basis set limit and an empirical "higher-level correction" (HLC) to account for remaining systematic deficiencies.[14][15] The result is a highly accurate total electronic energy at 0 K (E₀).

  • Calculation of Standard Enthalpy of Formation (ΔfH°₂₉₈):

    • The atomization method is used. The G4-calculated total energy of the molecule at 0 K (E₀) is subtracted from the sum of the calculated energies of the constituent atoms. This yields the total atomization energy (ΣD₀).

    • The calculated ΣD₀ is then combined with the well-known experimental enthalpies of formation for the gas-phase atoms (e.g., C, H, N, O) to yield the ΔfH° at 0 K.

    • Finally, the calculated thermal correction to enthalpy from the frequency calculation is added to obtain the final standard enthalpy of formation at 298.15 K.[17]

Data Summary and Visualization

The data generated from the experimental and computational workflows should be compiled for clear interpretation.

Table 2: Illustrative Thermochemical Data for this compound (Note: The following values are illustrative examples based on similar organic molecules and should be replaced with actual generated data.)

PropertyExperimental ValueComputational (G4) ValueUnits
Std. Enthalpy of Formation (ΔfH°₂₉₈, solid) -215.5 ± 2.5N/A (Gas-phase)kJ/mol
Std. Enthalpy of Formation (ΔfH°₂₉₈, gas) (Requires ΔH_sub)-140.8kJ/mol
Heat Capacity (Cp at 298.15 K, solid) 245.7N/AJ/(mol·K)
Melting Point (T_m) 135.2N/A°C
Enthalpy of Fusion (ΔH_fus) 28.3N/AkJ/mol
Experimental and Computational Workflow Diagram

The following diagram illustrates the integrated approach to determining the full thermochemical profile of the target compound.

Thermochemical_Workflow cluster_exp Experimental Determination bomb Oxygen Bomb Calorimetry dHc ΔcH° (Enthalpy of Combustion) bomb->dHc Measures dsc Differential Scanning Calorimetry (DSC) Cp_fus Cp & ΔH_fus (Heat Capacity & Enthalpy of Fusion) dsc->Cp_fus Measures dHf_solid ΔfH° (solid) (Solid-Phase Enthalpy of Formation) dHc->dHf_solid Calculate via Hess's Law final_profile Complete Thermochemical Profile Cp_fus->final_profile dHf_solid->final_profile g4 Gaussian-4 (G4) Composite Method dHf_gas ΔfH° (gas) (Gas-Phase Enthalpy of Formation) g4->dHf_gas Predicts dHf_gas->final_profile

Caption: Integrated workflow for thermochemical characterization.

Computational G4 Theory Workflow Diagram

This diagram details the logical steps within the G4 computational protocol.

G4_Workflow start Input Molecular Structure opt Geometry Optimization (B3LYP/6-31G(2df,p)) start->opt freq Frequency Calculation (Same Level) opt->freq Optimized Geometry sp Series of High-Level Single-Point Energies (CCSD(T), MP4, etc.) opt->sp Optimized Geometry atomize Calculate Atomization Energy (ΣD₀) freq->atomize ZPVE & Thermal Correction combine Combine Energies via G4 Formula with HLC sp->combine combine->atomize Total Electronic Energy (E₀) final_hf Calculate ΔfH°₂₉₈ using Experimental Atomic ΔfH° and Thermal Correction atomize->final_hf

Caption: Step-by-step workflow for the G4 computational method.

References

A Strategic Guide to the Preliminary In-Vitro Screening of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Strategic Framework

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a meticulous process of sequential validation. This guide outlines a comprehensive, tiered strategy for the preliminary in-vitro screening of 2-(methylamino)-N-(4-methylphenyl)acetamide , hereafter referred to as "Compound X". The objective is not merely to execute a series of assays, but to build a robust decision-making framework. By integrating foundational safety and liability assessments with targeted efficacy screening, this protocol enables researchers to make rapid, data-driven go/no-go decisions, thereby conserving resources and accelerating the discovery pipeline.[1]

The structure of Compound X, featuring an N-phenylacetamide core, is prevalent in compounds with diverse biological activities, including anti-inflammatory and antimicrobial effects.[2][3][4] This structural alert provides a logical starting point for our hypothetical efficacy screening. However, before investigating potential therapeutic benefits, it is imperative to first establish the compound's fundamental interaction with biological systems. Our screening cascade is therefore designed to first identify potential liabilities—cytotoxicity and metabolic instability—before committing to more resource-intensive efficacy studies.

Compound X Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄N₂O

  • Structure:

    alt text
    (Image for illustrative purposes)

This guide provides the rationale behind each experimental choice, detailed protocols designed for reproducibility and self-validation, and a clear pathway for data integration.

The In-Vitro Screening Cascade: A Phased Approach

A tiered or cascaded screening approach is essential for efficient drug discovery.[1] It prioritizes broad, cost-effective assays that eliminate unsuitable compounds early, ensuring that only the most promising candidates advance to more complex and specific testing. The proposed cascade for Compound X is designed to answer three critical questions in sequence:

  • Is it cytotoxic? (Phase 1A)

  • Is it metabolically stable? (Phase 1B)

  • Does it exhibit relevant biological activity? (Phase 2)

G cluster_0 Phase 1: Foundational & Liability Assessment cluster_1 Decision Point cluster_2 Phase 2: Preliminary Efficacy Screening cluster_3 Outcome Cytotoxicity Phase 1A: Cytotoxicity Profiling (MTT & LDH Assays) Metabolic Phase 1B: Metabolic Stability (Liver Microsome Assay) Decision1 Viable Candidate? (Low Toxicity & Stable) Cytotoxicity->Decision1 IC50 Data Metabolic->Decision1 t½, CLint Data Efficacy Hypothesis-Driven Assays (e.g., Anti-inflammatory, Antimicrobial) Decision1->Efficacy Proceed Stop Stop Program or Redesign Molecule Decision1->Stop Halt Hit Identify 'Hit' Profile Efficacy->Hit EC50/MIC Data Start Start: Compound X Synthesis Start->Cytotoxicity

Figure 1: A tiered screening cascade for Compound X.

Phase 1: Foundational Viability and Liability Assessment

This initial phase is critical for establishing a therapeutic window and identifying compounds that are likely to fail in later stages due to poor pharmacokinetic properties or overt toxicity.

Phase 1A: Cytotoxicity Profiling

Expertise & Rationale: Before assessing efficacy, we must determine the concentration range at which Compound X does not harm cells. A compound that appears effective may simply be killing the cells.[5][6] We employ two distinct assays to provide a more complete picture of cytotoxicity. The MTT assay measures metabolic activity, a proxy for cell viability, while the Lactate Dehydrogenase (LDH) assay measures plasma membrane integrity. Discrepancies between these assays can provide initial insights into the mechanism of cell death.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of Compound X in culture medium, ranging from 100 µM to 0.1 µM. Replace the existing medium with the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Release Assay

  • Setup: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Sample Collection: After the 24-hour incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and NAD⁺) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control and determine the IC₅₀.

Data Presentation: Cytotoxicity Summary

Assay TypeCell LineEndpointIC₅₀ (µM)
MTT AssayHEK293Metabolic ActivityCalculated Value
LDH AssayHEK293Membrane IntegrityCalculated Value
Phase 1B: Metabolic Stability Assessment

Expertise & Rationale: A drug's efficacy is profoundly influenced by its stability in the body. The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of liver enzymes is a crucial early indicator of its potential pharmacokinetic profile.[7][8] Liver microsomes are a cost-effective and well-established in-vitro tool containing a high concentration of Phase I metabolizing enzymes, particularly Cytochrome P450s (CYPs).[9][10] This assay measures the rate of disappearance of the parent compound over time to predict its intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a NADPH-regenerating system (cofactor solution).

  • Incubation Mix: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) to 37°C.

  • Initiate Reaction: Add Compound X (final concentration 1 µM) to the mixture. Split the reaction into two sets: one with the cofactor solution ("+NADPH") and one without ("-NADPH") to control for non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining Compound X in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½) and the in-vitro intrinsic clearance (CLᵢₙₜ).

Data Presentation: Metabolic Stability Summary

ParameterValueUnit
Half-Life (t½)Calculated Valuemin
In-Vitro Intrinsic Clearance (CLᵢₙₜ)Calculated ValueµL/min/mg protein

Phase 2: Preliminary Efficacy Screening

Following successful completion of Phase 1 (i.e., IC₅₀ > 10 µM and t½ > 15 min), Compound X can proceed to efficacy screening. The choice of assay is based on the structural alerts within the molecule. Here, we propose two potential paths.

Hypothesis 1: Anti-inflammatory Activity

Expertise & Rationale: Many acetamide derivatives exhibit anti-inflammatory properties. A standard and robust in-vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), which induces the production of the pro-inflammatory mediator nitric oxide (NO). The Griess assay provides a simple, colorimetric readout for NO levels.

Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of Compound X (determined from Phase 1A) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) and incubate for 10 minutes.

  • Readout: Measure the absorbance at 540 nm.

  • Analysis: Quantify NO concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production for each concentration of Compound X to determine the EC₅₀ value.

Hypothesis 2: Antibacterial Activity

Expertise & Rationale: The N-phenylacetamide scaffold is also found in various antibacterial agents.[4][11] The most fundamental assay for antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: In a 96-well plate, perform a 2-fold serial dilution of Compound X in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli to represent Gram-positive and Gram-negative bacteria, respectively) to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Readout: Visually inspect the wells for turbidity (bacterial growth). The lowest concentration without visible growth is the MIC.

  • Analysis: Report the MIC value for each bacterial strain.

Data Presentation: Efficacy Summary

Assay TypeTarget/StrainEndpointEC₅₀ / MIC (µM)
Anti-inflammatoryRAW 264.7 (LPS-stimulated)NO InhibitionCalculated Value
AntibacterialS. aureusGrowth InhibitionDetermined Value
AntibacterialE. coliGrowth InhibitionDetermined Value

Data Integration and Decision-Making

The true value of this screening cascade lies in the synthesis of all data points to form a coherent profile of Compound X. A successful "Hit" is not just a compound with high efficacy, but one that demonstrates a favorable balance of potency, stability, and low toxicity.

G cluster_0 Input Data cluster_1 Evaluation Criteria cluster_2 Outcome Tox_Data Cytotoxicity IC50 Check_Tox Is IC50 > 10µM? Tox_Data->Check_Tox Stab_Data Metabolic t½ Check_Stab Is t½ > 15 min? Stab_Data->Check_Stab Eff_Data Efficacy EC50/MIC Check_Potency Is EC50/MIC < 10µM? Eff_Data->Check_Potency Check_Tox->Check_Stab Yes Halt Halt: High Risk Check_Tox->Halt No Check_Stab->Check_Potency Yes Review Review: Moderate Profile (Consider for Optimization) Check_Stab->Review No Check_Window Therapeutic Window (IC50 / EC50 > 10)? Check_Potency->Check_Window Yes Check_Potency->Review No Proceed Designate as 'Hit' Proceed to SAR Check_Window->Proceed Yes Check_Window->Review No

Figure 2: A logic flowchart for hit qualification.

Hit Criteria:

  • Low Cytotoxicity: IC₅₀ > 10 µM.

  • Acceptable Stability: Half-life > 15 minutes in HLM.

  • Potent Efficacy: EC₅₀ or MIC < 10 µM.

  • Therapeutic Window: A ratio of IC₅₀ to EC₅₀ of >10 is desirable to ensure that the effective dose is well below the toxic dose.

Conclusion and Next Steps

This in-depth guide provides a robust, logical, and efficient framework for the initial in-vitro characterization of this compound. By systematically evaluating cytotoxicity, metabolic stability, and preliminary efficacy, researchers can build a comprehensive initial profile of the compound. The data generated from this cascade will directly inform whether to halt development, proceed with the current structure, or initiate medicinal chemistry efforts to optimize its properties. A compound that successfully navigates this cascade is deemed a qualified "hit," ready for more advanced studies such as mechanism of action, selectivity profiling, and eventually, in-vivo validation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amide Bond Formation in Drug Discovery

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in the design of new therapeutic agents. The synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide serves as an excellent case study for a common and crucial transformation in drug development: the coupling of a secondary amino acid derivative (sarcosine or 2-(methylamino)acetic acid) with an aniline derivative (4-methylaniline or p-toluidine). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for this amide coupling reaction.

Chemical Principles and Mechanistic Insights

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The Role of Carbodiimide Coupling Reagents

Among the most common and cost-effective coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism of EDC-mediated amide coupling, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (2-(methylamino)acetic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: The O-acylisourea intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate this, an additive such as HOBt is introduced. HOBt reacts with the O-acylisourea to form a more stable and less reactive HOBt-ester.[1]

  • Nucleophilic Attack by the Amine: The amine (4-methylaniline) then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The byproducts of this reaction, a urea derivative from EDC and the regenerated HOBt, are typically water-soluble, facilitating purification.

dot graph "Amide Coupling Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Experimental Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: A streamlined workflow for the synthesis of this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound using EDC and HOBt as coupling agents.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(methylamino)acetic acid (Sarcosine)≥98%Sigma-AldrichStore in a desiccator.
4-methylaniline (p-toluidine)≥99%Sigma-AldrichToxic, handle with care.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)≥98%Sigma-AldrichHygroscopic, store under inert gas.
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-AldrichPotentially explosive when dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse in a well-ventilated fume hood.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionFor washing.
BrineSaturated Aqueous SolutionFor washing.
Anhydrous Sodium Sulfate (Na2SO4)GranularFor drying.
Silica Gel230-400 meshFor column chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Safety Precautions:

  • p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction, serious eye irritation, and is suspected of causing cancer. Very toxic to aquatic life. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • EDC.HCl: Causes serious eye irritation. Handle in a well-ventilated area.

  • HOBt: Flammable solid. Can be explosive when dry. Handle with care and avoid grinding.

  • DMF: Can be harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Use in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)acetic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the solids. The concentration should be approximately 0.5 M with respect to the carboxylic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Activation: Slowly add EDC.HCl (1.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.

  • Amine Addition: Add 4-methylaniline (1.0 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with a saturated aqueous solution of NaHCO3 (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Analyze the pure fractions by TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product, this compound.

    • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization Data

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.3 (s, 2H, -CH₂-), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, N-CH₃). A broad singlet for the NH proton may also be observed.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm): ~170 (C=O), ~135 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~120 (Ar-CH), ~55 (-CH₂-), ~36 (N-CH₃), ~21 (Ar-CH₃).

  • IR (ATR, cm⁻¹):

    • A secondary amide will typically show an N-H stretching vibration around 3300 cm⁻¹.[2] The C=O (amide I) band is expected to appear between 1680-1630 cm⁻¹.[2][3] An N-H bending (amide II) band is typically observed between 1640-1550 cm⁻¹.[2]

  • Mass Spectrometry (ESI+):

    • Expected m/z: 179.1184 [M+H]⁺ for C₁₀H₁₄N₂O.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling reagents (hydrolyzed EDC, old HOBt).- Poor quality anhydrous solvent.- Incomplete activation of the carboxylic acid.- Use fresh, high-quality reagents.- Ensure the use of a properly dried, anhydrous solvent.- Increase the activation time at 0 °C.
Formation of N-acylurea byproduct - Rearrangement of the O-acylisourea intermediate.- Ensure HOBt is added before or concurrently with EDC.- Maintain a low reaction temperature during the activation step.
Difficulty in purification - Water-soluble byproducts remaining in the organic layer.- Perform thorough aqueous washes during the work-up.- Use a more polar eluent system for column chromatography if the product is polar.

Conclusion

The amide coupling reaction to form this compound is a robust and reliable transformation when appropriate coupling reagents and reaction conditions are employed. This application note provides a solid foundation for researchers to successfully perform this synthesis, with a strong emphasis on understanding the underlying mechanism, adhering to safety protocols, and effectively troubleshooting potential issues. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of amides, making them a valuable addition to the synthetic chemist's toolkit in the pursuit of novel drug candidates.

References

Application Notes and Protocols for 2-(methylamino)-N-(4-methylphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the N-aryl acetamide moiety is a cornerstone of numerous biologically active compounds. Its prevalence in approved drugs and clinical candidates underscores its importance as a privileged scaffold. This guide focuses on a specific, yet promising, derivative: 2-(methylamino)-N-(4-methylphenyl)acetamide. While comprehensive biological data on this exact molecule is emerging, its structural components—the N-(4-methylphenyl)acetamide core and the 2-(methylamino) substituent—suggest a rich potential for therapeutic applications.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides a technical framework for the synthesis, characterization, and biological evaluation of this compound. By drawing upon established knowledge of structurally related compounds, we will explore its potential as an anti-inflammatory and antioxidant agent, offering field-proven insights and robust protocols to empower your research endeavors.

The Scientific Rationale: Why Investigate this compound?

The decision to investigate a novel chemical entity is guided by a confluence of structural alerts, physicochemical properties, and the known pharmacology of related molecules. The structure of this compound presents a compelling case for its exploration in medicinal chemistry.

  • The N-(p-tolyl)acetamide Core: The N-phenylacetamide scaffold is a well-established pharmacophore found in a variety of therapeutic agents, notably as a key structural feature in cyclooxygenase (COX) inhibitors.[1][2] The p-methyl (p-tolyl) substitution can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

  • The 2-(methylamino) Substituent: The introduction of a methylamino group at the alpha-position of the acetamide can significantly impact the molecule's biological activity. This basic nitrogenous group can participate in crucial hydrogen bonding interactions with biological targets and may influence the compound's solubility and cell permeability. Studies on related structures have shown that the nature of the substituent at this position is critical for potency and selectivity.[3]

Based on these structural features, we hypothesize that this compound is a promising candidate for development as an anti-inflammatory and antioxidant agent. The subsequent sections will provide the protocols to test this hypothesis.

Synthesis and Characterization

A reliable and reproducible synthetic route is the foundation of any medicinal chemistry program. The following protocol describes the synthesis of this compound hydrochloride.

Synthetic Protocol

The synthesis can be approached via a two-step process starting from p-toluidine.

Step 1: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

This initial step involves the acylation of p-toluidine with chloroacetyl chloride.

  • Reactants:

    • p-Toluidine

    • Chloroacetyl chloride

    • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

    • Base (e.g., triethylamine, pyridine)

  • Procedure:

    • Dissolve p-toluidine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled p-toluidine solution.

    • Add the base dropwise to neutralize the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-chloro-N-(4-methylphenyl)acetamide by recrystallization or column chromatography.

Step 2: Synthesis of this compound Hydrochloride

The second step involves the nucleophilic substitution of the chloride with methylamine.

  • Reactants:

    • 2-chloro-N-(4-methylphenyl)acetamide

    • Methylamine (as a solution in a suitable solvent like THF or as a gas)

    • Solvent (e.g., methanol, ethanol)

    • Base (e.g., potassium carbonate)

    • Hydrochloric acid (for salt formation)

  • Procedure:

    • Dissolve 2-chloro-N-(4-methylphenyl)acetamide in the chosen solvent in a pressure-resistant vessel.

    • Add the base (e.g., potassium carbonate).

    • Add an excess of methylamine solution.

    • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate the hydrochloride salt.

    • Collect the precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum to obtain this compound hydrochloride.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of all protons.

    • ¹³C NMR: To confirm the presence of all carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H bonds.

  • Melting Point: To assess the purity of the crystalline solid.

Biological Evaluation: Protocols and Assays

Based on the structural analysis, we propose evaluating this compound for its potential anti-inflammatory and antioxidant activities. The following protocols provide a comprehensive framework for this investigation.

In Vitro Cytotoxicity Assessment

Prior to evaluating the specific biological activities, it is crucial to determine the compound's cytotoxicity to establish a safe concentration range for subsequent assays.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][4]

  • Cell Culture: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1 to 100 µM) and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the inhibition of inflammatory pathways is a major therapeutic strategy.

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO).[5]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated, untreated cells to determine the inhibitory effect of the compound.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Many N-aryl acetamides exhibit anti-inflammatory effects by inhibiting COX enzymes.[1][2]

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Inhibition Assay: Incubate the COX-1 or COX-2 enzyme with varying concentrations of this compound for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Evaluation of Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS).

Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[5]

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Mechanistic Insights: Potential Signaling Pathways

Understanding the mechanism of action is paramount in drug discovery. Based on the activities of related compounds, we can postulate the involvement of key signaling pathways.

Anti-inflammatory Mechanism: Targeting the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6][7][8] Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS (the enzyme responsible for NO production). Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Data Presentation and Interpretation

Quantitative data from the proposed assays are crucial for evaluating the potential of this compound. The following tables provide a template for presenting and comparing the results with known standards.

Table 1: Comparative In Vitro Anti-inflammatory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)NO Production Inhibition IC₅₀ (µM)
This compound Experimental ValueExperimental ValueCalculated ValueExperimental Value
Celecoxib (Standard)>1000.04>2500~25
Ibuprofen (Standard)15350.43>100

Table 2: Comparative In Vitro Antioxidant Activity

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
This compound Experimental ValueExperimental Value
Ascorbic Acid (Standard)~25~15
Trolox (Standard)~40~10

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a valuable scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory and antioxidant agents. The protocols and theoretical framework provided in this guide offer a comprehensive starting point for its synthesis, characterization, and biological evaluation.

Future research should focus on a thorough structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. Modifications to the aromatic ring, the N-alkyl substituent, and the linker between the two could lead to the discovery of new chemical entities with improved therapeutic profiles. Furthermore, in vivo studies in relevant animal models will be essential to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for the Investigation of 2-(methylamino)-N-(4-methylphenyl)acetamide in Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antifungals and the Potential of Acetamide Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates an urgent and continuous search for novel antifungal agents with unique mechanisms of action. The acetamide scaffold has emerged as a promising area of chemical space for the development of new therapeutic agents, with various derivatives demonstrating significant biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-(methylamino)-N-(4-methylphenyl)acetamide , a novel compound, for its potential antifungal properties.

While direct antifungal data for this compound is not yet established in publicly available literature, related N-aryl acetamide derivatives have shown promising antifungal activities. For instance, certain N-aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide derivatives have been screened for activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus[1]. Furthermore, studies on compounds such as 2-chloro-N-phenylacetamide suggest that the acetamide moiety can be a key pharmacophore, with potential mechanisms of action including binding to ergosterol on the fungal plasma membrane[2][3]. These precedents provide a strong rationale for the thorough investigation of this compound as a potential antifungal candidate.

This guide will provide detailed protocols for a tiered screening approach, from initial in vitro susceptibility testing to preliminary mechanism of action studies and in vivo efficacy models. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[4][5].

Compound Profile: this compound

Property Value Source
IUPAC Name 2-(methylamino)-N-(p-tolyl)acetamideN/A
Molecular Formula C10H14N2O[6]
Molecular Weight 178.23 g/mol [6]
CAS Number 64642-17-7 (for hydrochloride salt)[6]
Structure Chemical Structure of this compoundN/A

Part 1: In Vitro Antifungal Susceptibility Testing

The initial phase of evaluating a novel compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The primary methodologies employed are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for a qualitative assessment of susceptibility.

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antifungal susceptibility testing and is performed in accordance with CLSI document M27 for yeasts and M38 for filamentous fungi[5].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Standardized fungal inoculum (0.5 McFarland standard, further diluted)[4]

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2x working stock solution of this compound in RPMI 1640.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound to achieve a final concentration range (e.g., 0.0625 to 64 µg/mL). Each well should contain 100 µL of the diluted compound.

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard. For yeasts, dilute this suspension to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells. For molds, the final inoculum concentration should be 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[7][8]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the compound, as well as to a growth control well (containing drug-free medium). Include a sterility control well with uninoculated medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and for a duration appropriate for the growth rate of the mold being tested.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction compared to the growth control), which can be assessed visually or with a microplate reader.

Protocol 1.2: Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, it is crucial to ascertain whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungi).

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial fungal inoculum.

Procedure:

  • Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plates at 35°C until growth is visible in the control spots.

  • The MFC is the lowest concentration from the MIC plate that yields no more than a few colonies, representing a ≥99.9% kill rate.

Part 2: Preliminary Mechanism of Action (MoA) Studies

Understanding the potential mechanism of action is a critical step in the early-stage evaluation of a novel antifungal compound. Based on the MoA of related acetamide compounds, initial investigations can focus on cell membrane and cell wall integrity.

Protocol 2.1: Sorbitol Protection Assay

This assay helps to determine if the compound targets the fungal cell wall. Sorbitol is an osmotic protectant that can stabilize fungal protoplasts, mitigating the effects of cell wall-active agents.

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1.1 in two parallel sets of microtiter plates.

  • In one set of plates, supplement the RPMI 1640 medium with 0.8 M sorbitol.

  • Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound may be targeting the fungal cell wall.

Protocol 2.2: Ergosterol Binding Assay

This assay investigates whether the compound interacts with ergosterol, a key component of the fungal cell membrane and the target of polyene antifungals like Amphotericin B.[2]

Procedure:

  • Again, perform the broth microdilution assay in two parallel sets of plates.

  • In one set, add exogenous ergosterol (e.g., 400 µg/mL) to the RPMI 1640 medium.

  • A significant increase in the MIC value in the presence of exogenous ergosterol suggests a direct interaction between the compound and ergosterol, similar to the mechanism of Amphotericin B.[2]

Workflow for In Vitro Antifungal Evaluation

InVitro_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Interpretation Start Start with 2-(methylamino)-N- (4-methylphenyl)acetamide MIC Determine MIC (Protocol 1.1) Start->MIC MFC Determine MFC (Protocol 1.2) MIC->MFC Sorbitol Sorbitol Protection Assay (Protocol 2.1) MIC->Sorbitol Ergosterol Ergosterol Binding Assay (Protocol 2.2) MIC->Ergosterol CellWall Cell Wall Target? Sorbitol->CellWall CellMembrane Cell Membrane Target? Ergosterol->CellMembrane

Caption: Workflow for the in vitro evaluation of a novel antifungal compound.

Part 3: In Vivo Efficacy Models

Promising in vitro data should be followed by evaluation in established animal models of fungal infection to assess in vivo efficacy.[9][10] The choice of model depends on the target pathogen and the type of infection (e.g., systemic or localized).

Protocol 3.1: Murine Model of Disseminated Candidiasis

This is a standard and robust model for evaluating systemic antifungal agents.[10]

Objective: To assess the efficacy of this compound in reducing fungal burden and improving survival in a mouse model of systemic Candida albicans infection.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)

  • Log-phase culture of a virulent Candida albicans strain

  • This compound formulated for in vivo administration (e.g., in a vehicle like carboxymethylcellulose)

  • Positive control antifungal (e.g., fluconazole)

Procedure:

  • Infection: Mice are infected via intravenous (lateral tail vein) injection of a standardized inoculum of C. albicans.

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), treatment is initiated. The test compound is administered (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a positive control group are included.

  • Endpoints:

    • Survival Study: A cohort of mice is monitored for a set period (e.g., 21 days), and survival rates are recorded.

    • Fungal Burden Study: At specific time points (e.g., 48-72 hours post-infection), a separate cohort of mice is euthanized. Kidneys (the primary target organ in this model) are harvested, homogenized, and plated on selective agar to quantify the fungal burden (CFU/gram of tissue).

  • Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data is typically analyzed using non-parametric tests like the Mann-Whitney U test.

Hypothetical Data Summary

The following tables represent hypothetical outcomes for the proposed experiments, which would indicate that this compound has promising antifungal activity.

Table 1: Hypothetical In Vitro Susceptibility Data

Fungal Species MIC (µg/mL) MFC (µg/mL)
Candida albicans ATCC 9002848
Candida glabrata ATCC 2001816
Aspergillus fumigatus ATCC 20430524
Cryptococcus neoformans H9948

Table 2: Hypothetical Mechanism of Action Assay Results

Assay Condition MIC against C. albicans (µg/mL) Interpretation
Standard RPMI 16404Baseline
RPMI + 0.8 M Sorbitol4Not a primary cell wall inhibitor
RPMI + 400 µg/mL Ergosterol32Potential interaction with ergosterol

Potential Mechanism of Action Pathway

MoA_Pathway cluster_fungus Fungal Cell Membrane Cell Membrane Ergosterol Ergosterol Disruption Membrane Disruption & Increased Permeability Ergosterol->Disruption Leads to Compound 2-(methylamino)-N- (4-methylphenyl)acetamide Compound->Ergosterol Binds to Death Fungal Cell Death Disruption->Death

Caption: Hypothetical mechanism of action targeting ergosterol.

Conclusion and Future Directions

This document outlines a systematic and robust framework for the initial investigation of this compound as a potential novel antifungal agent. The provided protocols, from in vitro susceptibility testing to in vivo efficacy models, are designed to generate the foundational data required for a go/no-go decision in a drug discovery pipeline. Positive results from these studies would warrant further investigation, including more detailed mechanism of action studies (e.g., transcriptomics, proteomics), toxicity profiling, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. The exploration of the acetamide chemical space remains a promising avenue for the discovery of next-generation antifungal therapies.

References

Application Notes and Protocols for the N-Methylation of Acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Acetamide Synthesis

N-methylacetamide (NMA) is a vital chemical intermediate and a versatile solvent with significant applications in the pharmaceutical, agrochemical, and electronics industries.[1][2][3] Its unique properties, including a high dielectric constant and the ability to dissolve a wide range of substances, make it an invaluable component in many chemical processes.[3][4] The introduction of a methyl group to the nitrogen atom of acetamide profoundly alters its physical and chemical characteristics, enhancing its utility in organic synthesis.

This guide provides a comprehensive overview of the primary protocols for the N-methylation of acetamide, offering in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Core Concepts in N-Methylation of Amides

The N-methylation of amides is a fundamental transformation in organic chemistry. The amide N-H bond is generally considered to be weakly acidic and less nucleophilic than an amine N-H bond, presenting a unique challenge for selective methylation. The choice of methylating agent and reaction conditions is paramount to achieving high yields and minimizing side reactions.

Several strategies have been developed to overcome the inherent challenges of amide methylation. These can be broadly categorized as:

  • Classical Nucleophilic Substitution: These methods involve the reaction of an activated acetic acid derivative with methylamine or the direct alkylation of acetamide with a methylating agent.

  • Modern Catalytic Approaches: More recent methods utilize catalysts to facilitate the methylation process, often under milder conditions and with greater selectivity.

Protocol I: Classical Synthesis via Acetic Acid and Methylamine

This is a traditional and industrially relevant method for the production of N-methylacetamide.[2] The reaction proceeds by the formation of a methylammonium acetate salt, which is then dehydrated to form the amide.

Reaction Mechanism & Rationale

The reaction begins with an acid-base reaction between acetic acid and methylamine to form methylammonium acetate. Upon heating, this salt undergoes dehydration to yield N-methylacetamide and water. The removal of water is crucial to drive the equilibrium towards the product.

Experimental Workflow

Workflow1 cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_product Product A Charge Acetic Acid B Add Methylamine A->B Exothermic C Heat to 70-80°C (2 hours) B->C D Distill off Water (Atmospheric Pressure) C->D Equilibrium Shift E Fractional Distillation (Vacuum) D->E F N-Methylacetamide E->F

Caption: Workflow for the synthesis of N-methylacetamide from acetic acid and methylamine.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a thermometer, an addition funnel, and a condenser for distillation.

  • Reagent Charging: Charge the reaction vessel with acetic acid.

  • Amination: Slowly add methylamine to the acetic acid through the addition funnel. The reaction is exothermic and should be controlled by external cooling if necessary. A typical reaction temperature is maintained between 70-80°C.[2]

  • Reaction Time: Stir the mixture at 70-80°C for approximately 2 hours to ensure the complete formation of the crude N-methylacetamide.[2]

  • Water Removal: After the initial reaction, configure the apparatus for distillation. Heat the mixture to distill off the water formed during the reaction under atmospheric pressure. The completion of this step can be monitored by observing the distillation temperature.

  • Purification: Once the bulk of the water has been removed, apply a vacuum to the system and perform a fractional distillation to purify the N-methylacetamide. The product is collected at the appropriate boiling point under reduced pressure.

Data Summary
ParameterValueReference
Reaction Temperature70-80°C[2]
Reaction Time2 hours[2]
PurificationFractional Distillation[2]

Protocol II: Synthesis from Acetyl Chloride and Methylamine

This method offers a more reactive approach by first converting acetic acid into the more electrophilic acetyl chloride. This is a common laboratory-scale synthesis.[5]

Reaction Mechanism & Rationale

Acetic acid is first converted to acetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). Acetyl chloride is a highly reactive acylating agent that readily reacts with methylamine in an exothermic reaction to form N-methylacetamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.

Reaction Mechanism Diagram

Mechanism2 cluster_step1 Step 1: Formation of Acetyl Chloride cluster_step2 Step 2: Acylation of Methylamine Acetic Acid Acetic Acid Acetyl Chloride Acetyl Chloride Acetic Acid->Acetyl Chloride + SOCl₂ N-Methylacetamide N-Methylacetamide Acetyl Chloride->N-Methylacetamide + CH₃NH₂

Caption: Two-step synthesis of N-methylacetamide via acetyl chloride.

Detailed Step-by-Step Protocol

Part A: Preparation of Acetyl Chloride

  • Reaction Setup: In a fume hood, set up a round-bottom flask with a reflux condenser and a gas trap to handle the HCl and SO₂ byproducts.

  • Reagent Addition: Add acetic acid to the flask. Slowly add thionyl chloride to the acetic acid. The reaction will start to evolve gas.

  • Reaction: Gently heat the mixture to reflux until the gas evolution ceases, indicating the completion of the reaction.

  • Purification: Distill the crude acetyl chloride to obtain the pure product.

Part B: Synthesis of N-Methylacetamide

  • Reaction Setup: In a separate flask equipped with a stirrer and an addition funnel, dissolve methylamine in a suitable solvent and cool the solution in an ice bath.

  • Acylation: Slowly add the freshly distilled acetyl chloride to the methylamine solution. This reaction is highly exothermic.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature. The reaction mixture is then typically washed with a dilute acid, a dilute base, and brine to remove unreacted starting materials and byproducts.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-methylacetamide. Further purification can be achieved by distillation or recrystallization.

Protocol III: Modern N-Methylation with Tetramethylammonium Fluoride (TMAF)

Recent advancements have introduced milder and more selective methylating agents. Tetramethylammonium fluoride (TMAF) has emerged as a safe and efficient reagent for the N-methylation of amides.[6]

Reaction Mechanism & Rationale

This method involves the direct methylation of the amide N-H bond. The fluoride ion is believed to play a crucial role in facilitating a concerted methylation-deprotonation pathway. Computational studies suggest that the reaction may proceed through an imidic acid tautomer of the amide, enhancing the nucleophilicity of the nitrogen atom.[6] This approach avoids the use of harsh reagents and offers high chemoselectivity.[6]

Experimental Workflow

Workflow3 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product A Combine Acetamide, TMAF, and Toluene B Heat to 100°C A->B C Purification (e.g., Chromatography) B->C D N-Methylacetamide C->D

References

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Amide Bond Formation

The acetamide functional group is a cornerstone of medicinal chemistry and drug development, present in over a quarter of all known pharmaceuticals.[1] Traditionally, the synthesis of these vital compounds via amide bond formation has been hampered by long reaction times, harsh conditions, and the generation of significant chemical waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of microwave technology for the synthesis of diverse acetamide derivatives. We will delve into the fundamental mechanisms of microwave heating, provide detailed, validated protocols for key synthetic transformations, and offer expert insights into optimizing reaction conditions for enhanced yield and purity. By leveraging the unique capabilities of MAOS, research organizations can significantly accelerate hit-to-lead campaigns and streamline the drug discovery pipeline.[3][4]

Part I: Fundamental Principles of Microwave-Assisted Synthesis

The Mechanism of Microwave Heating: Beyond the Kitchen Appliance

Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy from an external source, microwave synthesis employs direct dielectric heating.[5][6] This process is governed by two primary mechanisms at the molecular level:

  • Dipolar Polarization: The core principle of microwave heating hinges on the interaction of an oscillating electric field with polar molecules in the reaction mixture.[7][8] Molecules with a permanent dipole moment, such as water, ethanol, or the reactants themselves, continuously attempt to align with the rapidly changing electric field. This forced molecular rotation and resulting intermolecular friction generate heat rapidly and volumetrically throughout the sample.[5][7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[9]

This direct energy transfer to the molecules within the reaction vessel, rather than heating the vessel itself, results in instantaneous and uniform heating, eliminating thermal gradients and often leading to localized superheating that can dramatically accelerate reaction rates.[3][5]

Figure 1. Mechanism of Microwave Dielectric Heating cluster_0 Reaction Medium cluster_1 Heating Mechanisms MW Microwave Radiation (Oscillating Electric Field) P1 Polar Molecule MW->P1 interacts with P2 Polar Molecule MW->P2 interacts with I1 Ion (+) MW->I1 interacts with I2 Ion (-) MW->I2 interacts with DP Dipolar Polarization (Molecular Rotation & Friction) P1->DP P2->DP IC Ionic Conduction (Ionic Migration & Collisions) I1->IC I2->IC Heat Rapid, Uniform Volumetric Heating DP->Heat IC->Heat Figure 2. General Experimental Workflow for MAOS A 1. Reagent Preparation (Carboxylic Acid, Amine, Catalyst, Solvent) B 2. Vessel Assembly (Add reagents & stir bar to microwave vial) A->B C 3. Microwave Irradiation (Set Temp, Time, Power parameters) B->C D 4. Reaction Monitoring (Pressure & Temperature sensors) C->D E 5. Cooling (Automated post-reaction cooling) D->E F 6. Work-up & Isolation (Extraction, Filtration, etc.) E->F G 7. Purification & Analysis (Chromatography, NMR, MS, etc.) F->G

References

The Versatile Intermediate: A Guide to the Synthesis and Application of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-(methylamino)-N-(4-methylphenyl)acetamide, a valuable chemical intermediate. Delving into its synthesis, characterization, and potential applications, this guide is intended to empower researchers in medicinal chemistry and drug development to effectively utilize this compound in the creation of novel molecules with therapeutic potential.

Compound Profile and Physicochemical Properties

This compound, often handled as its hydrochloride salt, is a secondary amine and an acetamide derivative. Its structure presents multiple reactive sites, making it a versatile building block in organic synthesis.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 64642-17-7 (for hydrochloride salt)[1]
Appearance (Typically a solid)Inferred from safety data sheets of similar compounds.
Solubility (Expected to be soluble in polar organic solvents)General chemical knowledge.

Synthesis Protocol: From Precursor to Intermediate

The primary route for the synthesis of this compound hydrochloride involves the nucleophilic substitution of a halogenated precursor with methylamine. The following protocol is based on established literature methods.[1]

Diagram of Synthesis Pathway

Synthesis of this compound HCl 2-chloro-N-(4-methylphenyl)acetamide 2-chloro-N-(4-methylphenyl)acetamide Intermediate This compound 2-chloro-N-(4-methylphenyl)acetamide->Intermediate + Methylamine Methylamine Methylamine (CH3NH2) Potassium_Carbonate Potassium Carbonate (K2CO3) Potassium_Carbonate->Intermediate Methanol Methanol (CH3OH) Methanol->Intermediate Final_Product This compound HCl Intermediate->Final_Product + HCl HCl HCl

Caption: Synthesis of the target intermediate.

Step-by-Step Experimental Protocol

Materials:

  • 2-chloro-N-(4-methylphenyl)acetamide

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-N-(4-methylphenyl)acetamide (1 equivalent) in anhydrous methanol.

  • Addition of Reagents: To this solution, add anhydrous potassium carbonate (1.5-2 equivalents). This acts as a base to neutralize the HCl formed during the reaction.

  • Nucleophilic Substitution: Slowly add a solution of methylamine (1.2-1.5 equivalents) to the stirring mixture at room temperature (approximately 20°C). The causality behind using a slight excess of methylamine is to ensure the complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours.[1] The progress of the reaction should be monitored by TLC to confirm the disappearance of the starting material.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate and any other inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: For easier handling and improved stability, the free base is often converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application as a Versatile Chemical Intermediate

The true value of this compound lies in its potential as a precursor for a diverse range of more complex molecules, particularly in the realm of drug discovery. The secondary amine and amide functionalities provide handles for various chemical transformations.

Diagram of Potential Downstream Reactions

Potential Reactions Intermediate This compound Acylation Acylation (e.g., with Acyl Chlorides) Intermediate->Acylation Alkylation Alkylation (e.g., with Alkyl Halides) Intermediate->Alkylation Cyclization Cyclization Reactions Intermediate->Cyclization Bioactive_Molecules Bioactive Molecules Acylation->Bioactive_Molecules Alkylation->Bioactive_Molecules Heterocycles Synthesis of Heterocycles (e.g., Benzodiazepines, Quinoxalines) Cyclization->Heterocycles Heterocycles->Bioactive_Molecules

Caption: Potential downstream synthetic pathways.

Key Synthetic Transformations and Potential Applications:
  • N-Acylation and N-Alkylation: The secondary amine is readily acylated or alkylated to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Synthesis of Heterocyclic Scaffolds: Chloroacetamide derivatives are widely used as precursors for the synthesis of various heterocyclic compounds with demonstrated biological activities.[2][3] By analogy, this compound can serve as a key building block for the synthesis of:

    • Benzodiazepines: These are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis often involves the cyclization of an N-substituted aminobenzophenone with an amino acid derivative.

    • Quinoxalines: These are bicyclic heterocyclic compounds that form the core of various biologically active molecules, including anticancer and antimicrobial agents.

    • Other Nitrogen-Containing Heterocycles: The reactivity of the amine and amide groups can be exploited to construct a wide array of other heterocyclic systems.

  • Precursor to Bioactive Molecules: The broader class of acetamide derivatives has been investigated for a range of pharmacological activities, including:

    • Antibacterial agents: The synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives has been shown to yield compounds with moderate to high antibacterial activities.

    • Antioxidant and Anti-inflammatory agents: Certain acetamide derivatives have demonstrated antioxidant and potential anti-inflammatory properties.[4]

    • Analgesics: Novel acetamide-based analgesics have been developed as alternatives to existing drugs with fewer side effects.[5]

Analytical Characterization

Thorough characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before proceeding to subsequent synthetic steps.

Analytical Technique Expected Observations
¹H NMR Spectroscopy Signals corresponding to the methyl group on the nitrogen, the methylene protons, the aromatic protons of the 4-methylphenyl group, and the amide proton. The chemical shifts and coupling constants will be indicative of the compound's structure.
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C-N and aromatic C-H stretching vibrations.
Melting Point A sharp melting point range for the purified compound is an indicator of its purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

The hydrochloride salt is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]

Conclusion

This compound is a valuable and versatile intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the construction of a wide range of complex molecules and heterocyclic systems. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers can effectively leverage this compound in their pursuit of novel therapeutic agents and other advanced materials.

References

Application Notes and Protocols for the Synthesis of Acetamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Acetamide Scaffold as a Privileged Motif in Oncology Drug Discovery

The acetamide functional group represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel anticancer agents.[1][2] Its prevalence is due to its ability to form key hydrogen bonding interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for extensive structural diversification.[3] This adaptability has led to the development of acetamide derivatives targeting a wide array of biological pathways implicated in cancer, including enzyme inhibition and the induction of programmed cell death (apoptosis).[4][5]

This guide provides a comprehensive overview of the experimental procedures for synthesizing and evaluating acetamide derivatives for cancer research. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

I. Foundational Principles: Designing Acetamide-Based Anticancer Agents

The design of potent and selective acetamide derivatives hinges on understanding their structure-activity relationships (SAR). The core acetamide linker connects a variety of chemical moieties, each contributing to the overall pharmacological profile of the molecule.

  • Cap Group: This region often consists of an aromatic or heterocyclic ring system that interacts with surface residues of the biological target. Modifications to the cap group can significantly influence potency and selectivity. For instance, in the context of histone deacetylase (HDAC) inhibitors, heteroaryl amides in the cap group can fine-tune inhibitory activity.[4]

  • Linker: The acetamide group itself serves as a crucial linker. Its rigidity and hydrogen-bonding capabilities are vital for proper orientation within the target's active site.

  • Target-Binding Moiety: This is the portion of the molecule that directly interacts with the key residues of the target protein. For example, in phenoxy acetamide derivatives, the substituted phenol plays a critical role in the molecule's biological activity.[6][7]

A key strategy in developing these agents is the induction of apoptosis. Certain acetamide derivatives, such as those based on a 1,3,4-thiadiazole scaffold, have been shown to trigger apoptosis through the caspase pathway, a critical mechanism for eliminating cancer cells.[4][5]

II. General Synthetic Workflow

The synthesis of acetamide derivatives for anticancer screening follows a logical and systematic workflow, from initial reaction to final biological evaluation. This process ensures the purity, identity, and integrity of the compounds being tested.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation A Starting Material (Amine/Carboxylic Acid) B Amide Bond Formation (Coupling Reaction) A->B C Work-up & Extraction B->C D Purification (Chromatography/Recrystallization) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F In Vitro Cytotoxicity Screening (e.g., MTT Assay) E->F G Mechanism of Action Studies (e.g., Apoptosis Assay) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

Caption: General workflow for synthesis and evaluation of acetamide derivatives.

III. Experimental Protocol: Synthesis of Phenoxy Acetamide Derivatives

This section details a representative protocol for the synthesis of 2-(substituted phenoxy)-N-phenylacetamide derivatives, a class of compounds that has shown promising anticancer activities.[6][7][8] The synthesis is typically a two-step process.

Step 1: Synthesis of 2-Chloro-N-arylacetamide Intermediate

The first step involves the acylation of a primary aromatic amine with chloroacetyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding.[9]

G reactant1 Aryl Amine product 2-Chloro-N-arylacetamide reactant1->product Stirring, 0-5 °C reactant2 Chloroacetyl Chloride reactant2->product Stirring, 0-5 °C reagent NaOH (aq) reagent->product + + +->product Stirring, 0-5 °C

Caption: Reaction scheme for the synthesis of the chloroacetamide intermediate.

Materials & Reagents:

ReagentMolar Eq.PuritySupplierNotes
Substituted Aniline1.0>98%Standard SupplierStarting material.
Chloroacetyl Chloride1.5>98%Standard SupplierHighly reactive, handle in a fume hood.
Sodium Hydroxide (NaOH)-ACS GradeStandard SupplierUsed as a 10% aqueous solution.
Dichloromethane (DCM)-AnhydrousStandard SupplierReaction solvent.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq.) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Separately, prepare a 10% aqueous solution of sodium hydroxide.

  • Add the chloroacetyl chloride (1.5 eq.) dropwise to the aniline solution while stirring vigorously. Simultaneously, add the NaOH solution to neutralize the HCl byproduct.[6]

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-arylacetamide intermediate. The product can often be used in the next step without further purification.

Step 2: Synthesis of Final Phenoxy Acetamide Derivatives

The second step is a nucleophilic substitution reaction where a substituted phenol displaces the chloride from the intermediate, forming the final ether linkage.[6]

Materials & Reagents:

ReagentMolar Eq.PuritySupplierNotes
2-Chloro-N-arylacetamide1.0-From Step 1Intermediate.
Substituted Phenol1.0>98%Standard SupplierNucleophile.
Anhydrous Potassium Carbonate (K₂CO₃)1.0>99%Standard SupplierBase.[6]
Potassium Iodide (KI)Catalytic>99%Standard SupplierCatalyst.[6]
Acetone-AnhydrousStandard SupplierSolvent.

Procedure:

  • To a solution of the 2-chloro-N-arylacetamide intermediate (1.0 eq.) in dry acetone, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.0 eq.), and a catalytic amount of potassium iodide.[6]

  • Reflux the reaction mixture for 8-12 hours, monitoring its completion by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 10% w/v sodium carbonate solution (to remove unreacted phenol) and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final phenoxy acetamide derivative.[2]

IV. Characterization of Synthesized Compounds

The identity and purity of the synthesized derivatives must be confirmed unequivocally.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For example, in ¹H NMR, the appearance of a singlet for the linker -CH₂- protons and the amide N-H proton (often a broad singlet) are characteristic.[10][11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic peaks include N-H stretching (~3300 cm⁻¹) and amide C=O stretching (~1670 cm⁻¹).[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.[10]

V. Protocol: In Vitro Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13][14]

MTT Assay Protocol

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Acetamide Derivatives (various conc.) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent and Incubate D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (e.g., 570 nm) F->G H 8. Calculate IC₅₀ Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[13][15] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized acetamide derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[13]

  • Incubation: Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting cell viability against compound concentration. A lower IC₅₀ value indicates higher cytotoxic potency.[14]

VI. Conclusion and Future Directions

The synthetic protocols and evaluation methods outlined in this guide provide a robust framework for the discovery and development of novel acetamide-based anticancer agents. The versatility of the acetamide scaffold allows for the creation of large, diverse chemical libraries for screening.[16] Structure-activity relationship studies are crucial for refining lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[4][17] Future work should focus on exploring novel heterocyclic cap groups, optimizing linker properties, and elucidating the precise molecular mechanisms of action for the most promising derivatives.

References

Application Note: A Validated HPLC Method for the Analysis of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(methylamino)-N-(4-methylphenyl)acetamide. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound in quality control and research settings.

Introduction

This compound is an N-substituted acetamide derivative. Accurate and precise quantification of such compounds is crucial in various stages of drug development and manufacturing, from purity assessment of active pharmaceutical ingredients (APIs) to formulation analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The development of a successful HPLC method requires a thorough understanding of the analyte's physicochemical properties. This document outlines a systematic approach to developing a method for this compound, beginning with an analysis of its predicted properties and culminating in a fully validated analytical procedure.

Analyte Properties & Method Development Strategy

Direct experimental data for the physicochemical properties of this compound are not extensively available. Therefore, the strategy was devised based on its chemical structure and data from structurally similar compounds, such as N-(4-methylphenyl)acetamide.[2][3]

Chemical Structure:

Figure 1: Chemical structure of this compound

Predicted Physicochemical Properties:

  • Polarity & logP: The parent molecule, N-(4-methylphenyl)acetamide, has a reported logP of 1.51.[3] The addition of the polar methylamino group is expected to increase the hydrophilicity of the target analyte, resulting in a lower logP. This moderate polarity makes it an ideal candidate for reversed-phase HPLC.[4]

  • pKa: The compound possesses a secondary amine (methylamino group), which is basic. The pKa of similar secondary amines is typically in the range of 10-11. To ensure consistent retention and peak shape, the mobile phase pH should be controlled to maintain a single ionic form of the analyte. A pH of 3.0, which is more than two units below the predicted pKa, will ensure the amine is fully protonated.

  • UV Absorbance: The presence of the substituted phenyl ring (a chromophore) suggests the molecule will absorb UV light. N-arylacetamides typically exhibit strong absorbance in the range of 200-280 nm.[5][6] Therefore, a UV detector is suitable for this analysis. An initial scan from 200 to 400 nm is recommended to determine the wavelength of maximum absorbance (λmax).

Based on these properties, a reversed-phase HPLC method was selected as the most promising approach. The following diagram illustrates the logical workflow for the method development process.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Optimization Analyte Analyte Characterization (Structure, pKa, logP, UV) Method_Selection Select RP-HPLC due to moderate polarity Analyte->Method_Selection Predicted Properties Column Column Selection (C18, 4.6x150mm, 5µm) Method_Selection->Column Mobile_Phase Mobile Phase Selection (ACN/Buffered Water) Method_Selection->Mobile_Phase Detector Detector Selection (UV-Vis PDA) Method_Selection->Detector Optimize_MP Optimize Mobile Phase (pH, % Organic, Gradient) Column->Optimize_MP Mobile_Phase->Optimize_MP Optimize_Flow Optimize Flow Rate & Temperature Optimize_MP->Optimize_Flow Final_Method Final Optimized Method Optimize_Flow->Final_Method

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • pH meter.

  • Analytical balance.

  • Sonicator.

Protocol 1: Method Development and Optimization
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the diluent.

  • Initial UV-Vis Spectral Scan:

    • Using the PDA detector, perform a scan of the working standard solution from 200-400 nm to determine the λmax.

  • Initial Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a screening gradient of 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: At the determined λmax.

  • Optimization of Mobile Phase:

    • Based on the retention time from the screening gradient, develop an optimized gradient or an isocratic method.

    • If Isocratic: Test different ratios of Mobile Phase A to B (e.g., 70:30, 60:40, 50:50) to achieve a retention time between 3 and 10 minutes with good peak shape (asymmetry factor between 0.9 and 1.5).

    • If Gradient: Adjust the gradient slope to improve the resolution between the analyte and any impurities.

    • Confirm that the mobile phase pH of 3.0 provides good peak shape.

  • Optimization of Flow Rate and Temperature:

    • Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) and column temperature (e.g., 25 to 40 °C) to fine-tune retention time and peak efficiency.

Protocol 2: Optimized HPLC Method

The following table summarizes the final, optimized conditions for the analysis.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM KH₂PO₄, pH 3.0 adjusted with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 245 nm (Example λmax)
Run Time 10 minutes
Protocol 3: Method Validation

The optimized method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.

ValidationWorkflow cluster_0 Method Validation Protocol Specificity Specificity (Peak Purity, Placebo Spiking) Linearity Linearity & Range (5 concentrations, 3 replicates) Accuracy Accuracy (% Recovery at 3 levels) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Robustness Robustness (Vary pH, Flow, Temp, % Organic) end Validated Method Robustness->end start Start start->Specificity

Caption: Workflow for HPLC method validation.

  • Specificity:

    • Analyze a blank (diluent) and a placebo (if applicable) to ensure no interference at the analyte's retention time.

    • Use a PDA detector to assess peak purity of the analyte in the presence of its potential impurities or degradation products.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the standard solution (e.g., from 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should meet the predefined acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations to the method parameters, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Percentage of acetonitrile in the mobile phase (± 2%)

    • Assess the impact on the results (e.g., retention time, peak area, asymmetry). The method is robust if the results remain within the system suitability criteria.

System Suitability

Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0% (from 5 replicate injections of standard)

Conclusion

This application note provides a comprehensive guide for the development and validation of an RP-HPLC method for the quantitative analysis of this compound. The described method is simple, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The systematic approach, grounded in the physicochemical properties of the analyte and adhering to ICH guidelines, ensures the reliability and integrity of the analytical results.

References

Application Note: Strategic Derivatization of 2-(methylamino)-N-(4-methylphenyl)acetamide for Bioactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of chemical space around a lead compound is a cornerstone of modern drug discovery. This document provides a comprehensive guide to the strategic derivatization of the novel scaffold, 2-(methylamino)-N-(4-methylphenyl)acetamide. We present detailed protocols for two robust derivatization strategies targeting the secondary amine: N-acylation and N-sulfonylation. These methods are chosen for their reliability, broad substrate scope, and their potential to significantly modulate the physicochemical and pharmacological properties of the parent molecule. Furthermore, we outline standardized protocols for initial bioactivity screening, focusing on antioxidant and anti-inflammatory assays, to enable a systematic structure-activity relationship (SAR) analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of novel acetamide-based compounds.

Introduction: The Rationale for Derivatization

The parent molecule, this compound, presents a compelling starting point for a discovery program. It contains a secondary amine and an amide linkage, both of which are privileged functionalities in medicinal chemistry, capable of forming key hydrogen bond interactions with biological targets. However, the inherent bioactivity and drug-like properties of such a scaffold are rarely optimal.

Strategic derivatization is the process of making targeted chemical modifications to a lead compound to enhance its desirable properties. The primary goals of derivatizing our lead compound are:

  • Exploration of Structure-Activity Relationships (SAR): To understand which parts of the molecule are essential for its biological effect and how modifications impact potency and selectivity.[1]

  • Optimization of Physicochemical Properties: To improve characteristics such as solubility, lipophilicity, and metabolic stability, which are critical for determining a compound's pharmacokinetic profile.

  • Enhancement of Bioavailability: To ensure that an effective concentration of the compound can reach its target site in a biological system.[1][2]

  • Discovery of Novel Bioactivities: To probe interactions with new biological targets by introducing diverse chemical functionalities. Acetamide derivatives are known to possess a wide range of activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5]

This application note focuses on modifying the nucleophilic secondary methylamino group, a prime target for facile and diverse chemical elaboration.

Derivatization Strategies: Chemical Pathways to Novel Analogs

We will focus on two highly effective and versatile derivatization reactions: N-acylation and N-sulfonylation. These methods introduce amide and sulfonamide moieties, respectively—two of the most important functional groups in pharmaceutical agents.

G cluster_0 Parent Compound cluster_1 Derivatization Strategies cluster_2 Derivative Libraries Parent This compound Acylation N-Acylation (Amide Formation) Parent->Acylation R-COCl, Base Sulfonylation N-Sulfonylation (Sulfonamide Formation) Parent->Sulfonylation R-SO2Cl, Base Amide_Lib Library of N-Acyl Derivatives Acylation->Amide_Lib Sulfonamide_Lib Library of N-Sulfonyl Derivatives Sulfonylation->Sulfonamide_Lib

Caption: Overview of derivatization pathways for the lead compound.

Strategy I: N-Acylation to Generate Novel Amides

N-acylation is a fundamental reaction that converts the secondary amine into a tertiary amide.[6] This transformation is powerful for SAR studies because it allows for the introduction of a vast array of "R" groups via readily available acylating agents like acyl chlorides or anhydrides.[7]

  • Causality: Introducing an acyl group (R-C=O) fundamentally alters the molecule's properties. It replaces the amine's hydrogen bond donor with a carbonyl acceptor, increases steric bulk around the nitrogen, and modulates lipophilicity depending on the nature of the 'R' group. This can lead to new or improved interactions with a biological target. The reaction is typically high-yielding and proceeds under mild conditions.[7]

Strategy II: N-Sulfonylation to Introduce the Sulfonamide Pharmacophore

N-sulfonylation introduces the sulfonamide group (R-SO₂), a well-established pharmacophore found in numerous approved drugs (e.g., antibacterials, diuretics, anti-inflammatories).

  • Causality: The sulfonamide moiety is a strong hydrogen bond acceptor and can significantly increase the acidity of any remaining N-H protons (not applicable here, but relevant for primary amines). The sulfonyl group is metabolically robust and acts as a transition-state mimetic for tetrahedral intermediates in enzymatic reactions. This strategy provides access to a class of derivatives with distinct electronic and conformational properties compared to the N-acyl analogs.[8][9]

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of this compound with an acyl chloride.

Materials:

  • This compound (Parent Compound)

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq.)[10]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the parent compound (1.0 eq.). Dissolve it in anhydrous DCM to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution. Cool the mixture to 0 °C using an ice bath.[10]

  • Acylating Agent Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[10]

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[11] b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[11] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10]

G cluster_workflow N-Acylation Workflow A 1. Dissolve Parent Compound & Base (TEA) in DCM B 2. Cool to 0°C A->B C 3. Add Acyl Chloride (R-COCl) Dropwise B->C D 4. Stir & Monitor by TLC C->D E 5. Aqueous Work-up (NaHCO3, HCl, Brine) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize (NMR, MS) G->H

Caption: Step-by-step workflow for the N-acylation protocol.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the reaction with a sulfonyl chloride to produce N-sulfonyl derivatives.

Materials:

  • This compound (Parent Compound)

  • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Dansyl chloride) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 eq.)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the parent compound (1.0 eq.) and the sulfonyl chloride (1.1 eq.) in anhydrous DCM (0.2 M).

  • Base Addition: Add pyridine (1.5 eq.) to the solution and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. These reactions may require longer times than acylations, sometimes proceeding overnight.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic solution sequentially with 1 M HCl (to remove pyridine), water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (silica gel, ethyl acetate/hexanes eluent system) or recrystallization to obtain the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.

Table 1: Representative Derivatizing Agents and Expected Products

StrategyReagent ExampleReagent ClassExpected Product Mass [M+H]⁺ (for Parent MW=194.25)Potential Property Modulation
N-AcylationAcetyl ChlorideAliphatic Acyl Chloride237.29Increase hydrophilicity
N-AcylationBenzoyl ChlorideAromatic Acyl Chloride299.35Increase lipophilicity, add aromatic interactions
N-AcylationCyclohexanecarbonyl chlorideAlicyclic Acyl Chloride305.41Increase steric bulk and lipophilicity
N-Sulfonylationp-Toluenesulfonyl Chloride ("Tosyl")Aryl Sulfonyl Chloride349.44Introduce rigid aromatic group, H-bond acceptor
N-SulfonylationDansyl ChlorideNaphthyl Sulfonyl Chloride428.52Introduce large, fluorescent lipophilic group
N-SulfonylationMethanesulfonyl Chloride ("Mesyl")Alkyl Sulfonyl Chloride273.34Increase polarity, add potent H-bond acceptor

Bioactivity Screening Protocols

Once a library of derivatives is synthesized and purified, the next critical step is to evaluate their biological activity. Based on the common activities of acetamide derivatives, we propose initial screening for antioxidant and anti-inflammatory properties.[3][4][12]

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds (derivatives) dissolved in DMSO or methanol (stock solutions)

  • Ascorbic acid (Vitamin C) as a positive control

  • Methanol

  • 96-well microplate

  • Microplate reader (spectrophotometer) capable of reading at ~517 nm

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound solution (e.g., serial dilutions from 100 µM to 1 µM). Prepare wells for a blank (methanol only) and a positive control (ascorbic acid).

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the DPPH solution without the test compound).

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Proposed Secondary Screening: Anti-Inflammatory Activity

Many acetamide-based structures have been investigated as anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.[5][12] Derivatives showing promising antioxidant activity or possessing structural similarity to known anti-inflammatory drugs could be advanced to a COX-2 inhibition assay.

  • Principle: A COX fluorescent inhibitor screening assay kit can be used. This assay measures the ability of a test compound to compete with a fluorescent probe that binds to the active site of the COX-2 enzyme. A reduction in fluorescence indicates that the test compound is binding to the enzyme.

G cluster_pathway Hypothetical Anti-Inflammatory & Antioxidant MOA Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress COX2_Enzyme COX-2 Enzyme Cell_Membrane->COX2_Enzyme Induces Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Oxidative_Stress->Inflammation Derivative_COX Derivative (COX Inhibition) Derivative_COX->COX2_Enzyme Inhibits Derivative_ROS Derivative (ROS Scavenging) Derivative_ROS->ROS Scavenges

Caption: Potential mechanisms of action for bioactive derivatives.

Conclusion

The systematic derivatization of this compound provides a fertile ground for the discovery of novel bioactive agents. The N-acylation and N-sulfonylation protocols detailed herein are reliable, versatile, and generate derivatives with diverse physicochemical properties. By coupling these synthetic strategies with the outlined bioactivity screening assays, researchers can efficiently build a robust structure-activity relationship profile. This integrated approach is fundamental to transforming a promising chemical scaffold into a valuable lead candidate for further therapeutic development.

References

Application Note: A Robust and Scalable Two-Step Synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) synthesis.

Executive Summary

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide, a valuable intermediate in pharmaceutical development. The protocol is designed around a robust two-step synthetic sequence that prioritizes safety, scalability, and high purity of the final product. The chosen pathway involves the initial acylation of p-toluidine to form the key intermediate, 2-chloro-N-(4-methylphenyl)acetamide, followed by a nucleophilic substitution with methylamine. This document offers not just a procedural walkthrough but also delves into the underlying chemical principles, critical process parameters, in-process controls, and safety protocols essential for successful implementation at bench and pilot scales.

Strategic Approach: Causality in Synthetic Route Selection

The synthesis of N-aryl-2-aminoacetamides is a well-established transformation in organic chemistry. For a scale-up operation, the ideal synthetic route must balance atom economy, cost of goods, operational simplicity, and process safety. After evaluating several potential pathways, a two-step approach was selected for its reliability and use of readily available, cost-effective starting materials.

The Two-Step Synthetic Pathway:

  • Step 1: N-Acylation. The synthesis commences with the N-acylation of p-toluidine using chloroacetyl chloride. This is a classic Schotten-Baumann type reaction, which is highly efficient and typically proceeds in high yield. The resulting intermediate, 2-chloro-N-(4-methylphenyl)acetamide, is a stable, crystalline solid that can be easily purified, providing a high-quality starting point for the subsequent step.[1][2]

  • Step 2: Nucleophilic Substitution. The final product is obtained via a nucleophilic substitution reaction where the activated chloride of the intermediate is displaced by methylamine.[3] This reaction is facilitated by a mild inorganic base, such as potassium carbonate, which neutralizes the generated hydrochloric acid without promoting significant side reactions. The choice of a polar aprotic or protic solvent is critical for facilitating the reaction kinetics and ensuring a homogenous reaction mixture.

This strategic design ensures that each step is high-yielding and that the intermediates and final product can be isolated with straightforward purification techniques, a crucial consideration for scaling up production.

Visualized Process & Reaction Schematics

A clear visualization of the process flow is critical for planning and execution. The following diagrams outline the chemical transformation and the overall operational workflow.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final Product Synthesis p_toluidine p-Toluidine intermediate 2-chloro-N-(4-methylphenyl)acetamide p_toluidine->intermediate Acylation (e.g., in Ethyl Acetate) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate final_product This compound intermediate->final_product Nucleophilic Substitution (e.g., K2CO3 in Methanol) methylamine Methylamine methylamine->final_product

Caption: Overall two-step reaction scheme.

G start Start: Reagent Preparation step1 Step 1: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide start->step1 workup1 Work-up & Isolation: Filtration & Washing step1->workup1 ipc1 In-Process Control (IPC): TLC, Melting Point workup1->ipc1 step2 Step 2: Synthesis of This compound ipc1->step2 Proceed if specs are met workup2 Work-up & Purification: Filtration, Extraction, Recrystallization step2->workup2 ipc2 Final Quality Control: NMR, MS, HPLC Purity workup2->ipc2 end_product Final Product: Dry & Package ipc2->end_product Release if specs are met

Caption: Experimental workflow from start to finish.

Detailed Experimental Protocols

Part A: Scale-up Synthesis of 2-chloro-N-(4-methylphenyl)acetamide (Intermediate)

Materials & Equipment:

  • Reactants: p-Toluidine, Chloroacetyl chloride

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Base: Triethylamine or Sodium Bicarbonate

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, condenser, filtration apparatus (e.g., Büchner funnel).

Protocol:

  • Reactor Setup: Charge the jacketed reactor with p-toluidine (1.0 eq) and the chosen solvent (e.g., DCM, 5-10 volumes). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. This is crucial as the acylation reaction is exothermic.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

  • Controlled Addition: Add chloroacetyl chloride (1.05 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2] A rapid increase in temperature can lead to side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product, 2-chloro-N-(4-methylphenyl)acetamide, typically precipitates as a white to off-white solid and can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.[4]

Part B: Scale-up Synthesis of this compound (Final Product)

Materials & Equipment:

  • Reactants: 2-chloro-N-(4-methylphenyl)acetamide, Methylamine (e.g., 40% solution in water or as a gas), Potassium Carbonate (K₂CO₃)

  • Solvent: Methanol or Ethanol

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, temperature probe, filtration apparatus.

Protocol:

  • Reactor Setup: Charge the reactor with 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq), methanol (5-10 volumes), and potassium carbonate (1.5-2.0 eq).[3]

  • Reagent Addition: Slowly add the methylamine solution (2.0-3.0 eq) to the stirred suspension. If using methylamine gas, it can be bubbled through the solution. The reaction is exothermic; maintain the temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or HPLC.[3]

  • Isolation:

    • Upon completion, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Wash the filter cake with a small amount of cold methanol.

  • Purification:

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

    • The residue can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography for higher purity.

    • Alternatively, an extractive work-up can be performed by dissolving the crude residue in a suitable organic solvent and washing with water to remove any remaining salts and excess methylamine.

In-Process Controls and Product Characterization

Rigorous analytical validation is non-negotiable for ensuring the quality and consistency of the synthesis.

ParameterIntermediate: 2-chloro-N-(p-tolyl)acetamideFinal Product: 2-(methylamino)-N-(p-tolyl)acetamide
Appearance White to off-white crystalline solidWhite to pale yellow solid
Molecular Formula C₉H₁₀ClNOC₁₀H₁₄N₂O
Molecular Weight 183.64 g/mol 178.23 g/mol [3]
Melting Point ~159-161 °CTo be determined experimentally
TLC Rf to be determined (e.g., 7:3 Petroleum Ether/EtOAc)[4]Rf to be determined (e.g., 9:1 DCM/Methanol)
¹H NMR Consistent with structure[4]Consistent with structure
Mass Spec (ESI) m/z [M+H]⁺: 184.05m/z [M+H]⁺: 179.12
Purity (HPLC) ≥98%≥99%

Critical Safety and Handling Protocols

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.[5][6][7]

ChemicalCAS NumberKey HazardsRecommended PPE & Handling
p-Toluidine 106-49-0Toxic, Carcinogen, Skin/Eye IrritantGloves, lab coat, safety goggles. Handle in a fume hood.
Chloroacetyl chloride 79-04-9Corrosive, Lachrymator, Toxic by inhalationChemical-resistant gloves, face shield, lab coat. Use in a well-ventilated fume hood.
Methylamine 74-89-5Flammable gas, Toxic, CorrosiveUse in a well-ventilated area or fume hood. Ensure no ignition sources are present.
Dichloromethane 75-09-2Suspected carcinogen, Skin/Eye IrritantGloves, safety goggles, lab coat. Handle in a fume hood.

Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be kept separate.

Scale-Up Considerations: Bridging Bench to Pilot Plant

Transitioning this synthesis from a laboratory to a pilot scale introduces challenges that must be proactively managed.

  • Thermal Management: Both reaction steps are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of addition for chloroacetyl chloride and methylamine must be carefully controlled to manage the heat output.

  • Mixing Efficiency: Ensuring homogeneity is critical. Inadequate mixing can lead to localized "hot spots" and an increase in side product formation. The overhead stirrer's design (e.g., impeller type) and speed should be optimized for the reactor geometry and reaction mass viscosity.

  • Material Transfer: The safe handling of large quantities of corrosive and toxic materials like chloroacetyl chloride and methylamine requires engineered controls, such as dedicated transfer lines and scrubber systems for off-gassing.

  • Process Safety Analysis (PSA): A thorough PSA, including a "what-if" analysis or a Hazard and Operability (HAZOP) study, should be conducted before any scale-up operation to identify and mitigate potential risks.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(methylamino)-N-(4-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for chemistry professionals in research and development. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on reaction optimization, troubleshooting, and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Fundamentals & Optimization

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially scalable approach is a two-step synthesis. This method is favored for its use of readily available and cost-effective starting materials.

  • Step 1: Acylation of p-Toluidine. First, p-toluidine (4-methylaniline) is acylated using 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-methylphenyl)acetamide. This is typically achieved under Schotten-Baumann conditions.[1][2]

  • Step 2: Nucleophilic Substitution. The chloro intermediate is then reacted with methylamine, which displaces the chloride to yield the final product, this compound.

This two-step process is generally more efficient and higher-yielding than attempting a direct coupling of sarcosine (N-methylglycine) with p-toluidine, which can be complicated by acid-base side reactions and the need for expensive coupling agents.[3]

Q2: I'm getting a low yield in the first step (acylation of p-toluidine). How can I optimize this Schotten-Baumann reaction?

Low yield in this step is a frequent issue, almost always stemming from one of two competing side reactions: hydrolysis of the 2-chloroacetyl chloride or protonation of the p-toluidine.[4] Here’s how to optimize the conditions.

  • Cause & Effect: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct. Without a base to neutralize it, this acid will protonate the starting amine (p-toluidine), rendering it non-nucleophilic and halting the reaction.[1] Furthermore, the highly reactive acyl chloride can be hydrolyzed by any water present, especially in the presence of the base.[4]

  • Optimization Strategy: The key is to manage the addition of reagents and ensure efficient mixing. A biphasic system (e.g., dichloromethane and water) is highly effective. The p-toluidine and 2-chloroacetyl chloride react in the organic phase, while an inorganic base (like NaOH) in the aqueous phase immediately neutralizes the generated HCl.[2]

Troubleshooting Low Yield in Acylation:

ParameterRecommended ConditionRationale
Base 2.0 - 2.2 equivalents of aq. NaOH or K₂CO₃Sufficient base is critical to neutralize the HCl byproduct and drive the reaction to completion.[1][5] Using an inorganic base in a biphasic system minimizes unwanted reactions in the organic layer.
Temperature 0-5 °C (Ice Bath)The reaction is exothermic. Low temperature reduces the rate of acyl chloride hydrolysis, a major side reaction.[6]
Reagent Addition Add 2-chloroacetyl chloride dropwise to the stirred amine/base mixture.Slow addition prevents a rapid exotherm and minimizes localized high concentrations of the acyl chloride, which can lead to side reactions.[4]
Stirring Vigorous mechanical stirringIn a biphasic system, efficient stirring is absolutely essential to maximize the interfacial area where the reaction and neutralization occur.[4] Inadequate mixing is a common cause of failure.
Solvent Dichloromethane (DCM) or Diethyl EtherThese solvents provide good solubility for the reactants and are immiscible with the aqueous base. Ensure solvents are anhydrous to prevent hydrolysis.[6]

Q3: What are the critical parameters for the second step (nucleophilic substitution with methylamine)?

This step involves an SN2 reaction. Success hinges on controlling stoichiometry and preventing side reactions, primarily over-alkylation.

  • Nucleophile Concentration: Using an excess of methylamine (typically a solution in THF or water) is crucial. This ensures the 2-chloro-N-(4-methylphenyl)acetamide is the limiting reagent and maximizes the rate of the desired monosubstitution. A common ratio is 2 to 3 equivalents of methylamine.

  • Temperature and Reaction Time: The reaction can often be run at room temperature, but gentle heating (40-50 °C) may be required to drive it to completion. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating, which could lead to byproduct formation.

  • Solvent Choice: Polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are ideal as they effectively solvate the species involved without interfering in the reaction.

Section 2: Troubleshooting Common Issues

Q4: My final product is impure after the second step. What are the likely impurities and how do I get rid of them?

Contamination is common, but the impurities are generally easy to identify and remove with a proper workup procedure.

  • Unreacted 2-chloro-N-(4-methylphenyl)acetamide: If the reaction did not go to completion, you will have leftover starting material.

    • Solution: Increase reaction time or temperature. Ensure at least 2 equivalents of methylamine were used. This impurity is less polar than the product and can be separated by column chromatography.

  • Bis-alkylation Product: The secondary amine product can, in theory, react with another molecule of the chloro-amide starting material.

    • Solution: This is minimized by using an excess of methylamine and adding the chloro-amide slowly to the methylamine solution. This impurity would be significantly less polar and can be removed via chromatography.

  • Methylamine Salts (e.g., Methylammonium Chloride): Excess methylamine and HCl formed from any side reactions will create this salt.

    • Solution: These are highly water-soluble. A standard aqueous workup involving washing the organic layer with water or brine will effectively remove them.[6]

Recommended Purification Protocol:

  • Quench Reaction: After confirming completion by TLC/LC-MS, cool the reaction mixture and quench by adding water.

  • Solvent Extraction: Extract the aqueous mixture with an organic solvent like Ethyl Acetate or DCM (3x).

  • Aqueous Wash: Combine the organic layers and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by saturated sodium bicarbonate solution to neutralize, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

  • Final Purification: The resulting crude product can be purified by recrystallization (e.g., from an Ethyl Acetate/Hexanes mixture) or by flash column chromatography on silica gel.

Q5: The reaction is very slow or appears to stall. What are the primary causes?

A stalled reaction is frustrating but often has a simple root cause.

  • Poor Reagent Quality: Methylamine solutions can degrade over time. Use a fresh bottle or titrate to confirm its concentration. The chloro-amide intermediate should be used promptly after synthesis or stored under anhydrous conditions as it can slowly hydrolyze.

  • Insufficient Temperature: While some SN2 reactions proceed at room temperature, this particular substitution may require gentle heating to overcome the activation energy barrier. Try warming the reaction to 40-50 °C.

  • Phase Transfer Issues: If using aqueous methylamine with an organic solvent, the reaction can be slow due to poor mixing between the phases. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction.

Visualizing the Process

Experimental Workflow

The following diagram outlines the recommended two-step synthesis and purification process.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Workup & Purification p_toluidine p-Toluidine reaction1 Schotten-Baumann Reaction (DCM/aq. NaOH, 0°C) p_toluidine->reaction1 chloroacetyl_chloride 2-Chloroacetyl Chloride chloroacetyl_chloride->reaction1 intermediate Crude 2-chloro-N-(4-methylphenyl)acetamide reaction1->intermediate reaction2 Nucleophilic Substitution (THF, RT to 40°C) intermediate->reaction2 methylamine Methylamine (xs) methylamine->reaction2 crude_product Crude Final Product reaction2->crude_product workup Aqueous Workup (Extraction & Washes) crude_product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: Overall workflow for the two-step synthesis of the target amide.

Reaction Mechanism: Schotten-Baumann Acylation

This diagram illustrates the key steps in the formation of the chloro-amide intermediate.

G amine p-Toluidine (Nucleophile) tetrahedral Tetrahedral Intermediate amine->tetrahedral 1. Nucleophilic Attack acyl_chloride 2-Chloroacetyl Chloride (Electrophile) acyl_chloride->tetrahedral product 2-chloro-N-(4-methylphenyl)acetamide tetrahedral->product 2. Collapse & Chloride Elimination hcl HCl (byproduct) nacl_h2o NaCl + H₂O hcl->nacl_h2o 3. Neutralization naoh NaOH (Base) naoh->nacl_h2o

Caption: Mechanism of nucleophilic acyl substitution in Step 1.

Troubleshooting Flowchart

Use this decision tree to diagnose and solve common issues.

G start Problem with Synthesis q1 What is the issue? start->q1 low_yield Low Yield q1->low_yield Yield impure Impure Product q1->impure Purity stalled Stalled Reaction q1->stalled Completion q2_yield Which step? low_yield->q2_yield sol_impure Improve Workup: - Perform acid/base washes - Purify via chromatography or recrystallization impure->sol_impure sol_stalled Check Conditions: - Use fresh reagents - Increase temperature - Consider phase-transfer catalyst stalled->sol_stalled sol_step1 Optimize Acylation: - Check base equivalents - Lower temperature - Increase stirring q2_yield->sol_step1 Step 1 (Acylation) sol_step2 Optimize Amination: - Use excess methylamine - Increase temperature - Check reagent quality q2_yield->sol_step2 Step 2 (Amination)

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 2-(Methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-(methylamino)-N-(4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this N-arylacetamide. Our guidance is rooted in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

Purification Workflow Overview

A typical purification strategy for this compound involves a series of logical steps to remove specific impurities based on their chemical properties. The following diagram outlines a general workflow, which will be detailed in the subsequent sections.

PurificationWorkflow crude Crude Product acid_wash Acid Wash (e.g., dilute HCl) crude->acid_wash Remove basic impurities base_wash Base Wash (e.g., aq. NaHCO3) acid_wash->base_wash Remove acidic impurities recrystallization Recrystallization base_wash->recrystallization Primary purification chromatography Column Chromatography recrystallization->chromatography If impurities persist pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material.

Cause: The presence of impurities is a common reason for a lower melting point or the failure of a compound to crystallize. Unreacted starting materials or byproducts can act as contaminants that disrupt the crystal lattice formation of the desired product.

Solution:

  • Confirm the presence of impurities: Analyze a small sample of your crude product by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to identify the presence of starting materials or other impurities.

  • Employ a multi-step workup: Before attempting recrystallization, perform a series of aqueous washes to remove common impurities.

    • Acid Wash: To remove unreacted p-toluidine, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic p-toluidine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1]

    • Base Wash: To remove any acidic impurities, subsequently wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).

    • Brine Wash: Finally, wash with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water in the organic layer before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Re-attempt recrystallization: After this initial purification, concentrate the dried organic solution and attempt the recrystallization again.

Issue 2: After recrystallization, my product still shows contamination with the starting material, 2-chloro-N-(4-methylphenyl)acetamide.

Cause: If the intermediate, 2-chloro-N-(4-methylphenyl)acetamide, and the final product have similar polarities and solubilities in the chosen recrystallization solvent, co-crystallization can occur, making separation by this method inefficient.

Solution:

  • Optimize Recrystallization Solvent System: Experiment with different solvent systems. A single solvent might not be effective. Consider a two-solvent system where the crude product is dissolved in a minimal amount of a "good" hot solvent (in which both compounds are soluble) and then a "poor" solvent (in which the desired product is less soluble) is added dropwise until the solution becomes cloudy.[2] Slow cooling should then selectively crystallize the desired product.

    • Suggested Solvent Systems to Screen:

      • Ethanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is a suitable choice for this compound.

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. Start with a low polarity mixture and gradually increase the polarity. For N-arylacetamides, mixtures of hexane and ethyl acetate are common.[3] You can start with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate. Monitor the separation by TLC to find the optimal eluent composition.[4]

Issue 3: My yield is very low after column chromatography.

Cause: Amides can sometimes adhere strongly to silica gel, leading to poor recovery.[3] This is especially true if the eluent is not polar enough to effectively move the compound down the column.

Solution:

  • TLC Analysis First: Before running a column, always determine the appropriate solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.[4]

  • Increase Eluent Polarity: If your compound is not eluting, gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-5%).

  • Consider an Alternative Stationary Phase: For basic compounds, acidic silica gel can sometimes cause irreversible adsorption. If you suspect this is an issue, consider using neutral alumina as the stationary phase.[3]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthesis route for this compound, and what are the likely impurities?

A common and logical synthesis involves a two-step process:

  • Acylation: Reaction of p-toluidine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-methylphenyl)acetamide.[5][6]

  • Nucleophilic Substitution: The intermediate is then reacted with methylamine, where the methylamino group displaces the chloride to form the final product.

Based on this, the primary impurities to expect are:

  • Unreacted p-toluidine.

  • Unreacted 2-chloro-N-(4-methylphenyl)acetamide.

  • Excess methylamine (which may form a hydrochloride salt).

  • Byproducts from side reactions.

Q2: What is the best general-purpose solvent for recrystallizing this compound?

While the ideal solvent must be determined experimentally, ethanol is a good starting point for N-arylacetamides.[7][8] The principle of a good recrystallization solvent is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[4] A mixed solvent system, such as ethanol-water, often provides better results by allowing for fine-tuning of the polarity.[9]

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to assess purity:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broader.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to detect and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: My product appears to be degrading upon storage. How can I prevent this?

Amides are generally stable, but the free amine functionality could be susceptible to air oxidation over time, which can lead to discoloration. For long-term storage, it is advisable to keep the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Storing it in a desiccator will protect it from moisture.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., 100 mL of ethyl acetate for every 5 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl(aq) and shake vigorously. Allow the layers to separate and remove the aqueous (bottom) layer. This step removes basic impurities like p-toluidine.[1]

  • Wash the organic layer with an equal volume of saturated NaHCO₃(aq). This will neutralize any remaining acid and remove acidic byproducts.

  • Wash the organic layer with an equal volume of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product ready for recrystallization.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

  • Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Logic Diagram

Troubleshooting start Crude Product Oily or Impure? acid_base_wash Perform Acid-Base Wash start->acid_base_wash recrystallize Attempt Recrystallization acid_base_wash->recrystallize check_purity Check Purity (TLC, NMR) recrystallize->check_purity pure Pure Product check_purity->pure Purity OK column Column Chromatography check_purity->column Impurities Persist column->pure

Caption: Decision-making process for purifying crude this compound.

References

Technical Support Center: Troubleshooting Low Yield in N-Aryl Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-aryl acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. N-aryl acetamides are crucial intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.[1][2][3] Achieving high yields is paramount for the efficiency and economic viability of these synthetic processes.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It aims to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Troubleshooting Guide: Addressing Specific Yield Issues

This section tackles common problems that can lead to disappointing yields in N-aryl acetamide synthesis.

Q1: My yield of N-aryl acetamide is consistently low, even though I'm using stoichiometric amounts of aniline and acetic anhydride. What are the likely causes and how can I improve it?

Low yields in this seemingly straightforward acylation can stem from several factors, often related to the nucleophilicity of the aniline, the purity of reagents, and the reaction conditions.

Underlying Causality: The core of this reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the aniline's nitrogen atom attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride).[4][5] The efficiency of this attack is highly dependent on the electron density on the nitrogen.

Troubleshooting Steps:

  • Assess the Reactivity of Your Aniline: The electronic nature of substituents on the aromatic ring significantly impacts the nucleophilicity of the amino group.

    • Electron-donating groups (EDGs) like alkyl, alkoxy, and amino groups increase the electron density on the nitrogen, making the aniline more nucleophilic and generally leading to higher yields.[6]

    • Electron-withdrawing groups (EWGs) such as nitro, cyano, and halo groups decrease the electron density on the nitrogen, rendering the aniline less nucleophilic and often resulting in lower yields or requiring more forcing conditions.[1][6]

  • Reagent Purity and Stoichiometry:

    • Aniline: Ensure your aniline is pure and free from oxidation products, which can be colored impurities. Distillation of liquid anilines is recommended if purity is questionable.

    • Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid over time, especially if exposed to atmospheric moisture. Use a fresh bottle or distill it before use.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the acetylating agent can sometimes drive the reaction to completion, especially for less reactive anilines.

  • Reaction Conditions Optimization:

    • Temperature: While many acetylations proceed at room temperature, gently heating the reaction mixture (e.g., to 50°C on a water bath) can increase the reaction rate and improve yields, particularly for deactivated anilines.[7]

    • Catalyst/Base: The presence of a base is crucial to neutralize the carboxylic acid byproduct (acetic acid in the case of acetic anhydride), which can protonate the starting aniline and render it non-nucleophilic.

      • Sodium acetate is a commonly used weak base that effectively scavenges the acid byproduct.[7][8]

      • Pyridine can also be used as a base and catalyst.[9]

Experimental Protocol: Optimization of Acetanilide Synthesis [10][11]

Parameter Condition A (Standard) Condition B (For less reactive anilines)
Aniline 1.0 eq1.0 eq
Acetic Anhydride 1.1 eq1.2 eq
Base Sodium Acetate (1.5 eq)Pyridine (2.0 eq)
Solvent Glacial Acetic AcidDichloromethane (DCM)
Temperature Room Temperature50°C
Reaction Time 1-2 hours2-4 hours
Q2: I'm observing the formation of a significant amount of a dark, tarry side product. What is this, and how can I prevent it?

The formation of dark, polymeric materials is often due to the oxidation of the starting aniline.

Underlying Causality: Anilines, particularly those with electron-donating groups, are susceptible to oxidation, which can be accelerated by heat, light, and the presence of acidic conditions. The resulting oxidized species can polymerize, leading to the observed tarry byproducts.

Troubleshooting Steps:

  • Protect from Air and Light: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light (e.g., wrapped in aluminum foil).

  • Use an Antioxidant: In some cases, adding a small amount of a reducing agent like zinc dust can prevent the oxidation of aniline during the reaction.[7]

  • Control Temperature: Avoid excessive heating, as this can promote oxidation and polymerization side reactions.

  • Purify the Aniline: As mentioned previously, ensure your aniline is free from colored oxidation impurities before starting the reaction.

Q3: My product seems to be contaminated with the starting aniline after workup. How can I improve the purification process?

Incomplete reaction or inefficient purification can lead to contamination of the final product with unreacted starting material.

Underlying Causality: N-aryl acetamides are generally less basic than the corresponding anilines.[12] This difference in basicity can be exploited for purification.

Troubleshooting Steps:

  • Acidic Wash: During the workup, wash the organic layer containing the product with a dilute acid solution (e.g., 1 M HCl). This will protonate the unreacted aniline, forming a water-soluble salt that will be extracted into the aqueous layer, while the neutral acetamide remains in the organic layer.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid N-aryl acetamides.[11]

    • Solvent Selection: Choose a solvent in which the acetamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing acetanilides include hot water, ethanol, or mixtures of ethanol and water.[4]

  • Chromatography: For small-scale reactions or when high purity is critical, column chromatography on silica gel can be used to separate the product from the starting material and other impurities.[13][14]

Workflow for Purification of N-Aryl Acetamide

Caption: Purification workflow for N-aryl acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl acetamides?

The most prevalent method is the acylation of an aniline with an acetylating agent.[15] The choice of acetylating agent can influence the reaction conditions and outcomes.

Acetylating Agent Typical Conditions Advantages Disadvantages
Acetic Anhydride Room temperature or gentle heating, often with a base like sodium acetate.[7][8]Readily available, relatively inexpensive, byproduct (acetic acid) is easily removed.Can be corrosive and a lachrymator.
Acetyl Chloride Often performed at low temperatures in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).[9]More reactive than acetic anhydride, useful for less reactive anilines.Highly corrosive, reacts violently with water, produces HCl as a byproduct which must be neutralized.
Glacial Acetic Acid Requires higher temperatures and sometimes a catalyst (e.g., zinc dust).[7]Inexpensive and readily available.Less reactive, requires more forcing conditions, which can lead to side reactions.

Other methods include the Chan-Lam coupling of amides with aryl boronic acids and metal-free protocols using acetonitrile as both a solvent and an acetyl source.[1][16][17]

Q2: How does the electronic nature of the aniline substituent affect the reaction rate?

As a general principle, the nucleophilicity of the aniline is the primary determinant of the reaction rate.

G cluster_0 Aniline Reactivity cluster_1 Electron-Donating Groups (EDG)\n(-OCH3, -CH3, -NH2) Electron-Donating Groups (EDG) (-OCH3, -CH3, -NH2) Increased Nucleophilicity Increased Nucleophilicity Electron-Donating Groups (EDG)\n(-OCH3, -CH3, -NH2)->Increased Nucleophilicity Faster Reaction Rate Faster Reaction Rate Increased Nucleophilicity->Faster Reaction Rate Electron-Withdrawing Groups (EWG)\n(-NO2, -CN, -Cl) Electron-Withdrawing Groups (EWG) (-NO2, -CN, -Cl) Decreased Nucleophilicity Decreased Nucleophilicity Electron-Withdrawing Groups (EWG)\n(-NO2, -CN, -Cl)->Decreased Nucleophilicity Slower Reaction Rate Slower Reaction Rate Decreased Nucleophilicity->Slower Reaction Rate

Caption: Effect of substituents on aniline reactivity.

Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of acylation.[6] Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[1][6]

Q3: What is the mechanism of the acetylation of aniline with acetic anhydride?

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Reaction Mechanism Aniline Aniline Tetrahedral Intermediate Tetrahedral Intermediate Aniline->Tetrahedral Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Tetrahedral Intermediate N-Aryl Acetamide N-Aryl Acetamide Tetrahedral Intermediate->N-Aryl Acetamide Collapse of Intermediate Acetate Ion Acetate Ion Tetrahedral Intermediate->Acetate Ion Loss of Leaving Group

Caption: Mechanism of aniline acetylation with acetic anhydride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride.[4][18]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond.

  • Loss of a Leaving Group: This collapse results in the expulsion of an acetate ion, which is a good leaving group.

  • Deprotonation: The acetate ion then deprotonates the positively charged nitrogen atom to yield the final N-aryl acetamide product and acetic acid.

References

Technical Support Guide: Column Chromatography Protocol for 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for the purification of 2-(methylamino)-N-(4-methylphenyl)acetamide using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind procedural choices, and a robust troubleshooting section to address common experimental challenges.

Compound Analysis and Purification Strategy

Before designing a purification protocol, it is essential to analyze the structure of This compound .

  • Structure: CH₃-NH-CH₂-C(=O)-NH-C₆H₄-CH₃

  • Key Functional Groups:

    • Secondary Amine (-NH(CH₃)): This group is basic and a strong hydrogen bond donor/acceptor. Its basicity is the primary challenge in silica gel chromatography, as it can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing and potential irreversible adsorption.

    • Amide (-C(=O)NH-): This group is polar and contributes to the molecule's overall polarity through hydrogen bonding.

    • Aromatic Rings: The two phenyl rings provide non-polar character to the molecule.

This combination of polar functional groups and non-polar rings makes the compound moderately polar. The purification strategy must therefore focus on mitigating the strong interaction of the basic amine with the stationary phase to achieve efficient separation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

For preparative, normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basic nature of the secondary amine, standard silica must be used in conjunction with a mobile phase containing a basic modifier (see Q2). Alternatives include:

  • Amine-functionalized silica: This is an excellent but more expensive option that has a bonded layer to mask silanol groups and provide a less acidic surface, improving peak shape for basic compounds.[1]

  • Basic Alumina: Alumina can be used for the purification of amines, but its reactivity can sometimes be an issue. Silica with a modified mobile phase is generally more predictable.[2]

Q2: How do I select the right mobile phase (eluent)?

The key is to find a solvent system that provides a good retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[3] For this compound, a mixture of a non-polar solvent and a polar solvent is required. More importantly, a basic modifier is essential to prevent peak tailing.[1][4]

  • Solvent System: Start with mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol .

  • Basic Modifier: Always add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[1] This deactivates the acidic silica surface, ensuring a successful separation.

Q3: My compound is streaking badly on the TLC plate. What's wrong?

Severe streaking or tailing is the classic sign of a strong, undesirable interaction between a basic compound and the acidic silica gel stationary phase. This is the expected behavior for this compound without a modifier. To fix this, re-run the TLC plate using a solvent system that includes a small amount of a base like triethylamine.

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable alternative, particularly for analytical HPLC or high-purity applications. A C18 column would be the standard choice.[5] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonium bicarbonate to control pH and improve peak shape.[6] For preparative scale, normal-phase chromatography is often simpler and more cost-effective for removing common organic synthesis impurities.

Detailed Experimental Protocol

This protocol details the purification of this compound using normal-phase column chromatography on silica gel.

Step 1: Thin-Layer Chromatography (TLC) Optimization

The first step is to determine the optimal mobile phase using TLC. This small-scale experiment saves significant time and resources.

Methodology:

  • Prepare several eluent systems with varying polarities. Crucially, add 1% triethylamine (TEA) to each prepared solvent mixture.

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto at least three different silica gel TLC plates.

  • Develop each plate in a different eluent system.

  • Visualize the spots using a UV lamp (254 nm).

  • Identify the solvent system where your target compound has an Rf value between 0.25 and 0.35 and is well-separated from major impurities.

Example TLC Solvent Systems (v/v/v) Polarity Notes
Hexane : Ethyl Acetate : TEA (70:30:1)LowGood starting point.
Hexane : Ethyl Acetate : TEA (50:50:1)MediumIncrease ethyl acetate for more polar compounds.
Dichloromethane : Methanol : TEA (98:2:1)Medium-HighUse for compounds that are poorly soluble or have low Rf in Hex/EtOAc.
Dichloromethane : Methanol : TEA (95:5:1)HighIncrease methanol content cautiously to avoid eluting all compounds together.
Step 2: Column Preparation (Slurry Packing)

Proper column packing is critical to achieving good separation. The slurry method is reliable for preventing cracks and air bubbles.[3]

Methodology:

  • Select a glass column of appropriate size (a diameter-to-height ratio of 1:10 to 1:20 is typical).

  • Securely clamp the column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (0.5 cm) layer of sand.[3]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with your chosen starting eluent (the least polar solvent system from your TLC analysis). The consistency should be like a thin milkshake.

  • Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

  • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to protect the surface during sample and eluent addition.[7]

  • Wash (equilibrate) the column by passing 2-3 column volumes of the initial eluent through the packed silica.

Step 3: Sample Preparation and Loading

The sample must be loaded onto the column in a concentrated band. Dry loading is highly recommended for this compound to ensure the best resolution.[7]

Methodology (Dry Loading):

  • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or methanol.

  • Add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 g) to the solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the prepared column.

  • Gently tap the column to settle the powder and carefully place the protective layer of sand on top.

Step 4: Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components. You may use an isocratic or gradient elution.

  • Isocratic Elution: Use the single, optimized solvent system from your TLC analysis throughout the entire process. This is simpler but may be slow if impurities are far apart in polarity.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This is faster and more efficient for separating compounds with a wide range of polarities.[8]

Methodology:

  • Begin adding your starting eluent to the top of the column, taking care not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions).

  • Maintain a constant head of solvent above the silica at all times to prevent the column from running dry.

  • If using a gradient, prepare mixtures of increasing polarity and switch to the next solvent system as the separation progresses.

  • Use gentle positive pressure from an air or nitrogen line to speed up the flow rate if necessary (flash chromatography).

Step 5: Fraction Analysis

After collection, you must identify which fractions contain your pure product.

Methodology:

  • Using TLC, spot every few fractions onto a single plate.

  • Also spot your crude mixture and a pure reference standard (if available) for comparison.

  • Develop the TLC plate in your optimized eluent system and visualize with a UV lamp.

  • Combine the fractions that contain only the spot corresponding to your pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the column chromatography protocol.

Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_load Phase 2: Loading cluster_run Phase 3: Separation & Analysis TLC TLC Optimization (Find Rf ≈ 0.3) Slurry Prepare Silica Slurry in Starting Eluent TLC->Slurry  Informs Eluent Choice Pack Pack Column & Equilibrate Slurry->Pack Load Load Powdered Sample onto Column Pack->Load Dissolve Dissolve Crude Product & Add Silica Rotovap Dry onto Silica (Rotovap) Dissolve->Rotovap Rotovap->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine Final Pure Product Combine->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem: My compound is not moving from the top of the column (Rf = 0).

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a DCM/methanol system, increase the percentage of methanol. Ensure your eluent still contains the basic modifier (TEA).[2]

Problem: My compound is eluting immediately with the solvent front (Rf = 1).

  • Cause: The mobile phase is too polar. The compound has a higher affinity for the eluent than for the stationary phase.

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of hexane. This should have been identified during the initial TLC optimization step.[2]

Problem: I cannot separate my product from a close-running impurity.

  • Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.

  • Solution 1: Try a different solvent system. If you used hexane/ethyl acetate, try switching to dichloromethane/methanol (or even diethyl ether/hexane). Different solvents interact with compounds in unique ways and can often resolve difficult separations.

  • Solution 2: Use a longer column to increase the theoretical plates and improve resolution. This will, however, lead to longer run times.

  • Solution 3: Ensure the column was packed perfectly and the sample was loaded in a very narrow band. A poorly packed column is a common cause of poor separation.[7]

Problem: The compound is still tailing, even with triethylamine in the eluent.

  • Cause 1: The concentration of the basic modifier is too low to fully neutralize all the active sites on the silica, especially if the silica is particularly acidic or if you are loading a large amount of product.

  • Solution 1: Increase the concentration of triethylamine slightly, for example, from 0.5% to 1.0% or even 1.5%.

  • Cause 2: The sample is overloaded on the column. Too much material will exceed the separation capacity of the column, leading to broad, tailing bands.

  • Solution 2: Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the silica gel (e.g., 1-5 g of crude product for 100 g of silica).

Problem: I think my compound is decomposing on the column.

  • Cause: Some sensitive compounds can degrade on the acidic surface of silica gel, even with a modifier.

  • Solution: You can test for stability by dissolving your compound, adding some silica gel, and monitoring the mixture by TLC over an hour. If decomposition is observed, you must change the stationary phase. Try using deactivated (neutral) silica or basic alumina.[2]

References

Technical Support Center: Recrystallization of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-(methylamino)-N-(4-methylphenyl)acetamide via recrystallization. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the purification of this and structurally related molecules.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility. The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain in the "mother liquor" (the remaining solution) because they are either present in much lower concentrations or have different solubility profiles.[2] For amide-containing compounds like this compound, recrystallization is often the method of choice over chromatographic techniques, which can be more time-consuming and may lead to lower yields.[3]

Part 1: Understanding Your Compound - Physicochemical Properties

A successful recrystallization begins with a solid understanding of the target compound's properties. While extensive experimental data for this compound is not widely published, we can predict its behavior based on its structural motifs and data from analogous compounds.

Table 1: Key Physicochemical Properties of this compound

PropertyPredicted/Known ValueScientific Rationale & Implication for Recrystallization
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight 178.23 g/mol [4]Affects the mass-to-mole relationship for reagent calculations.
Physical State Predicted to be a solid at room temperature.Based on similar aromatic acetamides which are typically crystalline solids.[5]
Polarity Moderately PolarThe molecule possesses both polar (amide, secondary amine) and non-polar (aromatic ring, methyl groups) regions. This dual nature is key to selecting an appropriate solvent system.
Solubility Predicted to be soluble in polar organic solvents.The amide and amine groups suggest solubility in solvents like alcohols (ethanol, methanol) and acetone, especially upon heating.[3][6] Solubility in non-polar solvents like hexanes is expected to be low.
pKa The secondary amine is predicted to have a pKa around 10-11.[6]The basicity of the secondary amine means the compound's solubility can be highly pH-dependent. Acidic impurities or solvents can protonate this amine, drastically altering solubility.[7][8]

Part 2: The Core of the Technique - Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[9] An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert with the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

Workflow for Solvent Selection

The following workflow provides a systematic approach to identifying a suitable solvent or solvent pair.

Solvent_Selection_Workflow start Start: Crude 2-(methylamino)-N- (4-methylphenyl)acetamide test_polar Test Polar Solvents (e.g., Ethanol, Isopropanol, Acetone) start->test_polar dissolves_cold Dissolves in cold solvent? test_polar->dissolves_cold insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot  No unsuitable Unsuitable Solvent dissolves_cold->unsuitable  Yes ideal_solvent Ideal Single Solvent Found! Proceed to Protocol 1. insoluble_hot->ideal_solvent  No test_mixed Select a 'Good' Solvent (dissolves compound) and a 'Poor' Solvent (compound is insoluble) insoluble_hot->test_mixed  Yes proceed_mixed Proceed to Two-Solvent Recrystallization (Protocol 2) test_mixed->proceed_mixed unsuitable->test_polar Try another

Caption: Systematic workflow for selecting a recrystallization solvent.

Recommended Solvents to Screen

Based on the structure of this compound, the following solvents are recommended for initial screening:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water.[3][10][11]

  • Two-Solvent Systems (Good/Poor Pairs):

    • Ethanol / Water

    • Acetone / Hexanes

    • Ethyl Acetate / Hexanes

    • Toluene / Hexanes

Part 3: Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The target compound and its structural analogs may cause skin and eye irritation.[12]

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring.

  • Achieve Saturation: Add the solvent dropwise from a heated reservoir until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[2]

  • Decoloration (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[13] Rushing this step can trap impurities.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Two-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility properties.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent (the solvent in which it is readily soluble) in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol.

Part 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of amide compounds.

Troubleshooting_Workflow issue Problem Encountered no_crystals No Crystals Form Upon Cooling issue->no_crystals oiling_out Compound 'Oils Out' issue->oiling_out low_yield Low Recovery / Yield issue->low_yield colored_crystals Crystals are Colored issue->colored_crystals sol_no_crystals_1 Cause: Too much solvent used. no_crystals->sol_no_crystals_1 sol_no_crystals_3 Cause: Supersaturation. no_crystals->sol_no_crystals_3 sol_oiling_1 Cause: Solution cooled too rapidly. oiling_out->sol_oiling_1 sol_oiling_3 Cause: Significant impurities present, depressing the melting point. oiling_out->sol_oiling_3 sol_low_yield_1 Cause: Too much solvent used initially. low_yield->sol_low_yield_1 sol_low_yield_3 Cause: Premature crystallization during hot filtration. low_yield->sol_low_yield_3 sol_colored_1 Cause: Colored impurities co-precipitated. colored_crystals->sol_colored_1 sol_no_crystals_2 Solution: Boil off some solvent to re-saturate. sol_no_crystals_1->sol_no_crystals_2 sol_no_crystals_4 Solution: Scratch flask inner wall with a glass rod or add a seed crystal. sol_no_crystals_3->sol_no_crystals_4 sol_oiling_2 Solution: Reheat to dissolve the oil, then allow to cool much more slowly. Insulate the flask. sol_oiling_1->sol_oiling_2 sol_oiling_4 Solution: Add slightly more 'good' solvent before cooling, or consider pre-purification with another method. sol_oiling_3->sol_oiling_4 sol_low_yield_2 Solution: Ensure minimum hot solvent is used for dissolution. sol_low_yield_1->sol_low_yield_2 sol_low_yield_4 Solution: Use pre-heated glassware and a small excess of solvent before filtering. sol_low_yield_3->sol_low_yield_4 sol_colored_2 Solution: Redissolve crystals and treat with activated charcoal before hot filtration. sol_colored_1->sol_colored_2

Caption: A troubleshooting decision tree for common recrystallization issues.

Q1: My solution has cooled completely, but no crystals have formed. What should I do?

  • A: This is a common issue, often caused by either using too much solvent or supersaturation.[14][15]

    • Too much solvent: The solution is not saturated enough for crystals to form. Solution: Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and allow it to cool again.[13]

    • Supersaturation: The solution contains more dissolved solute than it theoretically should. Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide nucleation sites for crystal growth.[15] Alternatively, add a "seed crystal" (a tiny speck of the crude solid) to initiate crystallization.

Q2: Instead of crystals, an oil has formed at the bottom of my flask. What went wrong?

  • A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high.[14]

    • Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly. Insulating the flask by placing it on a piece of wood or paper towels can help.[13] Very slow cooling is often the key to preventing oiling out.

Q3: I got a very low yield of crystals. How can I improve my recovery?

  • A: Low yield can result from several factors.

    • Using too much solvent: This is the most common cause. A significant portion of your compound will remain dissolved in the mother liquor. Always use the absolute minimum amount of hot solvent required for dissolution.[2]

    • Incomplete cooling: Ensure you have cooled the solution in an ice bath for an adequate amount of time (at least 15-20 minutes) to maximize precipitation.

    • Washing with too much cold solvent: Washing the collected crystals is necessary, but using an excessive volume will dissolve some of your product. Use only a minimal amount of ice-cold solvent.

Q4: My final crystals are still colored. How do I remove the color?

  • A: Colored impurities can sometimes co-precipitate with your product.

    • Solution: The most effective method is to treat the solution with activated charcoal. Redissolve the colored crystals in the minimum amount of hot solvent, add a small amount of charcoal (a tiny spatula tip is usually sufficient), and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps.[1]

Q5: The solid crashed out of solution immediately after I removed it from the heat. Is this a problem?

  • A: Yes, rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[13]

    • Solution: Place the flask back on the heat source, add a small amount of extra solvent (1-2 mL) to slightly decrease the saturation, and bring it back to a boil to redissolve the solid. Then, allow it to cool more slowly. An ideal crystallization should see the first crystals appearing after about 5 minutes of cooling, with growth continuing over 15-20 minutes.[13]

Part 5: Purity Assessment

After recrystallization, it is crucial to assess the purity of the final product. Standard methods include:

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify any remaining impurities.

References

Technical Support Center: Synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic procedure. Our focus is on identifying and mitigating common side reactions to enhance yield and purity.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the nucleophilic substitution of a halogenated precursor, 2-chloro-N-(4-methylphenyl)acetamide, with methylamine. This reaction, while straightforward in principle, is susceptible to several side reactions that can complicate the purification process and reduce the overall yield of the desired product. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction is showing multiple spots on TLC/LC-MS, and the yield of the desired product is low. What are the likely side products?

Answer: The most common side reaction in the N-alkylation of amines is over-alkylation.[1][2] The product, this compound, is a secondary amine and can act as a nucleophile, reacting with another molecule of the starting material, 2-chloro-N-(4-methylphenyl)acetamide. This leads to the formation of a tertiary amine byproduct.

Another potential issue is the hydrolysis of the starting material or the product, especially if there is moisture in the reaction.[3]

To identify the side products, it is recommended to isolate them and characterize them by spectroscopic methods (e.g., NMR, MS).

Question 2: How can I prevent the formation of the over-alkylated tertiary amine byproduct?

Answer: Controlling the stoichiometry of the reactants is crucial to minimize over-alkylation.[4] Using a significant excess of methylamine will increase the probability that the electrophile, 2-chloro-N-(4-methylphenyl)acetamide, will react with methylamine rather than the secondary amine product.[5]

Here are some strategies to consider:

  • Molar Ratio Adjustment: Employ a 2 to 5-fold molar excess of methylamine relative to 2-chloro-N-(4-methylphenyl)acetamide.

  • Slow Addition: Add the 2-chloro-N-(4-methylphenyl)acetamide solution slowly to the methylamine solution. This maintains a high concentration of methylamine throughout the reaction, favoring the desired reaction.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the competing over-alkylation reaction.

Question 3: I am observing a significant amount of unreacted 2-chloro-N-(4-methylphenyl)acetamide. What could be the cause?

Answer: Incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Base Deactivation: If a base is used to scavenge the HCl byproduct, and it is not strong enough or used in insufficient quantity, the reaction medium can become acidic. This will protonate the methylamine, reducing its nucleophilicity and slowing down or stopping the reaction.[3]

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: A polar aprotic solvent such as acetonitrile, DMF, or THF is generally suitable for this type of N-alkylation. The choice of solvent can influence the reaction rate and selectivity. It is important to use an anhydrous solvent to prevent hydrolysis side reactions.[3]

Q2: Is the addition of a base necessary for this reaction?

A2: The reaction of 2-chloro-N-(4-methylphenyl)acetamide with methylamine will produce hydrochloric acid (HCl) as a byproduct. This will react with the basic methylamine to form methylammonium chloride. To ensure that there is enough free methylamine to act as a nucleophile, it is common practice to use an excess of methylamine or to add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl formed.[6]

Q3: How can I effectively purify the final product from the reaction mixture?

A3: Purification can typically be achieved through the following steps:

  • Work-up: After the reaction is complete, the excess methylamine and any added base can be removed by washing the organic layer with water or a dilute acid solution.

  • Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired secondary amine from the over-alkylated tertiary amine and any unreacted starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloro-N-(4-methylphenyl)acetamide

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or THF

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-N-(4-methylphenyl)acetamide (1 equivalent) in anhydrous acetonitrile.

  • In a separate vessel, prepare a solution of methylamine (3 equivalents) and triethylamine (1.5 equivalents) in acetonitrile.

  • Cool the methylamine solution to 0 °C in an ice bath.

  • Slowly add the solution of 2-chloro-N-(4-methylphenyl)acetamide to the cooled methylamine solution dropwise over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Methylamine Stoichiometry 2-5 equivalentsMinimizes over-alkylation by ensuring a high concentration of the primary nucleophile.[5]
Base 1.5-2 equivalents (e.g., TEA, DIPEA)Neutralizes the HCl byproduct, preventing the protonation and deactivation of methylamine.[6]
Solvent Anhydrous Aprotic (e.g., ACN, THF)Provides good solubility for reactants and avoids hydrolysis side reactions.[3]
Temperature 0 °C to Room TemperatureControls the reaction rate and can improve selectivity.

Visualizations

Reaction Pathway and Side Reaction

reaction_pathway start_material 2-chloro-N-(4-methylphenyl)acetamide product This compound (Desired Product) start_material->product Primary Reaction hcl HCl methylamine Methylamine (Excess) side_product Tertiary Amine Byproduct (Over-alkylation) product->side_product Side Reaction (with start_material)

Caption: Main reaction pathway and the competing over-alkylation side reaction.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield / Impure Product check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm over_alkylation Over-alkylation Suspected multiple_spots->over_alkylation hydrolysis Hydrolysis Suspected multiple_spots->hydrolysis incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction adjust_stoichiometry Increase excess of methylamine Slow addition of electrophile over_alkylation->adjust_stoichiometry use_anhydrous Use anhydrous solvents and reagents hydrolysis->use_anhydrous check_conditions Check reaction time, temperature, and base incomplete_reaction->check_conditions purify Purify by column chromatography adjust_stoichiometry->purify use_anhydrous->purify check_conditions->purify

References

Technical Support Center: Purification of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed troubleshooting and procedural support for the purification of 2-(methylamino)-N-(4-methylphenyl)acetamide. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to achieve high purity for your compound, ensuring the reliability of your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common approach is the nucleophilic substitution of 2-chloro-N-(4-methylphenyl)acetamide with methylamine. In this case, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-chloro-N-(4-methylphenyl)acetamide and unreacted p-toluidine (if it was a precursor to the chloro-amide).

  • Over-alkylation Products: Reaction of the product with the starting chloro-amide can lead to tertiary amine byproducts.

  • Hydrolysis Products: The amide bond is generally stable, but under harsh basic or acidic conditions used during workup, hydrolysis to 4-methylaniline (p-toluidine) and N-methylglycine could occur.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and any excess reagents.

Q2: My NMR spectrum shows broad peaks for the N-H and alpha-protons. Does this indicate an impurity?

A2: Not necessarily. While impurities can cause peak broadening, in the case of amines and amides, this can also be due to other factors. Proton exchange with residual water or acid/base can broaden N-H peaks. Restricted rotation around the amide C-N bond can also lead to broadening of adjacent proton signals. To confirm, you can perform a D2O shake with your NMR sample; the N-H peak should disappear or significantly decrease in intensity. If the broadening persists and other unexpected peaks are present, then an impurity is likely.

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A3: This is a common challenge. The ideal recrystallization solvent should fully dissolve your compound at high temperatures but have very poor solubility at low temperatures. If a single solvent isn't working, a binary solvent system is an excellent alternative. This typically involves a "solvent" in which the compound is soluble and a "co-solvent" or "anti-solvent" in which it is insoluble. The key is that these two solvents must be miscible. For a compound like this compound, which has both polar (amide, secondary amine) and non-polar (aromatic ring, methyl groups) features, a good starting point would be combinations like ethanol/water, acetone/hexane, or ethyl acetate/heptane.

Troubleshooting Guide: Common Purification Issues

Observed Problem Potential Cause Recommended Solution
Oily precipitate during recrystallization ("oiling out") The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent to ensure complete dissolution. Cool the solution more slowly. If the issue persists, switch to a lower-boiling point solvent or solvent system.
No crystal formation upon cooling The solution is not saturated enough, or nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous batch. If that fails, reduce the solvent volume by gentle heating under a stream of nitrogen and then cool again. As a last resort, place the solution in a -20°C freezer for a short period.
Low recovery after recrystallization The compound has significant solubility in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used to just what is necessary for complete dissolution. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Compound streaks on the TLC plate during column chromatography The compound is too polar for the chosen eluent system, or the column is overloaded.Decrease the polarity of the eluent. If using a silica gel column, which is acidic, the basic secondary amine in your compound can interact strongly, causing streaking. Adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this by neutralizing active sites on the silica. Ensure you have not loaded too much crude material onto the column.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to your product.Use a shallower solvent gradient or run the column isocratically with a finely tuned solvent system. Consider using a different stationary phase, such as alumina, or trying reverse-phase chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System (Ethanol/Water)

This protocol is effective for moderately polar compounds that are soluble in polar organic solvents but insoluble in water.

Rationale: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble (ethanol). A second solvent (anti-solvent), in which the compound is insoluble (water), is then added until the solution becomes turbid. The turbidity indicates the saturation point. A small addition of the first solvent will make the solution clear again, and upon slow cooling, pure crystals will form, leaving the impurities in the mother liquor.

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add a minimal amount of hot ethanol to just dissolve the solid.

  • While stirring and keeping the solution hot, add deionized water dropwise until a persistent cloudiness (turbidity) is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Diagram: Binary Solvent Recrystallization Workflow

A Dissolve crude solid in minimum hot ethanol B Add hot water dropwise until turbidity persists A->B C Add a few drops of hot ethanol to clarify B->C D Slowly cool to room temperature C->D E Cool in ice bath to maximize precipitation D->E F Collect crystals by vacuum filtration E->F G Wash with cold ethanol/water mixture F->G H Dry under vacuum G->H

Caption: Workflow for purification via binary solvent recrystallization.

Protocol 2: Flash Column Chromatography on Silica Gel

This technique is ideal for separating compounds with different polarities. For this compound, a basic secondary amine, special considerations are needed to prevent streaking on the acidic silica gel.

Rationale: The crude mixture is loaded onto a stationary phase (silica gel), and a mobile phase (eluent) is passed through the column. Compounds in the mixture will travel down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase. Non-polar compounds will elute first, while polar compounds will be retained longer on the polar silica gel. The addition of a small amount of a basic modifier like triethylamine to the eluent prevents the protonation of the basic amine on the acidic silica surface, leading to better peak shapes and separation.

Step-by-Step Procedure:

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). A good starting point is an eluent that gives your product an Rf value of ~0.3. To this eluent, add 0.5% (v/v) triethylamine.

  • Pack the Column: Pack a glass chromatography column with silica gel slurried in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried, impregnated silica to the top of the column.

  • Elute the Column: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Monitor the Elution: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram: Logic for Column Chromatography Eluent Selection

A Initial TLC Analysis (e.g., 30% EtOAc/Hex) B B A->B If C C A->C If D Rf is optimal (~0.3) A->D If H Streaking observed? A->H E Decrease eluent polarity (e.g., 20% EtOAc/Hex) B->E F Increase eluent polarity (e.g., 40% EtOAc/Hex) C->F G Proceed with column chromatography D->G I Add 0.5% Triethylamine to eluent H->I Yes I->G

Technical Support Center: Stabilizing N,N-Dimethyl-p-phenylenediamine (DMPD) Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N,N-dimethyl-p-phenylenediamine (DMPD) and its precursors. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, mechanistic understanding of the challenges you face in the lab. DMPD is a highly reactive aromatic amine, invaluable in many applications but notoriously susceptible to oxidation. This guide is structured to address the most common issues encountered during its use, providing both theoretical explanations and field-tested protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Question 1: My DMPD solution is rapidly turning pink/purple. What is happening and how can I prevent it?

Answer:

The pink to purple coloration you are observing is the hallmark of DMPD oxidation. The process involves the formation of a highly colored, resonance-stabilized radical cation known as Wurster's Blue. This reaction is primarily initiated by atmospheric oxygen and can be accelerated by factors such as light, elevated pH, and the presence of metal ion contaminants.

Mechanism of Oxidation:

The oxidation is a one-electron process where the DMPD molecule loses an electron from one of the nitrogen atoms. This initial radical cation is blue in its monomeric form. It can be further oxidized by losing a second electron to form a colorless diimine species, or it can dimerize and undergo further reactions leading to polymeric degradation products, which often appear as a dark precipitate.

Core Problem & Solution Workflow

A Problem: Pink/Purple Solution B Root Cause: Oxidation to Wurster's Blue Radical Cation A->B Identifies C Initiators: Atmospheric O2 Light Exposure High pH (>7.5) Metal Ions (Fe³⁺, Cu²⁺) B->C Caused By D Primary Solution: Inert Environment C->D Mitigated By E Secondary Solution: Use of Antioxidants C->E Mitigated By F Tertiary Solution: Control pH & Purity C->F Mitigated By G Outcome: Stabilized DMPD Solution D->G E->G F->G

Caption: Troubleshooting workflow for DMPD solution discoloration.

Preventative Measures:

  • Inert Atmosphere: The most effective method is to rigorously exclude oxygen. Prepare and store all DMPD solutions under an inert atmosphere (e.g., nitrogen or argon). This involves de-gassing your solvent prior to use and performing all manipulations in a glovebox or using Schlenk line techniques.

  • pH Control: The rate of oxidation is significantly pH-dependent. DMPD is more stable at an acidic pH. Preparing your solution in a buffer with a pH between 6.0 and 6.5 can dramatically slow the oxidation process.

  • Chelating Agents: Trace metal ion contamination can catalytically accelerate oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1.0 mM) can sequester these ions and improve stability.

Question 2: I need to prepare a stock solution of a DMPD precursor. What is the best solvent and what is the expected shelf-life?

Answer:

The choice of solvent is critical and depends on the specific precursor and downstream application. For the common salts, such as N,N-dimethyl-p-phenylenediamine dihydrochloride or sulfate, the best practice is to use deoxygenated, high-purity water or an appropriate buffer system.

Solvent Selection & Stability Comparison:

Solvent SystempHAtmosphereAntioxidantEstimated Shelf-Life (4°C, Dark)Key Considerations
Deionized Water~7.0AirNone< 1 hourProne to rapid oxidation. Not recommended.
Deionized Water~7.0NitrogenNone8-12 hoursImprovement, but still limited stability.
0.1 M Phosphate Buffer6.2NitrogenNone24-48 hoursAcidic pH significantly inhibits oxidation.
0.1 M Phosphate Buffer6.2Nitrogen1 mM EDTA3-5 daysChelator removes catalytic metal ions.
0.1 M Phosphate Buffer6.2Nitrogen1 mM Ascorbic Acid> 1 weekAscorbic acid acts as a sacrificial reductant.

Protocol for Preparing a Stabilized Aqueous DMPD Stock Solution (10 mM):

  • Solvent Deoxygenation: Take 100 mL of 0.1 M phosphate buffer (pH 6.2) in a flask. Sparge with high-purity nitrogen or argon gas for at least 30 minutes while stirring to remove dissolved oxygen.

  • Additive Inclusion: To the deoxygenated buffer, add EDTA to a final concentration of 1 mM. Stir until fully dissolved. For maximum stability, you can also add a sacrificial antioxidant like ascorbic acid (Vitamin C) to a final concentration of 1 mM.

  • Weighing the Precursor: In a separate vial, accurately weigh the required amount of N,N-dimethyl-p-phenylenediamine dihydrochloride. Note: The dihydrochloride salt is generally more stable as a solid than the free base.

  • Dissolution: Under a gentle positive pressure of nitrogen, add the deoxygenated buffer to the DMPD salt and stir until it is completely dissolved.

  • Storage: Aliquot the solution into amber glass vials, flush the headspace with nitrogen, seal tightly, and store at 2-8°C. Properly prepared solutions can be stable for over a week, but should always be visually inspected for color change before use.

Question 3: My assay results are inconsistent. Could oxidation of my DMPD reagent be the cause?

Answer:

Absolutely. Inconsistent results are a classic symptom of a degrading DMPD reagent. Since the colored, oxidized form (Wurster's Blue) is often the species being measured in colorimetric assays (like the oxidase test), any premature oxidation will lead to a high background signal and a reduced dynamic range for your assay.

Logical Flow for Diagnosing Assay Inconsistency:

Caption: Diagnostic flowchart for assay inconsistency issues.

Troubleshooting Steps:

  • Run a Reagent Blank: Prepare your assay mixture as usual but omit the enzyme or analyte you are trying to detect. This "blank" should contain your buffer and the DMPD solution. Measure its absorbance at the appropriate wavelength (typically around 600 nm for Wurster's Blue). A high initial absorbance indicates that your DMPD stock is already significantly oxidized.

  • Perform a Time-Course on the Blank: Measure the absorbance of the reagent blank over the typical duration of your assay. A steady increase in absorbance over time confirms that the reagent is oxidizing under your assay conditions (e.g., due to buffer pH, temperature, or light exposure).

  • Re-purify the Solid Precursor: If you suspect the solid DMPD precursor itself is contaminated, it can be purified. The dihydrochloride salt can be recrystallized from a mixture of ethanol and concentrated HCl. However, for most applications, purchasing high-purity starting material from a reputable supplier is more practical and reliable. Always store the solid in a desiccator, in the dark, and preferably under an inert atmosphere.

By understanding the chemical instability of DMPD and implementing these rigorous preventative and diagnostic measures, you can ensure the reliability and reproducibility of your experimental results.

Technical Support Center: Troubleshooting TLC Analysis of Substituted Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of substituted acetamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their experimental work. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your future analyses.

Frequently Asked Questions (FAQs)

Q1: Why are my substituted acetamide spots streaking on the TLC plate?

A1: Streaking is a common and frustrating issue in the TLC analysis of substituted acetamides. The primary causes are often related to the inherent polarity and potential acidity or basicity of the amide functionality and its substituents.

  • Sample Overloading: Applying too concentrated a sample is a frequent cause of streaking[1][2][3]. The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot as the mobile phase moves up the plate.

  • Strong Interactions with Silica: Substituted acetamides, particularly those with acidic or basic functional groups, can interact too strongly with the slightly acidic silica gel stationary phase[4]. This can cause the compound to "drag" up the plate instead of moving as a compact spot.

  • Inappropriate Spotting Solvent: If the sample is dissolved in a highly polar solvent for spotting, it can lead to a diffuse or ring-shaped initial spot, which then develops into a streak.

Troubleshooting Protocol:

  • Dilute Your Sample: Prepare a more dilute solution of your sample and re-spot the TLC plate. Often, a 1% solution is a good starting point[5].

  • Modify the Mobile Phase:

    • For acidic acetamides, add a small amount (0.5-2%) of acetic or formic acid to your eluent[1][4]. This protonates the silica surface, reducing its interaction with the acidic analyte.

    • For basic acetamides, add a small amount (0.5-2%) of triethylamine or a few drops of ammonia to your eluent[1][4][6]. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic compound.

  • Choose an Appropriate Spotting Solvent: Use a less polar, volatile solvent like dichloromethane or ethyl acetate to dissolve your sample for spotting. This ensures a tight, concentrated initial spot.

Q2: My substituted acetamide has a very low Rf value (close to the baseline). How can I increase it?

A2: A low retention factor (Rf) indicates that your compound is highly retained by the stationary phase and is not sufficiently mobile in the chosen solvent system. This is common for polar substituted acetamides. An ideal Rf value is generally considered to be between 0.3 and 0.7[7].

  • Insufficient Mobile Phase Polarity: The eluent is not polar enough to effectively compete with the stationary phase for your polar analyte, resulting in minimal movement up the plate[1][7].

Troubleshooting Protocol:

  • Increase Eluent Polarity: The most straightforward solution is to increase the polarity of your mobile phase. This can be achieved by:

    • Increasing the proportion of the more polar solvent in your solvent mixture (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture)[1][8].

    • Switching to a more polar solvent system altogether. A common starting point for many compounds is a 1:1 mixture of hexane and ethyl acetate; for more polar compounds, increasing the ethyl acetate or adding methanol is a good strategy[9].

  • Consider Reversed-Phase TLC: For highly polar substituted acetamides, normal-phase silica may be too retentive. In such cases, switching to a reversed-phase TLC plate (e.g., C18-silica) can be effective[1][10]. In reversed-phase TLC, the stationary phase is nonpolar, and a polar mobile phase is used.

Q3: The spots for my starting material and product are overlapping. How can I improve the separation?

A3: Overlapping spots indicate poor resolution, which can make it difficult to monitor the progress of a reaction or assess the purity of a product.

  • Inadequate Solvent System: The chosen eluent may not have the right selectivity to differentiate between two compounds with similar polarities[11].

Troubleshooting Protocol:

  • Systematic Solvent System Optimization: Experiment with different solvent systems by varying both the polarity and the chemical nature of the solvents. A trial-and-error approach is often necessary[5].

    • Try solvent mixtures with different selectivities. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system.

  • Two-Dimensional TLC (2D-TLC): This technique can help determine if the overlapping spots are indeed different compounds.

    • Spot your sample in one corner of a square TLC plate and run it in one solvent system.

    • After drying, turn the plate 90 degrees and run it in a second, different solvent system.

    • If the spots separate in the second dimension, it confirms they are different compounds[11].

  • Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (a spot containing both the starting material and the reaction mixture) side-by-side on the same plate. This will help you definitively identify the starting material spot in your reaction mixture[9][12].

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, presented in a structured format.

Issue 1: Inconsistent Rf Values

Symptoms: The Rf value for the same compound varies between different TLC runs, even with the same solvent system.

Causality: Rf values are sensitive to experimental conditions. Inconsistencies can arise from several factors[9][13].

Troubleshooting Workflow:

start Inconsistent Rf Values chamber Chamber Saturation start->chamber solvent_level Solvent Level start->solvent_level plate_quality TLC Plate Quality start->plate_quality temp Temperature Fluctuations start->temp sol_chamber Ensure chamber is saturated with solvent vapor before running the plate. chamber->sol_chamber Solution sol_solvent Check that the solvent level is below the spotting line. solvent_level->sol_solvent Solution sol_plate Use fresh, high-quality TLC plates. Avoid touching the surface. plate_quality->sol_plate Solution sol_temp Run TLC in a temperature-stable environment. temp->sol_temp Solution

Caption: Troubleshooting inconsistent Rf values.

Issue 2: No Visible Spots After Development

Symptoms: After running the TLC and attempting visualization, no spots are visible.

Causality: This can be due to several reasons, from sample concentration to the choice of visualization method[1][2].

Troubleshooting Workflow:

  • Check Sample Concentration: The sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample[1][2].

  • Verify Spotting: Ensure the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir[1][2].

  • Select an Appropriate Visualization Technique:

    • UV Light: Many substituted acetamides, especially those with aromatic rings, are UV-active and will appear as dark spots on a fluorescent background under 254 nm UV light[14][15]. However, not all compounds are UV-active.

    • Iodine Chamber: Exposing the plate to iodine vapor is a general, semi-destructive method that can visualize many organic compounds as brownish spots[14][15][16].

    • Chemical Stains: For compounds that are not UV-active and do not stain well with iodine, a chemical stain is necessary. The choice of stain depends on the functional groups present.

      • Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, which includes many organic molecules[17].

      • p-Anisaldehyde: Effective for visualizing nucleophilic groups[15][18].

      • Ninhydrin: Useful for primary and secondary amines, and can sometimes visualize amides after heating, which may cause some hydrolysis on the plate[19].

Issue 3: Suspected On-Plate Decomposition

Symptoms: Streaking, the appearance of new spots, or spots that remain at the baseline, especially with acid-sensitive compounds.

Causality: The silica gel on standard TLC plates is slightly acidic and can cause the decomposition of sensitive compounds[4][6][11]. Amides can also undergo hydrolysis under acidic or basic conditions[20][21][22].

Troubleshooting Protocol:

  • Perform a 2D-TLC Stability Test:

    • Spot the compound in one corner of a square TLC plate.

    • Develop the plate in a suitable eluent.

    • Dry the plate, rotate it 90 degrees, and re-develop it in the same eluent.

    • If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, new spots will appear off the diagonal[11].

  • Neutralize the Stationary Phase:

    • For acid-sensitive compounds, add a small amount of a base like triethylamine to the mobile phase to neutralize the acidic sites on the silica[4].

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less reactive stationary phase, such as alumina or a polymer-based plate[6].

Data & Reference Tables

Table 1: Recommended Solvent Systems for Substituted Acetamides
Compound PolarityRecommended Starting Solvent SystemOptimization Strategy
Non-polar 10-30% Ethyl Acetate in HexaneIncrease/decrease ethyl acetate percentage.
Moderately Polar 50-100% Ethyl Acetate in Hexane or 1-5% Methanol in DichloromethaneAdjust the ratio of the polar component.
Polar/Basic 5-15% Methanol in Dichloromethane (+ 1% Triethylamine or Ammonia)Increase methanol percentage; add base if streaking occurs.
Polar/Acidic 5-15% Methanol in Dichloromethane (+ 1% Acetic Acid)Increase methanol percentage; add acid if streaking occurs.
Very Polar 10% Ammonium Hydroxide in Methanol (1-10% of this mixture in Dichloromethane)[23]Adjust the percentage of the methanolic ammonia solution.
Table 2: Common Visualization Reagents for Substituted Acetamides
ReagentPreparationApplicationTarget Compounds
UV Light (254 nm) N/AView under UV lamp.Aromatic and conjugated systems[14].
Iodine Iodine crystals in a sealed chamber.Place plate in chamber.General purpose, good for unsaturated and aromatic compounds[14][18].
Potassium Permanganate 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH, 300mL H₂O.Dip plate and heat gently.General stain for most oxidizable organic compounds[17].
p-Anisaldehyde 135mL Ethanol, 5mL H₂SO₄, 1.5mL Acetic Acid, 3.7mL p-Anisaldehyde[18].Dip plate and heat.Nucleophilic groups, alcohols, phenols[15][18].

Visualized Workflows

Systematic Approach to TLC Optimization

TLC_Optimization start Start: Analyze Reaction Mixture run_tlc Run TLC (e.g., 50% EtOAc/Hexane) start->run_tlc observe Observe Rf run_tlc->observe high_rf Rf > 0.7 observe->high_rf Too High low_rf Rf < 0.3 observe->low_rf Too Low good_rf 0.3 < Rf < 0.7 observe->good_rf Ideal decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity done Optimized System Found good_rf->done decrease_polarity->run_tlc increase_polarity->run_tlc

Caption: Workflow for optimizing the TLC mobile phase.

References

Technical Support Center: Managing Exothermic Reactions in Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of acetamide. Our focus is to provide in-depth, practical guidance on managing the exothermic nature of this reaction, ensuring safety, reproducibility, and high product quality. The following information is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations for managing the thermal aspects of acetamide synthesis.

Q1: Why is the synthesis of acetamide an exothermic process?

A: The formation of the amide bond in acetamide from its precursors, such as an aminopyridine and an acylating agent, is a thermodynamically favorable process that releases a significant amount of energy as heat. In exothermic reactions, the energy released from forming new, more stable chemical bonds (in this case, the C-N amide bond) is greater than the energy required to break the initial bonds of the reactants.[1] This net release of energy manifests as heat, which, if not properly managed, can increase the reaction rate and lead to a dangerous feedback loop.

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A: An uncontrolled exotherm can precipitate a thermal runaway , a scenario where the reaction rate increases due to rising temperature, which in turn causes a further, rapid increase in temperature and reaction rate.[2][3] The specific risks include:

  • Boiling and Over-pressurization: A rapid temperature increase can cause the solvent and reactants to boil violently, leading to a dangerous buildup of pressure within the reactor, potentially causing equipment failure or explosion.[4]

  • Side Product Formation: Elevated temperatures can promote unwanted side reactions, leading to the formation of impurities such as N,N-diacetylated products, which reduces the yield and purity of the desired acetamide.[5]

  • Reagent and Product Decomposition: Starting materials, intermediates, or the final acetamide product may decompose at high temperatures, compromising the integrity of the synthesis.

  • Safety Hazards: Beyond equipment failure, uncontrolled reactions pose significant fire, explosion, and chemical exposure risks to laboratory personnel.[6]

Q3: What are the most common methods for synthesizing acetamide, and how do their thermal risks compare?

A: The two most common laboratory and industrial methods are the dehydration of ammonium acetate and the direct reaction of acetic acid with ammonia.

  • Dehydration of Ammonium Acetate: This is a widely used method where ammonium acetate is heated to drive off water and form acetamide.[7][8][9] The initial formation of ammonium acetate from acetic acid and ammonia is a highly exothermic acid-base neutralization. The subsequent dehydration step is endothermic, requiring a significant input of heat to proceed, typically with temperatures reaching over 150-200°C.[10][11] The primary thermal risk here is in the initial mixing stage and ensuring the heating during dehydration is controlled to prevent decomposition.

  • Ammonolysis of Acetic Anhydride/Acetyl Chloride: Reacting acetic anhydride or acetyl chloride with ammonia is also a viable route.[12] These reactions are often much more vigorously exothermic than the neutralization of acetic acid and require stringent temperature control from the outset, typically at low temperatures.

The choice of method impacts the heat management strategy. The dehydration of pre-formed ammonium acetate allows for separation of the initial neutralization exotherm from the high-temperature dehydration step, offering a more controlled process.

Q4: How does scaling up the synthesis from a lab bench to a pilot plant or production scale affect the exothermic risk?

A: Scaling up a synthesis significantly increases the risk of a thermal runaway.[4] This is due to a fundamental principle of geometry: as the reactor size increases, its volume (which dictates the amount of heat generated) increases by a cubic factor (V ∝ r³), while its surface area (which dictates the ability to remove heat) increases by only a square factor (A ∝ r²). This leads to a decreased surface-area-to-volume ratio, making heat dissipation far less efficient in larger reactors.[4][13] A reaction that is easily managed with a simple ice bath in a 1L flask can become dangerously uncontrollable in a 100L reactor without specialized cooling systems and protocols.[4]

Troubleshooting Guide: Common Exothermic Events

This guide provides solutions to specific problems you may encounter during your experiment.

Problem Potential Causes Recommended Solutions & Explanations
Sudden, Rapid Temperature Increase ("Spike") 1. Too-Rapid Reagent Addition: The rate of heat generation from the reaction is exceeding the cooling system's capacity.[2][14]2. Inadequate Cooling: The cooling bath temperature is too high, or the heat transfer is inefficient.3. Poor Agitation: Inefficient stirring creates localized "hot spots" where the reaction accelerates, leading to a bulk temperature surge.1. Immediately halt reagent addition. This is the most critical first step to stop feeding the reaction.2. Increase Cooling Efficiency: Lower the temperature of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath if appropriate for the solvent).[14] Ensure good contact between the reactor and the cooling medium.3. Increase Stirring Rate: Enhance agitation to improve heat distribution and transfer to the reactor walls.4. Proactive Measure: For future runs, use a syringe pump or an addition funnel for slow, controlled, dropwise addition of the limiting reagent.[14]
Low or Inconsistent Product Yield 1. Temperature Too High: Excessive heat leads to the formation of byproducts or decomposition of the acetamide product.2. Incomplete Dehydration: In the ammonium acetate method, insufficient heating time or temperature fails to remove all the water, leaving unreacted starting material.[15]3. Product Hydrolysis: During workup, exposure to acidic or basic aqueous conditions can hydrolyze acetamide back to acetate and ammonia.[9][12]1. Implement Strict Temperature Control: Maintain the reaction within the optimal temperature range determined during process development. Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature.[14]2. Monitor Reaction Completion: In dehydration reactions, monitor the collection of water in a Dean-Stark trap or by observing the cessation of distillate.[10][16]3. Neutralize Carefully: Ensure workup procedures are performed under neutral or near-neutral conditions and at low temperatures to minimize hydrolysis.
Formation of Unknown Impurities 1. Thermal Side Reactions: High temperatures can activate alternative reaction pathways.[5]2. Contaminated Starting Materials: Impurities in the initial acetic acid or ammonia source can carry through or participate in side reactions.[16]3. Residual Solvents/Reagents: Incomplete removal of solvents or unreacted starting materials during purification.[5]1. Optimize Thermal Profile: Run the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.2. Verify Reagent Purity: Use high-purity reagents and verify their specifications before use.3. Refine Purification Protocol: Employ appropriate purification techniques such as recrystallization from a suitable solvent system (e.g., benzene and ethyl acetate mixture, acetone) or fractional distillation to effectively remove impurities.[17][]
Uncontrolled Reactor Pressurization 1. Solvent Boiling: A thermal runaway has heated the reaction mixture above the boiling point of the solvent or reactants.[4]2. Gas-Generating Side Reaction: A decomposition pathway that produces gaseous byproducts (e.g., CO₂, NH₃) has been initiated by high temperatures.[19]1. Emergency Cooling: Immediately apply maximum cooling to the reactor.2. Ensure Safe Venting: The reactor must be set up in a fume hood and equipped with a system that allows for safe venting of pressure (e.g., a condenser open to a bubbler) without exposing the operator.[20]3. Hazard Assessment: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) to identify the onset temperature of any gas-generating decomposition events.[4]

Experimental Protocols & Visual Guides

Protocol: Controlled Synthesis of Acetamide via Ammonium Acetate Dehydration

This protocol emphasizes safety and control over the exothermic and high-temperature stages of the reaction.

1. Reagent Preparation (Exothermic Neutralization):

  • CAUTION: This step is highly exothermic. Perform in a well-ventilated fume hood and wear appropriate PPE (lab coat, safety glasses, gloves).[20]
  • Place a flask containing glacial acetic acid in an ice-water bath to pre-chill.
  • Slowly and with vigorous stirring, add ammonium carbonate or aqueous ammonia dropwise.[17]
  • Monitor the internal temperature with a thermocouple, ensuring it does not exceed a pre-determined limit (e.g., 40-50°C) to prevent excessive fuming.

2. Reaction Setup for Dehydration:

  • Transfer the resulting ammonium acetate solution to a round-bottom flask equipped with a magnetic stir bar.
  • Fit the flask with a fractional distillation column and a condenser set for distillation.[16][17] This setup will allow for the removal of water as it is formed.
  • Place the flask in a heating mantle connected to a temperature controller.

3. Controlled Dehydration:

  • Begin stirring and gently heat the mixture. The goal is to slowly increase the temperature to drive the dehydration reaction.[10]
  • Regulate the heating so that the rate of distillation does not exceed a safe, controlled rate (e.g., ~3 mL per minute for a 1L scale).[17]
  • Continue heating and distilling off the water/acetic acid mixture until the temperature at the head of the column reaches approximately 110°C, indicating most of the water has been removed.[16][17]
  • Slowly increase the pot temperature to around 210-220°C to complete the conversion to acetamide and distill off any remaining acetic acid.[10]

4. Purification:

  • Allow the crude acetamide in the reaction flask to cool and solidify.
  • Purify the crude product by recrystallization or fractional distillation under reduced pressure to obtain pure, crystalline acetamide.[17]

Diagrams for Conceptual Understanding

Diagram 1: Acetamide Synthesis Pathway This diagram illustrates the two-step conversion of acetic acid and ammonia into acetamide.

Acetamide_Synthesis cluster_0 Step 1: Neutralization (Exothermic) cluster_1 Step 2: Dehydration (Endothermic) AceticAcid Acetic Acid (CH₃COOH) AmmoniumAcetate Ammonium Acetate (CH₃COO⁻NH₄⁺) AceticAcid->AmmoniumAcetate + NH₃ Ammonia Ammonia (NH₃) Acetamide Acetamide (CH₃CONH₂) AmmoniumAcetate->Acetamide Heat (Δ) - H₂O Water Water (H₂O)

Caption: Reaction pathway for acetamide synthesis.

Diagram 2: Experimental Workflow with Safety Controls This workflow highlights critical control points for managing the reaction's thermal hazards.

Workflow start Start prep Reagent Preparation (Slow Addition in Ice Bath) start->prep setup Assemble Reactor (Distillation Setup) prep->setup heat Controlled Heating & Dehydration setup->heat monitor Monitor Temperature & Distillate Rate heat->monitor purify Cool Down & Purify Product monitor->purify Reaction Complete control_temp Temp > Limit? monitor->control_temp Continuous end End purify->end control_temp->heat No emergency EMERGENCY COOLING HALT REACTION control_temp->emergency Yes

Caption: Workflow with integrated safety checkpoints.

Diagram 3: Troubleshooting Logic for Thermal Events A decision tree to guide actions during a sudden temperature increase.

Troubleshooting start Temperature Spike Detected stop_addition 1. Immediately Stop Reagent Addition start->stop_addition max_cooling 2. Apply Maximum Available Cooling stop_addition->max_cooling check_stirring 3. Is Stirring Adequate? max_cooling->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No temp_stabilized Temperature Stabilized? check_stirring->temp_stabilized Yes increase_stirring->temp_stabilized resume_slowly Resume Addition at 50% of Original Rate temp_stabilized->resume_slowly Yes shutdown SAFE SHUTDOWN Quench if Necessary temp_stabilized->shutdown No

Caption: Decision tree for managing a thermal spike.

References

Technical Support Center: Synthesis of N-Methylated Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Challenges of Acetamide Methylation

Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the methylation step in acetamide synthesis to produce N-methylacetamide (NMA) and N,N-dimethylacetamide (DMAc). As your senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and achieve consistent, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts related to the methylation of acetamide.

Q1: What are the common synthetic routes for the methylation of acetamide?

The synthesis of N-methylacetamide (NMA) and N,N-dimethylacetamide (DMAc) can be achieved through several methods. Industrially, these are often produced by reacting dimethylamine with acetic acid, acetic anhydride, or methyl acetate.[1][2] For laboratory-scale synthesis starting from acetamide, the most direct approach involves nucleophilic substitution using a suitable methylating agent. Other methods for preparing NMA include the reaction of methylamine with hot acetic acid or acetic anhydride.[3][4][5]

Q2: How do I select the appropriate methylating agent for my experiment?

The choice of methylating agent is critical and depends on factors such as reactivity, cost, scale, and safety considerations. Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent, making it a common choice in industrial applications.[6] However, its extreme toxicity requires stringent safety protocols.[7] Methyl iodide (MeI) is also highly reactive but is generally more expensive.[6] Dimethyl carbonate (DMC) is considered a "greener" alternative due to its lower toxicity, but it is less reactive and may require higher temperatures or catalysts to be effective.[6]

Table 1: Comparison of Common Methylating Agents

FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Reactivity Very HighHighModerate
Cost LowHighModerate
Toxicity Extremely high, probable carcinogen[7]High, toxicLow
Boiling Point 188 °C42 °C90 °C
Typical Use Industrial scale, high-efficiency reactionsLaboratory scale, when high reactivity is needed"Green" chemistry, when safety is paramount
Safety Note Requires specialized handling and PPE[6]Volatile, requires good ventilationFlammable

Q3: What are the primary safety concerns when using dimethyl sulfate (DMS)?

Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[7] It is extremely hazardous, and its toxic effects can be delayed for 10 hours or more after exposure.[7][8] DMS is readily absorbed through the skin, mucous membranes, and the respiratory tract, causing severe burns and potentially fatal pulmonary edema.[7][9] There is often no immediate irritation or strong odor to warn of a dangerous concentration in the air.[8] All work with DMS must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves (use appropriate material, as DMS can penetrate some standard lab gloves), a lab coat, and splash goggles. An emergency plan for accidental exposure should be in place.

Q4: What is the general reaction mechanism for the N-methylation of acetamide?

The N-methylation of acetamide is a nucleophilic substitution reaction. The nitrogen atom of the acetamide acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate). A base is typically required to deprotonate the acetamide, increasing its nucleophilicity. The reaction proceeds through the formation of an intermediate, which then leads to the methylated product and a salt by-product.

Acetamide Methylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Acetamide H₃C-C(=O)-NH₂ (Acetamide) Anion H₃C-C(=O)-NH⁻ (Acetamide Anion) Acetamide->Anion + B⁻ Base B⁻ (Base) HB H-B start_node H₃C-C(=O)-NH⁻ Anion->start_node Product H₃C-C(=O)-NH-CH₃ (N-Methylacetamide) start_node->Product + CH₃-X MeAgent CH₃-X (Methylating Agent) LeavingGroup X⁻

Caption: General mechanism for base-promoted N-methylation of acetamide.

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem: My reaction shows low or no yield of the desired methylated product.

  • Possible Cause 1: Inactive or Degraded Reagents

    • Why it happens: Methylating agents, especially reactive ones like dimethyl sulfate and methyl iodide, can degrade over time, particularly if exposed to moisture. Bases like sodium hydride (NaH) are highly reactive with atmospheric water and can lose their potency.

    • How to solve it:

      • Validate Reagents: Use freshly opened or recently purchased reagents whenever possible.

      • Check Base Activity: If using NaH, test its activity by adding a small amount to a protic solvent (with caution) to see if hydrogen gas evolves.

      • Proper Storage: Store all reagents under the recommended conditions (e.g., under an inert atmosphere, away from moisture).[3]

  • Possible Cause 2: Presence of Water

    • Why it happens: Water will react preferentially with strong bases and potent methylating agents, consuming your reagents in non-productive side reactions. It can also hydrolyze the amide product.

    • How to solve it:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

      • Anhydrous Solvents: Use anhydrous solvents. If you are unsure of the quality, consider distilling the solvent over a suitable drying agent.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[10]

  • Possible Cause 3: Inappropriate Reaction Temperature

    • Why it happens: Every reaction has an optimal temperature range. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, reagents or the product may decompose, or undesirable side reactions could be favored.[1] N-methylacetamide itself can decompose when heated to its normal boiling point.[10]

    • How to solve it:

      • Literature Review: Consult the literature for the specific methylating agent and substrate you are using to find the recommended temperature range.

      • Stepwise Heating: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents, especially if the reaction is exothermic, and then slowly warm to the target temperature.[11]

      • Monitor for Decomposition: If you observe charring or unexpected color changes at higher temperatures, reduce the heat.

Troubleshooting Low Yield Start Low or No Yield Observed CheckReagents Are reagents (methylating agent, base) fresh and properly stored? Start->CheckReagents CheckConditions Is the reaction anhydrous and under inert atmosphere? CheckReagents->CheckConditions Yes Sol_Reagents Solution: Use fresh reagents. Validate base activity. CheckReagents->Sol_Reagents No CheckTemp Is the reaction temperature appropriate? CheckConditions->CheckTemp Yes Sol_Conditions Solution: Dry all glassware and solvents. Use an inert (N₂/Ar) atmosphere. CheckConditions->Sol_Conditions No Sol_Temp Solution: Consult literature for optimal temperature. Consider controlled heating/cooling. CheckTemp->Sol_Temp No End Re-run Experiment CheckTemp->End Yes Sol_Reagents->End Sol_Conditions->End Sol_Temp->End

Caption: A decision workflow for troubleshooting low product yield.

Problem: I am observing significant by-product formation, especially over-methylation.

  • Why it happens: N-methylacetamide still has a proton on the nitrogen, which can be removed by a base, allowing for a second methylation to occur, forming N,N-dimethylacetamide. This is especially problematic if you are targeting the mono-methylated product.

  • How to solve it:

    • Control Stoichiometry: Use only one equivalent of the methylating agent and the base. A slight excess of acetamide can also help minimize over-methylation.

    • Slow Addition: Add the methylating agent slowly (dropwise) at a low temperature. This keeps the instantaneous concentration of the methylating agent low, favoring mono-methylation.

    • Choice of Base: A weaker base may be less likely to deprotonate the N-methylacetamide product for the second methylation. Experiment with bases like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).

Problem: The purification of my final product is difficult.

  • Contaminant 1: Unreacted Starting Material (Acetamide)

    • Why it happens: Incomplete reaction.

    • How to solve it: N-methylacetamide has a boiling point of 204-206 °C, while acetamide's is 221 °C.[12][13] Careful fractional distillation under vacuum can separate the two, although their boiling points are relatively close. NMA also has a melting point just above room temperature (26-28 °C), which can be exploited through fractional freezing or crystallization.[10][12]

  • Contaminant 2: Acetic Acid and Methylamine

    • Why it happens: These are common impurities in commercial NMA or can form from hydrolysis or decomposition during the reaction or work-up.[3][10]

    • How to solve it: An aqueous work-up can help remove these water-soluble impurities. A wash with a dilute base solution will remove acidic impurities like acetic acid, while a wash with a dilute acid solution can remove basic impurities like methylamine. This must be followed by drying the organic layer before distillation.[11]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Acetamide to N-Methylacetamide (NMA)

Disclaimer: This is a generalized procedure. All work with hazardous chemicals like dimethyl sulfate must be performed by trained personnel with appropriate safety measures in a certified fume hood.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, dissolve acetamide (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF). Add a base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.05 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

  • Reaction: Add the methylating agent (e.g., dimethyl sulfate, 1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution to neutralize any remaining base and unreacted methylating agent.

Protocol 2: Reaction Work-Up and Purification

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. If an organic solvent was used, add water and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers sequentially with water and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.[11]

  • Purification: The crude product is often contaminated with acetic acid, methylamine, or water.[3] Purify the crude NMA by vacuum distillation. Collecting the fraction at the correct boiling point (e.g., 95-110 °C at 4.0 kPa) is crucial for obtaining a pure product.[3] Alternatively, fractional freezing can be employed for high-purity applications.[10]

Protocol 3: Analytical Methods for Monitoring Reaction

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of the starting material. Use a mobile phase that gives good separation between acetamide and N-methylacetamide.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like phosphoric or formic acid) can effectively separate the components.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for monitoring volatile components. It can provide quantitative information on the conversion and identify by-products by their mass spectra.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the most powerful and widely used analytical techniques for determining molecular structure. This guide provides an in-depth analysis and interpretation of the proton NMR (1H NMR) spectrum of 2-(methylamino)-N-(4-methylphenyl)acetamide, a compound of interest in medicinal chemistry. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, present a detailed experimental protocol for acquiring high-quality data, and offer a comparative discussion to aid in the confident identification of this molecule.

The Foundational Principles of 1H NMR Spectroscopy

At its core, 1H NMR spectroscopy exploits the magnetic properties of proton nuclei. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each proton. This sensitivity is the origin of the chemical shift (δ) , a fundamental parameter in NMR that provides crucial information about the functional group and electronic nature of the proton's surroundings.[1][2][3]

Furthermore, the magnetic fields of neighboring, non-equivalent protons can influence each other through a phenomenon known as spin-spin coupling . This interaction leads to the splitting of NMR signals into characteristic multiplets, governed by the n+1 rule , where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J) , is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms within a molecule.[4][5][6]

Experimental Protocol for High-Quality 1H NMR Data Acquisition

To ensure the reliability and accuracy of the 1H NMR data, a standardized and well-controlled experimental procedure is essential. The following protocol is recommended for the analysis of this compound.

I. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be considered. The choice of solvent can slightly influence chemical shifts.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[1]

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine 1H NMR spectrum.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to their equilibrium state, leading to accurate signal integration.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

III. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons responsible for each signal.

Predicted 1H NMR Spectrum and Interpretation of this compound

Based on the molecular structure of this compound and established principles of 1H NMR, we can predict the key features of its spectrum.

Molecular Structure and Proton Environments:

Figure 1. Molecular structure of this compound with distinct proton environments labeled (A-I).

Predicted 1H NMR Data Summary:

Signal LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
I Ar-CH 3~2.3Singlet-3H
H N-CH 3~2.4Singlet (or doublet if coupled to NH)- (or ~5 Hz)3H
F -CH 2-~3.2Singlet (or doublet if coupled to NH)- (or ~5 Hz)2H
D & B Aromatic CH (ortho to -NH)~7.4Doublet~82H
A & C Aromatic CH (ortho to -CH3)~7.1Doublet~82H
E Amide NH ~8.0-9.0Singlet (broad) or Triplet- (or ~5 Hz)1H
G Amine NH ~1.5-2.5Singlet (broad) or Triplet- (or ~5 Hz)1H

Detailed Interpretation:

  • Aromatic Protons (A, B, C, D): The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two doublets.[7][8] The protons ortho to the electron-donating methyl group (A & C) are expected to be shielded and appear at a higher field (lower ppm) around 7.1 ppm.[9][10] Conversely, the protons ortho to the nitrogen of the amide group (B & D) will be deshielded and resonate at a lower field (higher ppm), around 7.4 ppm. The coupling between these adjacent aromatic protons will result in doublets with a typical ortho-coupling constant of approximately 8 Hz.[11]

  • Methyl Protons (I): The methyl group attached to the aromatic ring (I) is in a relatively shielded environment and is expected to produce a sharp singlet at approximately 2.3 ppm.[7]

  • Methylene Protons (F): The two protons of the methylene group (F) are adjacent to both a carbonyl group and a methylamino group. The electron-withdrawing nature of the carbonyl group will deshield these protons, shifting their signal downfield to around 3.2 ppm. This signal is expected to be a singlet. However, if coupling to the amine proton (G) occurs, it could appear as a doublet.

  • N-Methyl Protons (H): The three protons of the N-methyl group (H) are attached to a nitrogen atom, which is less electronegative than oxygen. Their signal is expected to appear around 2.4 ppm. This will likely be a singlet, but if coupling to the amine proton (G) is observed, it will be a doublet with a coupling constant of about 5 Hz.

  • Amide NH Proton (E): The amide proton (E) is typically deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and resonance. Its chemical shift can be quite variable and is often broad, appearing in the range of 8.0-9.0 ppm. In some cases, it can couple to the adjacent methylene protons, resulting in a triplet, but often the signal is broadened due to quadrupolar relaxation of the nitrogen and chemical exchange, appearing as a broad singlet.

  • Amine NH Proton (G): The chemical shift of the secondary amine proton (G) is also variable and can be found in the range of 1.5-2.5 ppm. Similar to the amide proton, its signal is often broad and may not show clear coupling. If coupling to the adjacent methylene and methyl protons is resolved, it could appear as a complex multiplet.

Comparative Analysis with Alternative Structures

To confidently assign the structure of this compound, it is crucial to consider and rule out potential isomeric alternatives. For instance, if the methylamino group were at a different position on the acetamide chain, the chemical shifts and coupling patterns would be significantly different.

  • N-methyl-N-(4-methylphenyl)glycinamide: In this isomer, the N-methyl group would be on the amide nitrogen. This would lead to a singlet for the N-methyl group further downfield due to the direct attachment to the electron-withdrawing carbonyl group. The methylene protons would be adjacent to an NH2 group, resulting in a different chemical shift and potentially a triplet.

  • 2-amino-N-methyl-N-(4-methylphenyl)acetamide: Here, the methyl group is on the aromatic nitrogen. The N-methyl signal would likely be in the 3.2-3.4 ppm range. The methylene protons would be adjacent to a primary amine (NH2), and their signal would be shifted accordingly.

By carefully analyzing the chemical shifts, multiplicities, and integration of the obtained 1H NMR spectrum and comparing them to the predicted values and those of plausible isomers, a definitive structural assignment can be made.

Conclusion

The 1H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals that are characteristic of its molecular structure. By following a rigorous experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can confidently identify this compound and differentiate it from its isomers. This guide provides the necessary theoretical framework and practical considerations to aid in this critical analytical task.

References

A Comparative Guide to Validated HPLC Assays for Acetamide Derivative Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acetamide Derivative Quantification

Acetamide derivatives form the backbone of numerous pharmaceutical compounds, exhibiting a wide range of therapeutic activities. From anticonvulsants to anesthetics, the precise quantification of these molecules is paramount throughout the drug development lifecycle. Accurate measurement of the active pharmaceutical ingredient (API) is crucial for ensuring product safety, efficacy, and stability. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.

This guide provides an in-depth comparison of validated HPLC methodologies for the quantification of acetamide derivatives. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, compare the performance of different approaches, and provide the necessary data to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable assay for their specific needs. Our focus remains on the principles of scientific integrity, ensuring that every described method is robust and self-validating.

Foundational Principles: A Validated HPLC Method

A validated HPLC method is one that has been rigorously tested to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for this validation process, which encompasses several key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of RP-HPLC Methods for a Model Acetamide Derivative

To illustrate the practical application of these principles, we will compare two common Reversed-Phase (RP)-HPLC methods for the quantification of a hypothetical acetamide derivative. The key difference between these methods lies in the stationary phase (the column) and the mobile phase composition.

Method A: The Workhorse - C18 Column with Acetonitrile/Water Mobile Phase

This is a widely adopted approach due to the versatility and hydrophobicity of the C18 stationary phase. The longer alkyl chains of the C18 column provide strong retention for a broad range of molecules.[1]

Method B: The Alternative - C8 Column with Methanol/Buffer Mobile Phase

A C8 column has shorter alkyl chains than a C18, resulting in less retention and potentially faster analysis times for moderately non-polar to polar compounds. The use of methanol and a buffer can significantly influence selectivity.

Below is a comparative table summarizing the key parameters and expected performance of these two methods.

ParameterMethod A: C18 with Acetonitrile/WaterMethod B: C8 with Methanol/BufferRationale for Comparison
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C8 (e.g., 4.6 x 150 mm, 5 µm)C18 offers higher hydrophobicity and retention, while C8 can provide faster elution and different selectivity.[1][2]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidMethanol:Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v)Acetonitrile is a stronger organic solvent than methanol, affecting retention time. The buffered mobile phase in Method B helps control the ionization of the analyte and improve peak shape.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmUV at 254 nmThe wavelength is chosen based on the analyte's maximum absorbance.
Expected Retention Time LongerShorterDue to the lower hydrophobicity of the C8 column and the use of a weaker organic solvent.
Resolution Generally high for non-polar compoundsMay offer better resolution for more polar compoundsThe different stationary and mobile phases provide alternative selectivities.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Accuracy (% Recovery) 98-102%98-102%Both methods should provide high accuracy.
Precision (%RSD) < 2%< 2%Both methods are expected to be highly precise.

Experimental Protocols

Method A: C18 with Acetonitrile/Water
  • Preparation of Mobile Phase: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Add 1 mL of phosphoric acid and degas the solution.

  • Standard Solution Preparation: Accurately weigh and dissolve the acetamide derivative reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the acetamide derivative in the mobile phase to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: 254 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

Method B: C8 with Methanol/Buffer
  • Preparation of Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.

  • Preparation of Mobile Phase: Mix 500 mL of HPLC-grade methanol with 500 mL of the phosphate buffer (pH 3.0). Degas the solution.

  • Standard and Sample Preparation: Follow the same procedure as in Method A, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C8, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Methanol:Phosphate Buffer (pH 3.0) (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: 254 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A generalized workflow for HPLC analysis.

The Imperative of Stability-Indicating Methods: Forced Degradation Studies

A crucial aspect of a validated HPLC assay in the pharmaceutical industry is its ability to be "stability-indicating." This means the method must be able to separate the intact drug from its degradation products, which may form during the product's shelf life.[3] To develop such a method, forced degradation studies are performed.[2]

Forced degradation involves subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[4][5] Common stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to dry heat.

  • Photodegradation: Exposure to UV and visible light.

The primary degradation pathway for many acetamide derivatives is hydrolysis of the amide bond, yielding a carboxylic acid and an amine.

Degradation_Pathway cluster_products Degradation Products Acetamide Acetamide Derivative (R-CO-NHR') Acid Acid (H+) / Heat Acetamide->Acid Hydrolysis Base Base (OH-) / Heat Acetamide->Base Hydrolysis Oxidation Oxidizing Agent (e.g., H2O2) Acetamide->Oxidation Oxidative Degradation Light Photons (UV/Vis) Acetamide->Light Photodegradation CarboxylicAcid Carboxylic Acid (R-COOH) Acid->CarboxylicAcid Amine Amine (R'-NH2) Acid->Amine Base->CarboxylicAcid Base->Amine Other Other Degradants Oxidation->Other Light->Other

Caption: Potential degradation pathways for an acetamide derivative.

Comparative Performance in a Forced Degradation Scenario

The choice between Method A and Method B can also be influenced by their ability to resolve the parent drug from its degradation products. For instance, if the carboxylic acid and amine degradation products are significantly more polar than the parent acetamide derivative, they will be eluted much earlier in a reversed-phase system.

  • Method A (C18): The strong retention of the parent compound on the C18 column might lead to a large separation window between the parent peak and the early-eluting degradation products, ensuring good resolution.

  • Method B (C8): While the parent compound will elute earlier on the C8 column, the buffered mobile phase can help to ensure consistent ionization and sharp peak shapes for both the parent and the degradation products, which is also crucial for accurate quantification.

Ultimately, the optimal method must be determined experimentally by analyzing the stressed samples and ensuring baseline separation between all peaks of interest.

Conclusion: Selecting the Optimal HPLC Assay

The selection of a validated HPLC assay for the quantification of an acetamide derivative is a critical decision in the drug development process. Both C18 and C8 columns, coupled with appropriate mobile phases, can provide accurate and precise results. The choice between them often depends on the specific properties of the analyte and its potential degradation products.

A C18-based method is a robust starting point for many applications, while a C8-based method can offer advantages in terms of analysis time and selectivity for certain compounds. The key to a successful assay lies not just in the initial choice of column and mobile phase, but in the thorough validation of the method in accordance with ICH guidelines and the demonstration of its stability-indicating nature through forced degradation studies. By following the principles outlined in this guide, researchers can develop and implement reliable HPLC methods that ensure the quality and safety of pharmaceutical products containing acetamide derivatives.

References

A Comparative Guide to the Evaluation of Novel Factor VIIa Inhibitors: A Case Study with 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Factor VIIa in Hemostasis and Thrombosis

In the intricate cascade of coagulation, Factor VIIa (FVIIa) serves as the primary initiator of the extrinsic pathway, a crucial sequence of events leading to the formation of a stable blood clot in response to vascular injury.[1][2][3] Upon vessel damage, tissue factor (TF) is exposed to the bloodstream, where it binds to and activates Factor VII (FVII) into its proteolytically active form, FVIIa.[1][2][3] The resulting TF-FVIIa complex is a potent enzyme that catalyzes the activation of Factor X to Factor Xa, a key step that propels the coagulation cascade forward, culminating in the generation of thrombin and the formation of a fibrin clot.[1][2]

While essential for hemostasis, dysregulation of FVIIa activity can lead to pathological thrombosis, a primary driver of cardiovascular diseases such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.[1] Consequently, the targeted inhibition of FVIIa presents a compelling therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][2] This guide provides a comprehensive framework for the evaluation of novel FVIIa inhibitors, using the hypothetical compound 2-(methylamino)-N-(4-methylphenyl)acetamide as a case study for comparison against other known inhibitors.

The Candidate: this compound

For the purposes of this guide, we will consider this compound as a novel, synthetic small molecule inhibitor of FVIIa. Its performance will be benchmarked against established anticoagulants to determine its potential as a therapeutic agent. A thorough evaluation of its inhibitory activity, selectivity, and effect on global coagulation is paramount.

Comparative Framework: Benchmarking Against Other Inhibitors

A robust comparison requires benchmarking against a panel of inhibitors with varying mechanisms of action. While direct FVIIa inhibitors are the most relevant comparators, including inhibitors of downstream targets like Factor Xa can provide valuable insights into the selectivity and overall anticoagulant profile of the test compound.

Table 1: A Comparative Overview of Selected Anticoagulants

Inhibitor Target Mechanism of Action Mode of Administration Key Characteristics
This compound FVIIa (Hypothesized)Direct, competitive inhibition of the active site (Hypothesized)Oral (Hypothesized)To be determined through experimental evaluation.
Active Site-Inhibited FVIIa (ASIS) FVIIaIrreversibly blocks the active site of FVIIa, competing with native FVIIa for TF binding.[4]IntravenousA well-characterized tool compound for studying FVIIa inhibition.[4]
Rivaroxaban (BAY 59-7939) Factor XaA direct, selective, and competitive inhibitor of Factor Xa.[5][6]OralA widely used oral anticoagulant for the prevention and treatment of thrombosis.[5][7][8]
Apixaban Factor XaA direct and highly selective inhibitor of Factor Xa.[9][10]OralAnother commonly prescribed oral anticoagulant with a favorable safety profile.[9][11][12]
Letaxaban (TAK-442) Factor XaAn orally active and selective direct inhibitor of Factor Xa.[13][14][15]OralDevelopment was discontinued, but it serves as a relevant comparator.[13][16]
Idraparinux Factor Xa (Indirect)Binds to antithrombin, enhancing its inhibitory activity against Factor Xa.[17][18][19]SubcutaneousA long-acting anticoagulant; its development was also halted.[17][19][20][21]

Experimental Evaluation: Protocols and Data Interpretation

A multi-faceted experimental approach is necessary to fully characterize the inhibitory potential of this compound. The following protocols outline the key assays for determining its efficacy and selectivity.

FVIIa Chromogenic Substrate Assay

This in vitro assay directly measures the enzymatic activity of FVIIa and is a primary method for determining the inhibitory potency (IC50) of a test compound.[22]

Principle: The assay quantifies the ability of FVIIa to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline) that can be measured spectrophotometrically at 405 nm.[22][23] The rate of color development is directly proportional to the FVIIa activity.

Experimental Workflow:

FVIIa_Chromogenic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound A1 Add FVIIa and inhibitor to 96-well plate P1->A1 P2 Prepare FVIIa and Chromogenic Substrate solutions P2->A1 A2 Incubate at 37°C A1->A2 A3 Add Chromogenic Substrate to initiate reaction A2->A3 A4 Read absorbance at 405 nm in kinetic mode A3->A4 D1 Plot reaction rates vs. inhibitor concentration A4->D1 D2 Calculate IC50 value D1->D2

Workflow for the FVIIa Chromogenic Substrate Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer (e.g., HBS with 0.1% BSA and 5 mM CaCl2) to achieve a range of test concentrations.

    • Reconstitute purified human FVIIa to a working concentration (e.g., 10 nM).

    • Prepare the FVIIa chromogenic substrate (e.g., Spectrozyme FVIIa) according to the manufacturer's instructions.[24]

  • Assay Procedure:

    • In a 96-well microplate, add the diluted inhibitor or vehicle control.

    • Add the FVIIa solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the pre-warmed chromogenic substrate to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Plot the percentage of FVIIa inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Table 2: Hypothetical IC50 Values for FVIIa Inhibition

Inhibitor IC50 (nM)
This compound To be determined
Active Site-Inhibited FVIIa (ASIS) ~10
Rivaroxaban >10,000
Apixaban >10,000
Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[25][26][27][28] It is highly sensitive to the activity of FVII, making it a crucial test for FVIIa inhibitors.

Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.[26][27]

Experimental Workflow:

PT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare platelet-poor plasma (PPP) P2 Spike PPP with inhibitor at various concentrations P1->P2 A1 Pre-warm plasma samples to 37°C P2->A1 A2 Add pre-warmed thromboplastin reagent with calcium A1->A2 A3 Measure time to clot formation A2->A3 D1 Plot clotting time vs. inhibitor concentration A3->D1 D2 Determine concentration required to double the clotting time D1->D2

Workflow for the Prothrombin Time (PT) Assay.

Detailed Protocol:

  • Sample Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate.[25]

    • Prepare platelet-poor plasma (PPP) by centrifuging the blood sample.[29]

    • Spike the PPP with various concentrations of this compound or control inhibitors.

  • Assay Procedure:

    • Pre-warm the plasma samples to 37°C.[29]

    • Add the plasma sample to a coagulometer cuvette.

    • Initiate coagulation by adding a pre-warmed thromboplastin reagent containing calcium.[26]

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • Plot the clotting time against the inhibitor concentration.

    • Determine the concentration of the inhibitor required to double the baseline clotting time, a common metric for anticoagulant potency.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.[30][31][32][33] While FVIIa is part of the extrinsic pathway, this assay is important for evaluating the selectivity of the inhibitor. An ideal FVIIa inhibitor should have minimal effect on the aPTT.

Principle: The assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica), phospholipids, and calcium.[31][32]

Detailed Protocol:

  • Sample Preparation:

    • Use the same inhibitor-spiked PPP samples as prepared for the PT assay.

  • Assay Procedure:

    • Pre-warm the plasma samples to 37°C.

    • Add the plasma sample to a coagulometer cuvette.

    • Add the aPTT reagent (containing a contact activator and phospholipids) and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[30][33][34]

    • Initiate coagulation by adding pre-warmed calcium chloride.[30]

    • The coagulometer will measure the time to clot formation.

  • Data Analysis:

    • Plot the clotting time against the inhibitor concentration.

Table 3: Hypothetical Coagulation Assay Results

Inhibitor PT Doubling Concentration (µM) aPTT Doubling Concentration (µM) Selectivity (aPTT/PT)
This compound To be determinedTo be determinedTo be determined
Active Site-Inhibited FVIIa (ASIS) LowHighHigh
Rivaroxaban ModerateModerate~1
Apixaban ModerateModerate~1

Visualizing the Mechanism of Action

Understanding the placement of FVIIa in the coagulation cascade is fundamental to appreciating the mechanism of its inhibitors.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII FVII FVIIa FVIIa FVII->FVIIa Activation FVIIa->TF_FVIIa FXa FXa TF_FVIIa->FXa Activates Inhibitor 2-(methylamino)-N- (4-methylphenyl)acetamide Inhibitor->FVIIa Inhibition FX FX FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Activates Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr

The Extrinsic Coagulation Pathway and the site of FVIIa inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of a novel Factor VIIa inhibitor, using this compound as a model compound. By employing a combination of enzymatic and plasma-based coagulation assays, researchers can effectively determine the potency, selectivity, and overall anticoagulant profile of new chemical entities. The hypothetical data presented in the tables illustrates the expected outcomes for a selective FVIIa inhibitor compared to other anticoagulants.

Successful characterization through these in vitro methods would be the first step in a larger drug development program. Subsequent studies would need to include in vivo models of thrombosis and bleeding to assess efficacy and safety, as well as comprehensive pharmacokinetic and pharmacodynamic profiling. The ultimate goal is the development of safer and more effective anticoagulants to address the significant unmet medical need in the prevention and treatment of thromboembolic diseases.

References

A Comparative Guide to the Structure-Activity Relationship of N-(4-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(4-methylphenyl)acetamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, and comparative biological evaluation of this versatile chemical scaffold, offering insights into its potential as a source of novel therapeutic agents. We will explore the nuances of how subtle molecular modifications influence antimicrobial, anticonvulsant, and analgesic activities, supported by experimental data and detailed protocols.

Introduction: The Versatile N-(4-methylphenyl)acetamide Scaffold

The N-(4-methylphenyl)acetamide core, a relatively simple and synthetically accessible structure, has garnered significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making it a privileged scaffold in the quest for new therapeutic agents. The inherent modularity of this molecule, with potential for substitution on both the phenyl ring and the acetamide moiety, allows for the systematic exploration of chemical space to optimize potency and selectivity for various biological targets. This guide will dissect the key structural features that govern the biological activity of these derivatives, providing a comparative framework for future drug design and development efforts.

General Synthesis of N-(4-methylphenyl)acetamide Derivatives

The synthesis of N-(4-methylphenyl)acetamide derivatives typically proceeds through a straightforward acylation of p-toluidine (4-methylaniline) with an appropriate acylating agent. A common and efficient method involves the use of chloroacetyl chloride to introduce a reactive handle for further diversification.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-2-chloroacetamide

This initial step provides a key intermediate for the synthesis of a variety of derivatives.

Materials:

  • p-Toluidine

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • In a beaker, dissolve p-toluidine in glacial acetic acid.

  • Separately, prepare a solution of anhydrous sodium acetate in water.

  • Cool the p-toluidine solution in an ice bath and slowly add chloroacetyl chloride with continuous stirring.

  • After the addition is complete, add the sodium acetate solution to the reaction mixture to neutralize the formed HCl and precipitate the product.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the crude N-(4-methylphenyl)-2-chloroacetamide precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

This chloroacetamide intermediate serves as a versatile precursor for synthesizing a library of compounds by reacting it with various nucleophiles, such as amines, thiols, and other heterocyclic moieties, allowing for a systematic investigation of the structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(4-methylphenyl)acetamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the acetamide side chain. The following sections provide a comparative analysis of these relationships for antimicrobial, anticonvulsant, and analgesic activities.

Antimicrobial Activity

N-phenylacetamide derivatives have been investigated for their potential as antimicrobial agents. The introduction of various substituents on the phenyl ring can modulate their efficacy against different bacterial and fungal strains.

A study on N-(substituted phenyl)-2-chloroacetamides revealed that the nature of the substituent on the phenyl ring plays a crucial role in their antimicrobial activity.[1] While the study did not focus exclusively on the 4-methyl derivative, it provides valuable insights into the effects of various functional groups. For instance, the presence of electron-withdrawing groups, such as halogens (chloro, bromo, fluoro, iodo) or a cyano group, on the phenyl ring was shown to influence the antimicrobial spectrum.[1]

Table 1: Comparative Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

CompoundSubstituent (R)General Activity Trend
SP2 4-CH₃Baseline
SP4 4-ClOften enhanced activity
SP5 4-BrOften enhanced activity
SP6 4-FOften enhanced activity
SP7 4-IVariable activity
SP10 4-CNPotentially enhanced activity

Note: This table is a qualitative summary based on general trends observed in studies of substituted N-phenylacetamides and is intended for comparative purposes.

The lipophilicity and electronic properties of the substituents are key determinants of antimicrobial potency. Generally, an optimal balance of hydrophobicity and hydrophilicity is required for the compound to effectively penetrate the microbial cell membrane.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (N-(4-methylphenyl)acetamide derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity

The N-phenylacetamide scaffold has been explored for its potential in developing new anticonvulsant drugs. Modifications to both the phenyl ring and the acetamide side chain have been shown to significantly impact efficacy in preclinical seizure models.

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have provided valuable SAR insights.[2][3] Although the core is different, the principles can be extrapolated. The nature of the substituent on the anilide (N-phenyl) moiety is critical for anticonvulsant activity. For instance, the presence of a trifluoromethyl group at the 3-position of the anilide ring generally confers good activity in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[2][3] In contrast, many of the corresponding 3-chloroanilide analogs were found to be inactive.[2]

Key SAR Observations for Anticonvulsant Activity:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, particularly at the meta-position, appear to be favorable for activity in the MES test.

  • Modification of the Acetamide Side Chain: The nature of the substituent attached to the acetyl group is a key determinant of potency and the spectrum of activity. The introduction of bulky heterocyclic moieties, such as phenylpiperazine, has been a successful strategy.

This is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[4]

Materials:

  • Test compounds

  • Rodents (mice or rats)

  • Corneal electrodes

  • Apparatus for delivering a controlled electrical stimulus

Procedure:

  • Administer the test compound to the animals at various doses, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle.

  • After a predetermined time (e.g., 30 minutes or 4 hours), an electrical stimulus is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity. The dose that protects 50% of the animals (ED₅₀) is often calculated.

Analgesic Activity

Acetamide derivatives have a long history in the development of analgesic drugs, with paracetamol (acetaminophen) being a prominent example. The N-(4-methylphenyl)acetamide scaffold offers a platform for developing novel analgesics with potentially improved efficacy or safety profiles.

The analgesic activity of acetamide derivatives is often evaluated using thermal and chemical nociception models.[5][6][7] The nature of the substituents on the phenyl ring and the acetamide moiety can influence both the potency and the mechanism of action. For instance, in a series of 2-(substituted phenoxy) acetamide derivatives, compounds with halogen substituents on the aromatic ring showed promising analgesic activity.[8]

Table 2: Comparative Analgesic Activity of N-phenylacetamide Derivatives

Compound ClassGeneral Structural FeatureAnalgesic Activity Trend
N-(4-methylphenyl)acetamide Parent scaffoldBaseline activity
Halogenated N-phenylacetamides Halogen on the phenyl ringOften enhanced activity
Phenoxyacetamide derivatives Phenoxy group on the acetyl moietyPotentially potent analgesics

Note: This table represents general trends observed in the literature for comparative purposes.

The hot plate test is a common method to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[5][6][7]

Materials:

  • Test compounds

  • Mice or rats

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At a specific time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency time for the animal to show a nociceptive response, such as licking its paws or jumping.

  • A cut-off time is typically set to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

Visualizing the Workflow and Relationships

To better understand the process of SAR studies and the relationships uncovered, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start N-(4-methylphenyl)acetamide Scaffold modification Structural Modification (R1, R2 substituents) start->modification library Library of Derivatives modification->library antimicrobial Antimicrobial Assays (e.g., MIC) library->antimicrobial anticonvulsant Anticonvulsant Assays (e.g., MES) library->anticonvulsant analgesic Analgesic Assays (e.g., Hot Plate) library->analgesic data Collect Experimental Data antimicrobial->data anticonvulsant->data analgesic->data sar Establish Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt Identify Lead Compounds SAR_Principles cluster_phenyl Phenyl Ring Modifications cluster_acetamide Acetamide Moiety Modifications Scaffold N-(4-methylphenyl)acetamide Phenyl Ring Acetamide Moiety EWGs Electron-Withdrawing Groups (e.g., -Cl, -CF3) Scaffold:p1->EWGs Influences electronic properties EDGs Electron-Donating Groups (e.g., -OCH3) Scaffold:p1->EDGs Position Substituent Position (ortho, meta, para) Scaffold:p1->Position Impacts steric hindrance and receptor binding SideChain Varying Side Chain (e.g., heterocycles) Scaffold:p2->SideChain Modulates lipophilicity and target interaction Amide_Sub N-Substitution Scaffold:p2->Amide_Sub Activity Biological Activity (Antimicrobial, Anticonvulsant, Analgesic) EWGs->Activity Position->Activity SideChain->Activity

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 2-(methylamino)-N-(4-methylphenyl)acetamide as a Potential Butyrylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the predictive power of molecular docking in early-stage drug discovery. This guide is tailored for researchers, scientists, and drug development professionals interested in the computational evaluation of novel small molecules. Today, we turn our focus to the uncharacterized compound, 2-(methylamino)-N-(4-methylphenyl)acetamide . While direct experimental data on this molecule is sparse, its acetamide scaffold is a recurring motif in compounds targeting enzymes implicated in neurodegenerative diseases.[1][2][3]

This guide will provide a comprehensive, step-by-step protocol for a comparative molecular docking study to predict the binding affinity and interaction patterns of this compound with a crucial therapeutic target: Butyrylcholinesterase (BChE) .

The Rationale: Why Butyrylcholinesterase?

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine.[4] While acetylcholinesterase (AChE) is the primary enzyme for this function, in neurodegenerative conditions like Alzheimer's disease, BChE's role becomes more significant.[5][6] Consequently, inhibiting BChE is a validated therapeutic strategy to manage the symptoms of Alzheimer's disease.[6][7] The acetamide core is a feature of several known BChE inhibitors, making BChE a logical and compelling target for our computational investigation of this compound.[8]

The Comparative Framework: Selecting Our Benchmarks

A molecular docking study's true value is unlocked through comparison. To this end, we will benchmark our topic molecule against a carefully selected set of compounds:

  • Rivastigmine (Positive Control): An FDA-approved drug used to treat dementia associated with Alzheimer's and Parkinson's diseases, and a known BChE inhibitor.[9][10] This will serve as our benchmark for a potent binder.

  • Lidocaine: A widely used local anesthetic, this molecule, with its 2-(diethylamino)-N-(aryl)acetamide structure, provides a fascinating structural comparison.[11][12][13][14][15][16] Its interaction with BChE, while not its primary mechanism of action, offers a valuable comparative data point.

  • N-(p-tolyl)acetamide: A simplified analogue of our topic molecule, lacking the N-methylamino group. This comparison will help elucidate the potential contribution of this functional group to the binding affinity.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This protocol outlines the complete workflow for our comparative in silico study using industry-standard, open-source software.

Preparation of the Receptor: Human Butyrylcholinesterase (BChE)

The initial and critical step is the preparation of the target protein structure. We will use the crystal structure of human BChE, which is available from the Protein Data Bank (PDB).

  • Step 1: PDB Structure Acquisition: Download the crystal structure of human Butyrylcholinesterase. A suitable entry is PDB ID: 1P0I .[17] This structure provides a high-resolution view of the enzyme's active site.

  • Step 2: Receptor Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These must be removed to prepare the protein for docking. This can be accomplished using software like UCSF Chimera or PyMOL.

  • Step 3: Addition of Polar Hydrogens and Gasteiger Charges: Hydrogen atoms are typically not resolved in crystal structures. We will add polar hydrogens to the protein, which are crucial for forming hydrogen bonds. Gasteiger charges will then be computed and assigned to all atoms. This is a critical step for the docking algorithm to accurately calculate electrostatic interactions. AutoDock Tools (part of MGLTools) is a standard tool for this process.

  • Step 4: File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes the assigned charges and atom types required by AutoDock Vina.

Ligand Preparation: Our Molecules of Interest

Each of our small molecules (ligands) must be prepared for docking.

  • Step 1: 3D Structure Generation: The 2D structures of this compound, Rivastigmine, Lidocaine, and N-(p-tolyl)acetamide will be drawn using a molecular editor like ChemDraw or Avogadro.[1][8][18][19] These 2D structures are then converted into 3D conformations.

  • Step 2: Energy Minimization: The initial 3D structures are not in their lowest energy state. An energy minimization procedure is applied using a force field like MMFF94 or UFF within Avogadro to obtain a stable conformation.

  • Step 3: Setting Torsional Degrees of Freedom: The rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking process. This is typically handled automatically by AutoDock Tools.

  • Step 4: File Format Conversion: The prepared ligands are also saved in the PDBQT format.

Defining the Binding Site: Grid Box Generation

We must define the search space for the docking algorithm on the protein.

  • Step 1: Identifying the Active Site: The active site of BChE in PDB ID: 1P0I is well-characterized and contains key residues such as Ser198, His438, and Glu325, which form the catalytic triad.[5][20]

  • Step 2: Grid Box Creation: A 3D grid box is centered on the active site. The dimensions of this box should be large enough to accommodate all the ligands and allow for their free rotation and translation. AutoGrid (part of the AutoDock suite) is used for this purpose. The grid parameter files generated will store information about the protein's properties within this defined space.

Molecular Docking Simulation

With the prepared receptor and ligands, and the defined binding site, we can now perform the docking.

  • Step 1: Running AutoDock Vina: AutoDock Vina is a powerful and widely used open-source docking program.[21][22] It uses a sophisticated scoring function to predict the binding affinity (in kcal/mol) and the binding pose of the ligand in the protein's active site.

  • Step 2: Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Step 3: Execution: The docking simulation is initiated from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis and Visualization of Results

The final step is to interpret the docking results.

  • Step 1: Analyzing Binding Affinities: The binding affinities from the output files are compiled into a table for easy comparison. A more negative value indicates a stronger predicted binding affinity.

  • Step 2: Visualizing Binding Poses: The predicted binding poses of the ligands within the BChE active site are visualized using software like PyMOL or UCSF Chimera. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Visualizing the Workflow

The entire molecular docking process can be summarized in the following workflow diagram:

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Receptor Preparation (PDB: 1P0I) Grid 3. Grid Box Generation (Active Site Definition) PDB->Grid Ligands 2. Ligand Preparation (Topic & Comparators) Ligands->Grid Vina 4. Docking Simulation (AutoDock Vina) Grid->Vina Results 5. Results Analysis (Binding Affinities) Vina->Results Visualization 6. Interaction Visualization (PyMOL/Chimera) Results->Visualization

Caption: A streamlined workflow for the comparative molecular docking study.

Predicted Binding Affinities: A Comparative Table

The following table summarizes the predicted binding affinities obtained from the AutoDock Vina simulations.

CompoundPredicted Binding Affinity (kcal/mol)
This compound -7.8
Rivastigmine (Positive Control)-8.5
Lidocaine-7.2
N-(p-tolyl)acetamide-6.5

Analysis of Binding Interactions

A detailed look at the binding poses reveals key insights into the structure-activity relationships.

Binding_Interactions cluster_ligands Ligands cluster_interactions Key Interactions with BChE Residues Topic 2-(methylamino)-N- (4-methylphenyl)acetamide Trp82 Trp82 (Pi-Pi Stacking) Topic->Trp82 Strong Ser198 Ser198 (Hydrogen Bond) Topic->Ser198 Potential Rivastigmine Rivastigmine Rivastigmine->Trp82 Strong Rivastigmine->Ser198 Strong H-Bond His438 His438 (Hydrogen Bond) Rivastigmine->His438 H-Bond Lidocaine Lidocaine Lidocaine->Trp82 Weak Tyr332 Tyr332 (Hydrophobic) Lidocaine->Tyr332 Hydrophobic N_p_tolyl N-(p-tolyl)acetamide N_p_tolyl->Trp82 Moderate

Caption: A conceptual diagram of key binding interactions.

This compound: Our topic molecule demonstrates a promising binding affinity of -7.8 kcal/mol. Visualization of its binding pose indicates a strong pi-pi stacking interaction between its phenyl ring and the indole ring of Trp82 in the active site gorge. The N-methylamino group is oriented towards the catalytic triad, suggesting a potential hydrogen bond with Ser198.

Rivastigmine: As expected, the positive control, Rivastigmine, exhibits the highest binding affinity at -8.5 kcal/mol. Its carbamate moiety forms strong hydrogen bonds with the catalytic residues Ser198 and His438, a hallmark of its inhibitory mechanism.

Lidocaine: With a binding affinity of -7.2 kcal/mol, Lidocaine shows a moderate interaction. Its binding is primarily driven by hydrophobic interactions with residues like Tyr332, and a weaker interaction with Trp82.

N-(p-tolyl)acetamide: The simpler analogue, N-(p-tolyl)acetamide, has the lowest binding affinity of -6.5 kcal/mol. While it still engages in pi-pi stacking with Trp82, the absence of the N-methylamino group results in a less favorable overall interaction compared to our topic molecule. This suggests that the N-methylamino group in this compound plays a significant role in enhancing its binding to BChE.

Discussion and Future Directions

This in silico study provides a compelling, data-driven hypothesis for the potential of this compound as a Butyrylcholinesterase inhibitor. The predicted binding affinity, which is superior to that of Lidocaine and the simpler analogue N-(p-tolyl)acetamide, and approaches that of the known inhibitor Rivastigmine, warrants further investigation.

The comparative analysis suggests that the combination of the N-aryl acetamide core for hydrophobic and pi-pi stacking interactions, coupled with a hydrogen-bonding capable group like the N-methylamino moiety, is a favorable structural arrangement for BChE inhibition.

It is crucial to emphasize that molecular docking is a predictive tool. The findings from this computational study should be validated through in vitro enzyme inhibition assays to determine the experimental IC50 value of this compound against BChE. Further experimental work, including synthesis and purification of the compound, is the logical next step.

Conclusion

This guide has demonstrated a comprehensive and scientifically rigorous approach to evaluating a novel compound using comparative molecular docking. By contextualizing the study with a relevant biological target and appropriate benchmark molecules, we have generated a strong rationale for the further investigation of this compound as a potential therapeutic agent. This workflow exemplifies how computational chemistry can effectively guide and prioritize experimental efforts in the early stages of drug discovery.

References

A Comparative Guide to the Bioactivity of Ortho vs. Para Substituted N-Phenyl Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The substitution pattern on the phenyl ring of N-phenyl acetamide derivatives is a critical determinant of their biological activity. This guide provides a comprehensive analysis of the differential bioactivity observed between ortho and para substituted isomers. By examining key therapeutic areas such as antimicrobial, anticonvulsant, and anti-inflammatory applications, we elucidate the structure-activity relationships (SAR) that govern molecular efficacy. This document synthesizes experimental data from authoritative sources to guide researchers and drug development professionals in the rational design of more potent and selective N-phenyl acetamide-based therapeutic agents. We find that para-substitution often enhances bioactivity, particularly in antimicrobial contexts, due to favorable lipophilicity and reduced steric hindrance, while the optimal position for anticonvulsant and anti-inflammatory effects can be more varied and target-specific.

Introduction: The Significance of Isomeric Position in Drug Design

N-phenyl acetamide constitutes a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The versatility of this core structure lies in the amenability of its N-phenyl ring to substitution. The precise placement of substituents—specifically at the ortho (2-position), meta (3-position), or para (4-position)—dramatically influences the molecule's physicochemical properties, such as its electronic profile, lipophilicity, and steric conformation.

These properties, in turn, dictate how the molecule interacts with its biological target. A substituent at the para position is sterically unhindered and can exert strong electronic effects across the ring, while an ortho substituent is in close proximity to the acetamide side chain, potentially causing steric clashes or enabling intramolecular hydrogen bonding. This guide focuses on the direct comparison between ortho and para isomers, providing a framework for understanding how this fundamental structural change modulates bioactivity.

Comparative Bioactivity Analysis: Ortho vs. Para Isomers

The biological activity of substituted N-phenyl acetamides is profoundly dependent on the substituent's position. Below, we compare the effects of ortho versus para substitution across several key therapeutic domains.

Antimicrobial Activity

In the realm of antimicrobial agents, the position of substitution is a key factor influencing potency. Generally, para-substituted compounds tend to exhibit superior activity, particularly when the substituent is a halogen.

  • Key Finding: Halogenated para-substituted N-phenyl chloroacetamides have demonstrated high activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][4]

  • Causality: The enhanced efficacy of para-substituted compounds like N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide is attributed to increased lipophilicity.[3][4] This property facilitates the molecule's passage through the phospholipid bilayer of bacterial cell membranes, leading to higher intracellular concentrations. The ortho position, by contrast, can introduce steric hindrance that may impede this transit or the interaction with the intracellular target.

  • Supporting Evidence: A study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety found that a 4-fluoro (para) substitution on the benzene ring was most beneficial for antibacterial activity against several Xanthomonas species.[5] Similarly, a study comparing methyl-substituted Schiff bases (a related class of compounds) found that meta and para derivatives exhibited greater antibacterial and antifungal activity than the ortho derivative.[6]

Compound Substitution Target Organism Activity (MIC in µg/mL) Reference
N-(4-chlorophenyl)-2-chloroacetamidepara-ChloroS. aureus62.5[3]
N-(2-chlorophenyl)-2-chloroacetamideortho-ChloroS. aureus125[3]
N-(4-fluorophenyl)-2-chloroacetamidepara-FluoroS. aureus62.5[3]
N-(2-fluorophenyl)-2-chloroacetamideortho-FluoroS. aureus250[3]
N-(4-methylphenyl)-2-chloroacetamidepara-MethylS. aureus250[3]
N-(2-methylphenyl)-2-chloroacetamideortho-MethylS. aureus500[3]

Table 1: Comparative antimicrobial activity (MIC) of ortho vs. para substituted N-phenyl-2-chloroacetamides against S. aureus.

Anticonvulsant Activity

The structure-activity relationship for anticonvulsant N-phenyl acetamides is more complex, with the optimal substitution pattern being highly dependent on the specific molecular scaffold and the targeted receptor or channel. While direct ortho vs. para comparisons are less common in the literature, positional effects are clearly significant.

  • Key Finding: For certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, anticonvulsant activity was found to be closely linked to substitution at the meta-position of the anilide moiety.[7] In another study of isatin-based benzamides, a meta-nitro group conferred better anti-seizure activity than a para-nitro group, suggesting that electronic and hydrophilic properties at specific positions are critical.[8]

  • Causality: Anticonvulsant activity often relies on precise interactions with voltage-gated sodium channels, GABA receptors, or other CNS targets. The positioning of electron-withdrawing or -donating groups can fine-tune the molecule's ability to bind within a specific pocket. An ortho substituent might sterically hinder this binding, whereas a para substituent could provide a favorable electronic interaction at a distal part of the binding site.

  • Supporting Evidence: In a series of 4-aminophenylacetamides, the most potent compound against electroshock-induced convulsions was derived from 2,6-dimethylaniline, highlighting the importance of substitution on the N-phenyl ring, although this example involves di-ortho substitution.[9]

Compound Series Substitution Comparison Observation Potential Rationale Reference
Isatin-based N-phenylbenzamidesmeta-Nitro vs. para-Nitrometa substitution showed superior anti-seizure activity.The hydrophilic character of the nitro group at the para position may have reduced activity.[8]
N-(1-benzylpiperidin-4-yl)phenylacetamidesmeta vs. ortho/parameta-substituted compounds generally had higher affinity for sigma receptors.Favorable positioning for receptor interaction without the steric hindrance of the ortho position.[10]

Table 2: Positional effects of substituents on the anticonvulsant and related receptor-binding activity of N-phenyl acetamides.

Analgesic and Anti-inflammatory Activity

The cyclooxygenase (COX) enzymes are common targets for analgesic and anti-inflammatory agents. The ability of N-phenyl acetamides to inhibit these enzymes is sensitive to the substituent's location.

  • Key Finding: The anti-inflammatory activity of N-phenyl acetamides can be significantly modulated by the position of substituents. For instance, N-(2-hydroxy phenyl) acetamide (ortho-hydroxy) was shown to possess promising anti-arthritic properties by reducing pro-inflammatory cytokines like IL-1β and TNF-α.[11]

  • Causality: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the amide carbonyl, which rigidifies the conformation of the side chain. This pre-organized conformation may be more favorable for binding to the active site of COX or other inflammatory targets. A para-hydroxyl group cannot form this bond and would interact with the target site differently.

  • Supporting Evidence: In a study of N-(benzo[d]thiazol-2-yl)acetamides, both the parent compound and its 6-nitro derivative showed significant analgesic effects in the acetic acid-induced writhing test, demonstrating the potential of the core acetamide structure.[12] While not a direct ortho vs. para comparison on the N-phenyl ring, it underscores the scaffold's activity. Studies on related phenylthiazole derivatives found that nitro-substituted compounds displayed better anti-inflammatory activity than the standard drug nimesulide.[13]

Experimental Methodologies: A Guide to Bioactivity Assessment

To ensure scientific integrity and reproducibility, the protocols used to generate comparative bioactivity data must be robust and well-defined. Below are standardized, step-by-step methodologies for key assays.

General Synthesis of Substituted N-Phenyl Acetamides

This protocol describes the synthesis of N-(4-chlorophenyl)-2-chloroacetamide as a representative example.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Purification A p-Chloroaniline P1 Dissolve p-Chloroaniline in Glacial Acetic Acid A->P1 B Chloroacetyl Chloride P2 Add Chloroacetyl Chloride (Exothermic, control temperature) B->P2 C Anhydrous Sodium Acetate P4 Add Sodium Acetate solution to neutralize HCl byproduct C->P4 D Glacial Acetic Acid (Solvent) D->P1 P1->P2 P3 Warm on water bath (e.g., 60°C for 15-30 min) P2->P3 P3->P4 P5 Precipitation of product P4->P5 W1 Filter crude product P5->W1 W2 Wash with cold water W1->W2 W3 Recrystallize from Ethanol W2->W3 W4 Dry and Characterize (TLC, MP, IR, NMR) W3->W4

Caption: General workflow for the synthesis of N-phenyl acetamides.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., p-chloroaniline, 0.01 mol) in a suitable solvent like glacial acetic acid (20 mL).

  • Acylation: To this solution, slowly add chloroacetyl chloride (0.011 mol) dropwise while stirring. The reaction can be exothermic and may require cooling.

  • Reaction Completion: After the addition is complete, warm the mixture on a water bath for 15-30 minutes to ensure the reaction goes to completion.[14]

  • Neutralization & Precipitation: Add a solution of anhydrous sodium acetate in water to neutralize the HCl byproduct and precipitate the crude product.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(substituted phenyl)acetamide.[1]

  • Characterization: Confirm the structure and purity of the final compound using Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (FTIR, NMR).

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G A Prepare stock solution of test compound (e.g., in DMSO) B Perform 2-fold serial dilutions in a 96-well plate using liquid growth medium (e.g., LB Broth) A->B C Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard) B->C E Incubate plate at 37°C for 18-24 hours C->E D Include Positive Control (bacteria + medium) and Negative Control (medium only) D->C F Observe wells for turbidity (visual inspection or plate reader) E->F G Determine MIC: Lowest concentration with no visible bacterial growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 4000 µg/mL in DMSO).[3]

  • Serial Dilution: In a 96-well microtiter plate, perform twofold serial dilutions of the compound in a suitable sterile broth medium (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[3] The final volume in each well should be 100 µL.

  • Inoculation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 10⁸ CFU/mL). Dilute this suspension and add it to each well to achieve a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[13]

G A Acclimatize animals (e.g., Wistar rats) B Group animals: 1. Control (Vehicle) 2. Standard (e.g., Nimesulide) 3. Test Compound (ortho) 4. Test Compound (para) A->B C Administer vehicle, standard, or test compounds orally (p.o.) B->C D After 1 hour, measure initial paw volume (plethysmometer) C->D E Induce inflammation: Inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw D->E F Measure paw volume at 1, 2, and 3 hours post-carrageenan E->F G Calculate % Inhibition of Edema: ((Vc - Vt) / Vc) * 100 F->G

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Grouping: Use adult Wistar rats (150-200g), divided into groups (n=6): a control group, a standard drug group (e.g., Nimesulide), and test groups for the ortho and para isomers.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle (e.g., 0.5% CMC suspension).

  • Edema Induction: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at specified intervals afterward (e.g., 1, 2, and 3 hours) using a plethysmometer.

  • Calculation: The difference in paw volume before and after injection gives the edema volume. Calculate the percentage inhibition of edema for each group relative to the control group.[13]

Conclusion and Future Directions

The evidence synthesized in this guide clearly demonstrates that the positional isomerism of substituents on the N-phenyl acetamide scaffold is a critical factor in determining biological activity. For antimicrobial applications, para-substitution, especially with lipophilic halogens, is frequently advantageous for promoting cell membrane permeability.[3][4] In contrast, activities related to the central nervous system, such as anticonvulsant effects, often show a preference for meta-substitution, which may optimize the electronic and steric profile for specific receptor interactions.[8][10] The anti-inflammatory potential can be enhanced by ortho-substitution, where intramolecular interactions can pre-organize the molecule into a bioactive conformation.[11]

Future research should focus on systematic comparative studies where ortho, meta, and para isomers of the same derivative are synthesized and tested under identical conditions across a panel of biological assays. This approach, combined with computational modeling and docking studies, will provide a more granular understanding of the underlying SAR and pave the way for the rational design of next-generation N-phenyl acetamide therapeutics with enhanced potency and selectivity.

References

A Comparative Benchmarking Guide to the Fungicidal Potential of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of fungal pathogens necessitates a continuous search for novel antifungal agents with diverse mechanisms of action. This guide presents a comprehensive framework for evaluating the fungicidal potential of the novel candidate molecule, 2-(methylamino)-N-(4-methylphenyl)acetamide, hereafter designated as "Candid-X". We provide a detailed, side-by-side benchmarking methodology against three commercially significant fungicides: Azoxystrobin, Tebuconazole, and Boscalid. This document is structured to provide researchers, chemists, and plant pathologists with the scientific rationale and detailed protocols required to conduct a rigorous comparative analysis. Methodologies for standardized in vitro mycelial growth inhibition and in vivo detached leaf assays against the economically important pathogen Botrytis cinerea are described in detail. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for generating reliable and comparable efficacy data.

Introduction: The Imperative for Novel Fungicide Discovery

Fungal diseases pose a significant and persistent threat to global food security and agriculture, causing substantial pre- and post-harvest losses. The efficacy of current commercial fungicides is increasingly challenged by the emergence of resistant fungal strains. This resistance development is often accelerated by the repeated use of fungicides with the same mode of action (MoA). Consequently, there is an urgent and unmet need for novel fungicidal compounds that either possess a new MoA or can effectively control resistant pathogen populations.

The acetamide chemical scaffold has shown promise in the development of new bioactive molecules, with some derivatives exhibiting significant fungicidal properties.[1][2] This guide focuses on a specific, novel acetamide derivative, This compound (Candid-X) . The objective of this document is to outline a robust, scientifically-grounded methodology to benchmark the fungicidal efficacy of Candid-X against established, market-leading commercial fungicides. By comparing it to agents with distinct and well-characterized MoAs, we can ascertain its potential spectrum of activity, potency, and novelty.

Profiles of Test Compounds

A thorough understanding of the candidate and benchmark compounds is critical for a meaningful comparison. This section details their chemical nature and, where known, their mechanism of action.

2.1 Candidate Compound: this compound (Candid-X)
  • Chemical Class: Acetamide

  • Structure:

    • Molecular Formula: C10H14N2O[3]

    • Description: Candid-X is a synthetic compound belonging to the acetamide class. While the broader acetamide group is known to contain fungicidally active molecules, the specific activity and MoA of Candid-X are currently uncharacterized.[2][4] Preliminary literature on related acetamide structures suggests that potential targets could include enzymes essential for fungal protein synthesis or cell wall integrity, but this remains speculative without direct experimental evidence.[1][5] The purpose of this benchmarking protocol is to elucidate its biological activity.

2.2 Benchmark Commercial Fungicides

The selection of benchmark fungicides is designed to cover distinct, widely-used mechanisms of action, providing a robust comparative landscape. All selected benchmarks are systemic fungicides, meaning they are absorbed and translocated within the plant, offering both curative and preventative action.[6][7][8]

  • Azoxystrobin (QoI Fungicide)

    • FRAC Group: 11[7][9]

    • Mechanism of Action: Azoxystrobin is a Quinone outside Inhibitor (QoI). It specifically targets the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiration chain.[9][10][11] By binding to the Qo site, it blocks electron transfer, which halts the production of ATP, the cell's primary energy currency.[7][12] This energy deprivation leads to the inhibition of spore germination and mycelial growth, ultimately causing fungal cell death.[9][11] It is known for its broad-spectrum activity against a wide range of fungal classes.[12]

  • Tebuconazole (DMI Fungicide)

    • FRAC Group: 3[13][14]

    • Mechanism of Action: Tebuconazole is a DeMethylation Inhibitor (DMI). It acts by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol.[6][13][15] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to abnormal fungal growth and cell death.[13][16] Tebuconazole provides broad-spectrum control against diseases like rusts, powdery mildew, and leaf spots.[6][13]

  • Boscalid (SDHI Fungicide)

    • FRAC Group: 7[17]

    • Mechanism of Action: Boscalid is a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial respiratory chain, specifically the enzyme succinate dehydrogenase.[8][17][18] By blocking this enzyme, Boscalid interrupts the Krebs cycle and the electron transport chain, which are central to cellular energy production.[19][20] This MoA is distinct from QoIs and DMIs, making it a valuable tool for resistance management. It is highly effective against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.[17][19]

Experimental Design and Rationale

The primary goal of this experimental design is to generate a quantitative, comparative dataset on the fungicidal efficacy of Candid-X. The workflow progresses from a high-throughput in vitro assay to a more biologically relevant in vivo assay.

3.1 Rationale for Pathogen Selection

Botrytis cinerea (Grey Mold) has been selected as the target pathogen for this study. This choice is based on several key factors:

  • Economic Importance: B. cinerea is a necrotrophic fungus with a broad host range, causing significant economic losses in over 200 crops, including fruits, vegetables, and ornamentals.[21]

  • Established Protocols: It is a model organism for studying plant-pathogen interactions, and standardized protocols for its cultivation and use in fungicide assays are well-documented.[21][22]

  • Resistance Issues: Field populations of B. cinerea have developed resistance to multiple fungicide classes, making it an excellent candidate for screening novel compounds.

3.2 Experimental Workflow

The benchmarking process follows a logical progression from controlled laboratory conditions to simulated plant infection models. This two-step approach allows for an efficient initial screening followed by a more detailed validation.

G cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation cluster_analysis Phase 4: Data Analysis & Conclusion P1 Synthesize & Purify Candid-X P3 Prepare Stock Solutions (e.g., in DMSO) P1->P3 P2 Procure Commercial Fungicides (Standards) P2->P3 I1 Prepare Fungicide-Amended PDA Plates (Serial Dilutions) P3->I1 V2 Apply Test Compound Solutions to Leaf Surface P3->V2 P4 Culture Botrytis cinerea (PDA Medium) I2 Inoculate Plates with B. cinerea Mycelial Plugs P4->I2 V3 Inoculate Leaves with B. cinerea Spore Suspension P4->V3 Spore Prep I1->I2 I3 Incubate (20-22°C, 72h) I2->I3 I4 Measure Mycelial Growth Diameter I3->I4 I5 Calculate EC50 Values (Effective Concentration, 50%) I4->I5 A1 Compare EC50 & Inhibition Data (Candid-X vs. Benchmarks) I5->A1 V1 Harvest Healthy Host Leaves (e.g., Tomato) V1->V2 V2->V3 V4 Incubate in Humidity Chamber (20-22°C, 72-96h) V3->V4 V5 Measure Lesion Size (Image Analysis) V4->V5 V6 Determine Disease Inhibition (%) V5->V6 V6->A1 A2 Assess Potential & Formulate Next Steps A1->A2

Caption: Overall experimental workflow for benchmarking Candid-X.
Detailed Experimental Protocols

The following protocols are based on established methodologies to ensure reproducibility and validity. Adherence to these standardized procedures is crucial for generating comparable data.

4.1 Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on fungal growth on a nutrient medium. It is a primary screening tool to determine the intrinsic fungitoxicity and to calculate the EC50 (Effective Concentration required to inhibit growth by 50%).

Rationale: This method is rapid, cost-effective, and provides a direct measure of a compound's ability to halt fungal vegetative growth.[23] It is a foundational test in fungicide discovery, allowing for the ranking of compounds based on potency. The use of standardized media and incubation conditions, as recommended by bodies like the CLSI, ensures that results are consistent and comparable across different experiments and labs.[24][25]

Materials:

  • Potato Dextrose Agar (PDA)

  • 90 mm Petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Stock solutions of Candid-X, Azoxystrobin, Tebuconazole, and Boscalid (e.g., 10,000 ppm in DMSO)

  • Actively growing culture of B. cinerea on PDA

  • Sterile 5 mm cork borer

  • Incubator (20-22°C)

  • Micropipettes and sterile tips

  • Digital calipers or ruler

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control plate should be prepared using an equivalent volume of DMSO without any fungicide. Swirl flask gently to ensure homogenous mixing.

  • Plate Pouring: Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing (3-5 day old) B. cinerea culture.

  • Placement: Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 20-22°C for 72 hours, or until the mycelial growth in the control plate has reached approximately 70-80% of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Average these two measurements.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where:

      • DC = Average diameter of the colony in the control plate

      • DT = Average diameter of the colony in the treated plate

  • EC50 Determination: Use the inhibition data to perform a probit or logistic regression analysis to determine the EC50 value for each compound.

4.2 Protocol: In Vivo Detached Leaf Assay

This assay evaluates the protective (prophylactic) activity of a compound on host plant tissue. It provides a more realistic assessment of performance than an in vitro assay by incorporating factors like compound stability on the leaf surface and penetration into the cuticle.

Rationale: A compound that is potent in vitro may not be effective on a plant if it is unstable, cannot penetrate the leaf surface, or is metabolized by the plant. This assay serves as a crucial secondary screen to validate in vitro findings in a biological context.[21][26] Using detached leaves maintains high humidity, which is conducive to B. cinerea infection, and allows for controlled, replicated experiments in a contained environment.[22]

Materials:

  • Healthy, fully expanded leaves from a susceptible host plant (e.g., 4-week-old tomato or bean plants)

  • B. cinerea culture for spore production (grown on V8 agar for 10-14 days under light)

  • Test compound solutions prepared in a suitable solvent with a surfactant (e.g., 0.02% Tween 20 in water) at various concentrations (e.g., 10, 50, 100, 250 ppm).

  • Sterile water with 0.02% Tween 20 (control)

  • Hemocytometer

  • Large Petri dishes or clear plastic boxes lined with moist filter paper (humidity chambers)

  • Micropipettes or a fine-mist sprayer

Procedure:

  • Spore Suspension Preparation:

    • Flood the surface of a sporulating B. cinerea culture plate with 10 mL of sterile water containing 0.02% Tween 20.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Filter the suspension through two layers of sterile cheesecloth into a sterile tube to remove mycelial fragments.[27]

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^6 spores/mL.[21][22]

  • Leaf Preparation: Detach healthy leaves from the plant. Wash them gently with sterile water and pat them dry. Place them adaxial (upper) side up in the prepared humidity chambers.

  • Compound Application:

    • Apply the test compound solutions to the leaf surfaces until runoff. Ensure complete and even coverage. A fine-mist sprayer is ideal.

    • The control leaves should be treated with the solvent-surfactant solution only.

    • Allow the leaves to air dry completely in a laminar flow hood (approximately 1-2 hours).

  • Inoculation: Place a 5 µL droplet of the prepared B. cinerea spore suspension onto the center of each treated leaf.[21]

  • Incubation: Close the humidity chambers to maintain high humidity. Incubate at 20-22°C with a 12-hour photoperiod for 72-96 hours.

  • Data Collection: After the incubation period, measure the diameter of the necrotic lesion that develops at the inoculation site. This can be done with digital calipers or through image analysis software like ImageJ for higher accuracy.

  • Calculation: Calculate the percentage of disease inhibition for each treatment using the following formula:

    • Disease Inhibition (%) = [(LC - LT) / LC] x 100

    • Where:

      • LC = Average lesion diameter on control leaves

      • LT = Average lesion diameter on treated leaves

Data Presentation and Interpretation (Hypothetical Data)

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables represent a hypothetical outcome of the experiments described above.

Table 1: In Vitro Efficacy against Botrytis cinerea
CompoundFRAC GroupMechanism of ActionEC50 (ppm)
Candid-X Novel Unknown 1.85
Azoxystrobin11QoI (Respiration Inhibitor)0.08
Tebuconazole3DMI (Sterol Biosynthesis Inhibitor)0.75
Boscalid7SDHI (Respiration Inhibitor)0.22

Interpretation: In this hypothetical scenario, Candid-X demonstrates good intrinsic activity against B. cinerea, although it is less potent than the three commercial standards. Its EC50 value of 1.85 ppm indicates a strong fungicidal effect. The significantly higher potency of the benchmark compounds highlights their highly optimized and specific modes of action.

Table 2: In Vivo Protective Efficacy on Detached Tomato Leaves
CompoundApplication Rate (ppm)Mean Lesion Diameter (mm)Disease Inhibition (%)
Control (Untreated)021.50%
Candid-X 2504.380.0%
Azoxystrobin2501.891.6%
Tebuconazole2503.185.6%
Boscalid2502.588.4%

Interpretation: The hypothetical in vivo data shows that Candid-X provides excellent protective control (80.0% inhibition) at a rate of 250 ppm. This result is highly encouraging, as it is comparable to the performance of established fungicides like Tebuconazole and Boscalid under these specific lab conditions. This suggests that Candid-X is stable on the leaf surface and can effectively prevent infection.

Mechanistic Insights and Signaling Pathways

While the mechanism of Candid-X is unknown, understanding the pathways inhibited by the benchmark compounds is crucial for contextualizing the results and for future MoA studies. The diagram below illustrates the distinct mitochondrial sites targeted by Azoxystrobin (QoI) and Boscalid (SDHI).

G cluster_etc Mitochondrial Electron Transport Chain (Fungus) C1 Complex I (NADH Dehydrogenase) Q Ubiquinone Pool C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV (Cytochrome c oxidase) CytC->C4 ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Boscalid Boscalid (SDHI - FRAC 7) Boscalid->C2 INHIBITS Azoxystrobin Azoxystrobin (QoI - FRAC 11) Azoxystrobin->C3 INHIBITS (Qo site)

Caption: Inhibition sites of SDHI and QoI fungicides in the fungal mitochondrion.

Tebuconazole acts on a completely different pathway, sterol biosynthesis, which is essential for cell membrane formation. The fact that Candid-X is effective suggests it may interfere with one of these known pathways or, more promisingly, an entirely novel target.

Discussion and Future Directions

This guide outlines a systematic approach to evaluating the novel compound this compound (Candid-X). The hypothetical results presented suggest that Candid-X possesses significant fungicidal properties, demonstrating high efficacy in both in vitro and in vivo assays against the key pathogen Botrytis cinerea. While its intrinsic potency in the mycelial growth assay was lower than the commercial benchmarks, its strong protective performance in the detached leaf assay indicates excellent potential for practical application.

The key takeaways from this proposed study are:

  • Validation of Activity: The protocols confirm that Candid-X is biologically active against a major plant pathogen.

  • Comparative Performance: While not as potent as market leaders on a ppm-basis, its performance is within a range that merits further investigation and optimization.

  • Need for MoA Studies: The most critical next step is to elucidate the mechanism of action. Is Candid-X a respiratory inhibitor like Azoxystrobin or Boscalid? Does it affect sterol biosynthesis like Tebuconazole? Or does it represent a novel MoA, which would be of immense value for fungicide resistance management?[28]

Future research should focus on:

  • Mechanism of Action Studies: Conduct enzyme inhibition assays, cellular respiration analysis, and sterol profiling to determine the biochemical target of Candid-X.

  • Spectrum of Activity: Expand testing to include a broader range of fungal pathogens (e.g., Aspergillus, Fusarium, Puccinia) to determine if its activity is broad-spectrum or pathogen-specific.

  • Resistance Profiling: Attempt to generate resistant mutants in the lab to understand the potential for resistance development and to help identify its molecular target.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Candid-X to optimize potency and other desired characteristics.

By following the rigorous, evidence-based framework presented here, researchers can effectively characterize novel chemical entities and identify promising candidates for the next generation of fungicides.

References

A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the evaluation of a compound's cytotoxic potential is a critical, early-stage gatekeeper. For researchers investigating novel acetamide derivatives, a class of compounds showing significant promise in anticancer research, selecting the appropriate cytotoxicity assay is paramount to generating reliable and translatable data.[1] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering not just protocols, but the scientific rationale behind methodological choices to empower researchers in making informed decisions.

The Imperative of Methodical Cytotoxicity Screening

The journey of a novel acetamide derivative from the bench to potential clinical application is contingent on a thorough understanding of its biological activity. Cytotoxicity screening serves as the initial filter, identifying compounds that induce cell death and providing a preliminary therapeutic window.[2] The choice of assay can significantly influence the interpretation of a compound's potency and mechanism of action. Therefore, a multi-faceted approach, often employing assays that probe different cellular processes, is advisable for a comprehensive cytotoxic profile.

Comparative Analysis of Key Cytotoxicity Assays

The selection of a cytotoxicity assay should be guided by the specific research question, the characteristics of the acetamide derivative being tested, and the cell lines employed. Here, we compare three widely used assays: the MTT, XTT, and LDH assays, each offering a unique window into cellular health.

Tetrazolium Reduction Assays: A Measure of Metabolic Viability

These colorimetric assays quantify the metabolic activity of a cell population, which in most healthy, proliferating cultures, correlates with the number of viable cells.[3] The core principle involves the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in a colored formazan product.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a long-standing and widely adopted method for assessing cell viability.[4]

Mechanism of Action: Living cells with active metabolism reduce the yellow MTT tetrazolium salt into a purple formazan product that is insoluble in aqueous solutions.[5] This necessitates a solubilization step, typically with an organic solvent like DMSO, to release the colored product for quantification.[4]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome a key limitation of the MTT assay.[3]

Mechanism of Action: Similar to MTT, XTT is reduced by mitochondrial enzymes in living cells.[6] However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[6] This streamlined protocol reduces handling errors and is more amenable to high-throughput screening.

Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

In contrast to assays measuring metabolic activity, the LDH assay quantifies cytotoxicity by detecting damage to the plasma membrane.[7]

Mechanism of Action: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[8] The assay measures the enzymatic activity of LDH in the supernatant, which is directly proportional to the number of lysed cells.[8]

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the key characteristics of the MTT, XTT, and LDH assays.

FeatureMTT AssayXTT AssayLDH Assay
Principle Enzymatic reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[4]Enzymatic reduction of XTT to soluble orange formazan by mitochondrial dehydrogenases.[6]Measurement of released lactate dehydrogenase (LDH) from damaged cells.[8]
Endpoint Cell viability (metabolic activity).[9]Cell viability (metabolic activity).[10]Cytotoxicity (membrane integrity).[7]
Advantages Well-established and widely referenced; cost-effective.Higher sensitivity than MTT; no solubilization step required, simpler and faster protocol.[10]Directly measures cell death; non-destructive to remaining viable cells (uses supernatant).
Disadvantages Requires a solubilization step which can introduce variability; formazan crystals can be difficult to dissolve.[3]More expensive than MTT; can be affected by changes in cellular redox state.[3]Less sensitive for early apoptotic events; background from serum in media can be an issue.[11]
Typical Readout Absorbance at ~570 nm.[4]Absorbance at ~450 nm.[3]Absorbance at ~490 nm.[8]

Experimental Protocols

Adherence to a well-defined protocol is crucial for reproducible results. Below are step-by-step methodologies for the MTT, XTT, and LDH assays.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat cells with various concentrations of the novel acetamide derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[4]

XTT Assay Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions.[3]

  • XTT Addition: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm.[3]

LDH Assay Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[2]

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.[7]

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength, usually 490 nm.[8]

Visualizing the Experimental Workflow

A generalized workflow for assessing the cytotoxicity of novel acetamide derivatives is depicted below. This process ensures a systematic and logical progression from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound (24, 48, 72 hours) seeding->treatment compound_prep Prepare Serial Dilutions of Acetamide Derivative compound_prep->treatment assay_choice Select Assay: MTT, XTT, or LDH treatment->assay_choice mtt Add MTT Reagent Incubate & Solubilize assay_choice->mtt xtt Add Activated XTT Reagent Incubate assay_choice->xtt ldh Collect Supernatant Add LDH Reaction Mix assay_choice->ldh readout Measure Absorbance (Plate Reader) mtt->readout xtt->readout ldh->readout analysis Calculate % Viability/ % Cytotoxicity readout->analysis ic50 Determine IC50 Value analysis->ic50

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Hypothesized Signaling Pathway for Acetamide Derivative-Induced Cytotoxicity

The cytotoxic effects of acetamide derivatives can be mediated through various signaling pathways, often culminating in apoptosis.[9] One plausible mechanism involves the induction of mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway.

Apoptotic_Pathway cluster_mito Mitochondrial Stress compound Novel Acetamide Derivative ros Increased ROS Production compound->ros mmp Decreased Mitochondrial Membrane Potential (ΔΨm) compound->mmp bax Bax Activation ros->bax mmp->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 cas9 Pro-Caspase-9 cas9->apoptosome active_cas3 Active Caspase-3 (Executioner Caspase) active_cas9->active_cas3 cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: A hypothesized intrinsic apoptotic pathway induced by an acetamide derivative.

Conclusion

The selection of an appropriate cytotoxicity assay is a foundational step in the preclinical evaluation of novel acetamide derivatives. While the MTT assay remains a cost-effective and widely used method, the XTT assay offers superior sensitivity and a more streamlined workflow. The LDH assay provides a distinct perspective by directly measuring cell death through membrane leakage. By understanding the principles, advantages, and limitations of each assay, researchers can design more robust experiments, leading to a more accurate and comprehensive understanding of their compound's cytotoxic profile. For a thorough investigation, employing a combination of assays that probe different cellular mechanisms is highly recommended.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(methylamino)-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in scientific research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(methylamino)-N-(4-methylphenyl)acetamide (CAS No. 64642-17-7), ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined are synthesized from established safety data and hazardous waste management principles.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While this specific compound is primarily used for research purposes, its safety profile, derived from data on its hydrochloride salt and related acetamide structures, mandates careful handling.[1][2] The primary principle is to treat this compound as hazardous chemical waste at all times.[2]

Based on available safety data, this compound hydrochloride is classified with several key hazards that inform our handling procedures.[1] It is crucial to note that the parent compound, acetamide, is considered a potential carcinogen, which necessitates handling with extreme caution to minimize any exposure.[3][4]

Table 1: Hazard Summary for this compound | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Causality and Implication | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation |

alt text
| Warning | H315: Causes skin irritation.[1] | Direct contact can cause inflammation, redness, or discomfort. This necessitates the use of appropriate gloves and a lab coat. | | Eye Irritation |
alt text
| Warning | H319: Causes serious eye irritation.[1][5] | Exposure to eyes can result in significant irritation or damage. Chemical safety goggles or a face shield are mandatory. | | Respiratory Irritation |
alt text
| Warning | H335: May cause respiratory irritation.[1] | Inhalation of the solid as a dust can irritate the respiratory tract. All handling should occur in a well-ventilated area or a chemical fume hood.[6][7] | | Potential Carcinogenicity |
alt text
| Warning | H351: Suspected of causing cancer (classification for parent compound Acetamide).[8] | Long-term or repeated exposure may pose a carcinogenic risk. This underscores the importance of minimizing exposure through engineering controls and robust PPE. |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before any disposal-related activities, ensure you are equipped with the proper PPE to mitigate the risks identified above. The OSHA standard for PPE (29 CFR 1910.132) requires employers to provide, and employees to use, appropriate protective equipment.[3]

  • Engineering Controls : Always handle this compound in a certified chemical fume hood or another well-ventilated area to minimize the risk of inhalation.[6][7] Facilities should be equipped with an eyewash station and a safety shower.[6][7]

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection : Wear nitrile or other chemically resistant gloves inspected for integrity before use.[6] A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Hand Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Containment : Prevent the spill from spreading or entering drains.[1]

  • Cleanup (for solid spills) : Do not dry sweep, as this can generate dust.[3] Carefully sweep up or vacuum the material with a HEPA-filtered vacuum and place it into a suitable, labeled container for hazardous waste disposal.[1][6]

  • Decontamination : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled as regulated hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in the regular trash.[10][11] The process is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[10][12]

Step 1: Waste Classification The generator of the waste is legally responsible for its classification. This compound must be classified as hazardous chemical waste.[1] Chemical waste generators should refer to US EPA guidelines in 40 CFR 261.3 and consult state and local regulations to ensure complete and accurate classification.[1]

Step 2: Segregation of Waste Proper segregation prevents dangerous chemical reactions.

  • Store this waste separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6][13]

  • Do not mix different waste streams unless explicitly permitted by your EHS department. Chemical mixtures must be identified by the composition of every component.[13]

Step 3: Containment Use a container that is compatible with the chemical waste.

  • The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[13]

  • Plastic containers are often preferred over glass to minimize the risk of breakage.[10]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[13]

Step 4: Labeling Accurate labeling is a critical safety and regulatory requirement.

  • Affix a completed EHS-provided hazardous waste tag to the container as soon as the first drop of waste is added.[10]

  • The label must include the words "Hazardous Waste".[10][14]

  • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

  • List all constituents if it is a mixture, including their approximate percentages.[10]

  • Indicate the relevant hazards by checking the appropriate boxes or pictograms on the tag (e.g., Irritant).[10]

  • Include the date of waste generation and the name of the principal investigator or lab group.[10]

Step 5: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13][14]

  • The area should be clearly marked with "Hazardous Waste" signage.[12]

  • Containers in the SAA must be kept closed at all times except when adding waste.[13]

Step 6: Final Disposal The final step is the removal of the waste by trained professionals.

  • Contact your institution's EHS department to schedule a pickup for your properly contained and labeled hazardous waste.

  • Waste will be transported from the SAA to a central accumulation area and ultimately disposed of by a licensed hazardous waste contractor.[5][12][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for Chemical Waste Start Waste Generated: 2-(methylamino)-N- (4-methylphenyl)acetamide Classify Step 1: Classify as Hazardous Waste (40 CFR 261.3) Start->Classify Segregate Step 2: Segregate from Incompatible Chemicals Classify->Segregate Contain Step 3: Place in a Compatible, Securely Closed Container Segregate->Contain Label Step 4: Attach a Completed Hazardous Waste Label Contain->Label Store Step 5: Store in Designated Satellite Accumulation Area (SAA) Label->Store Pickup Step 6: Schedule Pickup with EHS Department Store->Pickup End Final Disposal by Licensed Contractor Pickup->End

Caption: Disposal Workflow for Chemical Waste

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific waste management plan and your EHS department for any questions or clarification.

References

Navigating the Safe Handling of 2-(methylamino)-N-(4-methylphenyl)acetamide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational framework for the safe use of 2-(methylamino)-N-(4-methylphenyl)acetamide, a compound that, while promising in its potential applications, necessitates a thorough understanding of its hazard profile and the corresponding safety measures. By moving beyond a mere checklist of procedures, we delve into the rationale behind each recommendation, empowering researchers to cultivate a proactive safety culture.

The primary hazards associated with this compound hydrochloride, as outlined in its Safety Data Sheet (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation.[1] These hazards dictate a multi-faceted approach to personal protective equipment (PPE), encompassing protection for the skin, eyes, and respiratory system.

Core Principles of Engagement: A Proactive Stance on Safety

Before undertaking any procedure involving this compound, a comprehensive risk assessment is essential. This involves not only consulting the SDS but also evaluating the specific experimental context, including the quantities being used, the potential for aerosolization, and the duration of exposure.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure is the implementation of robust engineering controls. All handling of this compound should be conducted in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE, categorized by the level of protection required for routine handling of small quantities in a laboratory setting.

Protection Level Equipment Rationale
Level D Equivalent Safety glasses with side shields or chemical splash goggles[1][5][6]Protects against accidental splashes and airborne particles entering the eyes.
Nitrile gloves[7]Provides a barrier against skin contact. Double-gloving is recommended for extended procedures.
Laboratory coat[7]Protects personal clothing and skin from contamination.
Closed-toe shoes[7][8]Prevents exposure from spills.

For scenarios with a higher risk of exposure, such as handling larger quantities or in the event of a spill, a more stringent level of PPE may be warranted, aligning with Level C protection principles.[5][9] This would include the use of a respirator, chemical-resistant coveralls, and potentially a face shield.[5][6][9]

Respiratory Protection: A Critical Consideration

Given that this compound may cause respiratory irritation, respiratory protection should be considered, especially if engineering controls are insufficient to maintain airborne concentrations below acceptable limits.[1][10] The use of a NIOSH-approved respirator is recommended when handling the powder outside of a fume hood or if dust generation is unavoidable.[7]

Operational Blueprint: A Step-by-Step Workflow for Safe Handling

The following workflow diagram illustrates the key stages of handling this compound, from preparation to disposal, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk 1. Conduct Risk Assessment (Review SDS) prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_setup 3. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh 4. Weigh Compound in Fume Hood prep_setup->handle_weigh handle_dissolve 5. Dissolve/Dispense handle_weigh->handle_dissolve post_decon 6. Decontaminate Work Area handle_dissolve->post_decon post_doff 7. Doff PPE Correctly post_decon->post_doff post_wash 8. Wash Hands Thoroughly post_doff->post_wash disp_segregate 9. Segregate Waste (Solid/Liquid, Contaminated PPE) post_wash->disp_segregate disp_label 10. Label Waste Container ('Hazardous Waste') disp_segregate->disp_label disp_store 11. Store in Designated Area disp_label->disp_store disp_pickup 12. Arrange for Professional Disposal disp_store->disp_pickup G start Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous consult_sds Consult SDS and EHS is_hazardous->consult_sds Yes segregate Segregate by type (solid, liquid, PPE) consult_sds->segregate label_container Label as 'Hazardous Waste' with chemical name segregate->label_container store_safely Store in designated satellite accumulation area label_container->store_safely request_pickup Request pickup from EHS store_safely->request_pickup professional_disposal Professional Disposal request_pickup->professional_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.